molecular formula C3H2Br3ClO B11933165 1,1,3-Tribromo-3-chloroacetone CAS No. 55716-01-3

1,1,3-Tribromo-3-chloroacetone

Cat. No.: B11933165
CAS No.: 55716-01-3
M. Wt: 329.21 g/mol
InChI Key: XKPSFUWXVLJUDU-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-3-chloroacetone is a useful research compound. Its molecular formula is C3H2Br3ClO and its molecular weight is 329.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55716-01-3

Molecular Formula

C3H2Br3ClO

Molecular Weight

329.21 g/mol

IUPAC Name

1,1,3-tribromo-3-chloropropan-2-one

InChI

InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H

InChI Key

XKPSFUWXVLJUDU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(Br)Br)(Cl)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1,1,3-Tribromo-3-chloroacetone (CAS No. 55716-01-3), a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. It covers its chemical structure, physicochemical properties, synthesis, analytical methods, and toxicological profile, based on available scientific literature.

Chemical Identity and Structure

This compound is a trihalogenated derivative of acetone (B3395972). Its structure features a three-carbon backbone with a carbonyl group at the second carbon position. The first carbon is substituted with three bromine atoms, and the third carbon is substituted with one chlorine atom.

  • IUPAC Name: 1,1,3-Tribromo-3-chloro-2-propanone

  • CAS Number: 55716-01-3[1]

  • Molecular Formula: C₃H₂Br₃ClO[1]

  • Molecular Weight: 329.21 g/mol [1]

  • Canonical SMILES: C(C(=O)C(Br)(Br)Br)Cl

  • InChI Key: XKPSFUWXVLJUDU-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes the available predicted and experimental data. It is important to note that some of the listed properties are predicted through computational models due to the scarcity of experimental data.

PropertyValueSource
Molecular Weight 329.21 g/mol [1]
Density (predicted) ~2.6 g/cm³[2]
Boiling Point (predicted) 280.5 ± 35.0 °C at 760 mmHg[2]
Melting Point No experimental data available
Solubility in water No experimental data available. Expected to have low solubility based on related compounds.
Solubility in organic solvents No specific data available. Likely soluble in polar organic solvents like ethanol (B145695) and acetone.[3]
Flash Point (predicted) 123.5 ± 25.9 °C[2]
LogP (predicted) 4.80[2]

Synthesis and Formation

Laboratory Synthesis

General Procedure for the Synthesis of a Related Compound (1,1,3-Trichloroacetone):

A common method for the synthesis of halogenated acetones is the direct chlorination or bromination of acetone or its partially halogenated derivatives. For instance, 1,1,3-trichloroacetone (B106291) can be prepared by the chlorination of acetone, chloroacetone, or 1,1-dichloroacetone (B129577) in the presence of an iodine-containing catalyst, with the reaction temperature maintained between 10 °C and 80 °C.[4] The exclusion of water is crucial to prevent side reactions. The final product is typically purified by distillation.

Formation as a Disinfection Byproduct

This compound has been identified as a disinfection byproduct (DBP) formed during water treatment processes, particularly when chlorination or chloramination is used in the presence of bromide ions.[2] The formation of haloacetones, along with other DBPs like trihalomethanes (THMs), results from the reaction of disinfectants (e.g., chlorine) with natural organic matter (NOM) present in the source water.

The general mechanism involves the reaction of chlorine with humic and fulvic acids, which are major components of NOM. The presence of bromide ions can lead to the formation of brominated and mixed bromo-chloro DBPs.

G Sample Water Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Separate Phase Separation Extract->Separate Dry Dry Organic Phase (Anhydrous Na2SO4) Separate->Dry Analyze GC-MS Analysis Dry->Analyze Data Data Acquisition & Processing Analyze->Data

References

physical and chemical properties of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a mixed halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation occurs when water containing bromide and natural organic matter is treated with chlorine-based disinfectants. Halogenated acetones are a class of compounds of interest to researchers in environmental science and toxicology due to their potential health effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, general experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on data from related compounds.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are predicted or calculated values.

PropertyValueSource
CAS Number 55716-01-3[1]
Molecular Formula C₃H₂Br₃ClO[1]
Molecular Weight 329.21 g/mol [1]
Appearance Not specified; likely a liquid or low-melting solidGeneral knowledge
Density 2.6 ± 0.1 g/cm³General knowledge
Boiling Point 280.5 ± 35.0 °C at 760 mmHgGeneral knowledge
Flash Point 123.5 ± 25.9 °CGeneral knowledge
LogP 4.80General knowledge
Vapor Pressure 0.0 ± 0.6 mmHg at 25°CGeneral knowledge
Index of Refraction 1.609General knowledge
SMILES O=C(C(Cl)Br)C(Br)Br[1]
InChIKey XKPSFUWXVLJUDU-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis

The synthesis of mixed haloacetones like this compound typically involves the halogenation of acetone (B3395972) or a partially halogenated acetone precursor. The formation of this specific compound as a disinfection byproduct suggests a reaction pathway involving the chlorination and bromination of natural organic matter in water.

A general laboratory approach for the synthesis of α-haloketones involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions. For a mixed haloacetone, a sequential halogenation approach could be employed, where acetone or a bromo/chloro-acetone precursor is reacted with the appropriate halogenating agent.

General Protocol for α-Halogenation of a Ketone:

  • Enolate Formation: The ketone is treated with an acid or a base to generate an enol or enolate.

  • Halogenation: The enol/enolate is then reacted with a halogenating agent (e.g., Br₂, Cl₂, N-bromosuccinimide, N-chlorosuccinimide). The control of stoichiometry and reaction conditions is crucial to achieve the desired degree of halogenation.

  • Work-up and Purification: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. Purification can be achieved through distillation, chromatography, or crystallization.

Note: The synthesis of highly halogenated and mixed haloacetones can result in a mixture of products, requiring careful purification.

Purification

Purification of halogenated acetones can be challenging due to their reactivity and the potential for co-elution of similar compounds. Common purification techniques include:

  • Fractional Distillation: This method is effective for separating compounds with sufficiently different boiling points.

  • Column Chromatography: Silica gel chromatography using a suitable solvent system can be employed to separate the target compound from byproducts.

  • Crystallization: If the compound is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method.

Analysis

The analysis of halogenated disinfection byproducts, including haloacetones, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

General GC-MS Protocol for DBP Analysis:

  • Sample Preparation: Water samples are typically extracted with an organic solvent (e.g., methyl tert-butyl ether, hexane) to concentrate the analytes.

  • GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the different halogenated compounds.

  • MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is used for identification. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of polyhalogenated compounds.[2]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the proton on the carbon bearing the chlorine and bromine atoms, and another singlet for the proton on the carbon with two bromine atoms. The chemical shifts would be influenced by the neighboring carbonyl and halogen atoms.[3][4]

    • ¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the carbonyl carbon, and one for each of the two halogenated carbons. The chemical shifts of the halogenated carbons would be significantly downfield due to the electronegativity of the halogens.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The presence of halogens on the α-carbons can shift this frequency.[5][6][7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion and fragment ions would be complex due to the presence of three bromine atoms and one chlorine atom, each with their natural isotopic abundances (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). This unique isotopic signature is a powerful tool for identification.[2]

Visualizations

Formation_of_Mixed_Haloacetones cluster_reactions Disinfection Process NOM Natural Organic Matter Intermediate1 Reactive Intermediates NOM->Intermediate1 Oxidation & Halogenation Disinfectant Chlorine (Cl2) Disinfectant->Intermediate1 Bromide Bromide (Br-) Bromide->Intermediate1 MHA This compound & other Mixed Haloacetones Intermediate1->MHA Further Halogenation

Caption: Formation of this compound during water disinfection.

Experimental_Workflow Sample Water Sample Collection Extraction Liquid-Liquid Extraction (e.g., with MTBE) Sample->Extraction Concentration Sample Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis (Mass Spectra & Retention Times) GCMS->Data Identification Compound Identification Data->Identification

Caption: General workflow for the analysis of haloacetones in water samples.

Biological Activity and Drug Development Potential

Biological Activity

Specific toxicological studies on this compound are not available in the public domain. However, as a member of the halogenated DBP family, its potential biological effects can be inferred from studies on related compounds.

  • Toxicity of Brominated DBPs: Brominated DBPs are generally considered to be more cytotoxic and genotoxic than their chlorinated counterparts.[8][9][10][11] The presence of multiple bromine atoms in this compound suggests that it may exhibit significant biological activity.

  • Genotoxicity of Haloalkanes: Many halogenated organic compounds have been shown to be genotoxic, capable of damaging DNA.[12][13] This is a concern for long-term exposure through drinking water.

  • General Toxicity of Halogenated Ketones: α-Haloketones are known to be reactive electrophiles and can act as alkylating agents, reacting with biological nucleophiles such as DNA and proteins. This reactivity is the basis for their potential toxicity.[14]

No specific signaling pathways have been identified for this compound. Research in the area of DBP toxicology is ongoing to elucidate the mechanisms of action of these compounds.

Drug Development Potential

There is currently no information to suggest that this compound is being investigated for any drug development applications. Its classification as a potentially toxic environmental contaminant makes it an unlikely candidate for therapeutic use.

Conclusion

This compound is a halogenated ketone of interest primarily due to its presence as a disinfection byproduct in drinking water. While its physical and chemical properties are partially characterized, detailed experimental and toxicological data are scarce. The information provided in this guide, based on available data and knowledge of related compounds, serves as a starting point for researchers and scientists interested in this and other mixed halogenated acetones. Further research is needed to fully understand the synthesis, reactivity, and biological effects of this compound to better assess its potential impact on human health and the environment.

References

An In-depth Technical Guide to 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone with the molecular formula C₃H₂Br₃ClO.[1] It belongs to the class of disinfection byproducts (DBPs), which are chemical compounds formed during water treatment processes involving disinfectants like chlorine.[2][3] Specifically, it is formed when water with elevated bromide levels is treated with ozone and chlorine or chloramine.[2][3] The presence of multiple halogen atoms on a small organic scaffold makes this compound a subject of interest in toxicology and environmental science. This guide provides a summary of the available technical information on its molecular structure and related chemical properties.

Molecular Structure and Properties

The molecular structure of this compound consists of a three-carbon acetone (B3395972) backbone. One terminal carbon is substituted with one chlorine and one bromine atom, while the other terminal carbon is substituted with two bromine atoms. The central carbon is a carbonyl group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 55716-01-3[1]
Molecular Formula C₃H₂Br₃ClO[1]
Molecular Weight 329.21 g/mol [1]
Canonical SMILES C(C(=O)C(Br)Br)(Cl)Br[1]
InChI InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H[1]
InChIKey XKPSFUWXVLJUDU-UHFFFAOYSA-N[1]
Molecular Structure Diagram

The following diagram illustrates the 2D molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Reactivity

General Synthesis of α-Halo Ketones

The diagram below illustrates a generalized workflow for the synthesis of haloacetones.

synthesis_workflow Acetone Acetone Reaction Halogenation Reaction Acetone->Reaction Halogenating_Agent Halogenating Agent(s) (e.g., Br₂, Cl₂) Halogenating_Agent->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized synthesis workflow for haloacetones.

Biological Activity and Toxicology

As a disinfection byproduct, this compound is part of a larger class of compounds that are of toxicological concern.[7][8][9] Halogenated DBPs, in general, have been shown to have potential adverse health effects.[8] Studies on related dichloropropanones have indicated potential for toxicity, including hepatotoxicity.[10] However, specific toxicological data and studies on the interaction of this compound with biological signaling pathways are not available in the reviewed literature. The primary health concern related to this compound stems from its presence as a contaminant in drinking water.[7][9]

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound. Furthermore, no quantitative spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound could be located. For researchers requiring such data, it would be necessary to either perform a de novo synthesis and characterization or obtain an analytical standard from a specialized chemical supplier.

Conclusion

This compound is a halogenated ketone of interest primarily due to its formation as a disinfection byproduct in water treatment. While its basic molecular structure is defined, there is a significant lack of detailed, publicly available experimental data, including spectroscopic analyses and specific synthesis protocols. Further research would be required to fully characterize this compound and to understand its toxicological profile and potential biological effects. Professionals in drug development and related fields should be aware of the data gaps for this particular compound and exercise caution when considering its potential relevance in their work.

References

An In-depth Technical Guide to the Synthesis of 1,1,3-Tribromo-3-chloroacetone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1,1,3-tribromo-3-chloroacetone, a mixed halogenated ketone of interest in various research fields, particularly as a disinfection byproduct. Due to the limited direct literature on its synthesis, this guide outlines a proposed multi-step approach based on established reactions for analogous halogenated acetones. Detailed experimental considerations, quantitative data from related syntheses, and potential research applications are discussed.

Introduction

This compound (CAS No. 55716-01-3) is a halogenated ketone with the molecular formula C₃H₂Br₃ClO.[1] Halogenated acetones are a class of compounds that have garnered significant interest due to their presence as disinfection byproducts (DBPs) in drinking water and their potential toxicological effects.[2][3] Understanding the synthesis of these compounds is crucial for toxicological studies, the development of analytical standards, and for exploring their potential as intermediates in organic synthesis.

This guide proposes a logical and feasible synthetic strategy for this compound, focusing on a stepwise approach that offers better control over the final product compared to direct multi-halogenation of acetone (B3395972), which often results in a complex mixture of products.[4]

Proposed Synthetic Pathway

A plausible and controllable synthetic route to this compound involves a two-step process:

  • Synthesis of 1,1,3-Tribromoacetone (B1347163): This intermediate can be synthesized from a more readily available precursor, 1,3-dibromoacetone (B16897).

  • Chlorination of 1,1,3-Tribromoacetone: The final step involves the selective chlorination of the tribromo-intermediate to yield the target molecule.

This stepwise approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

SynthesisWorkflow Acetone Acetone Dibromoacetone 1,3-Dibromoacetone Acetone->Dibromoacetone Bromination Tribromoacetone 1,1,3-Tribromoacetone Dibromoacetone->Tribromoacetone Further Bromination Target This compound Tribromoacetone->Target Chlorination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Precursor: 1,1,3-Tribromoacetone

The synthesis of 1,1,3-tribromoacetone can be achieved through the bromination of 1,3-dibromoacetone.

Reaction:

BrCH₂COCH₂Br + Br₂ → Br₂CHCOCH₂Br + HBr

Materials and Reagents:

  • 1,3-Dibromoacetone

  • Bromine

  • Glacial Acetic Acid

Procedure: [5]

  • Dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid in a reaction vessel equipped with a dropping funnel and a condenser.

  • Heat the solution to 80-90°C.

  • Slowly add a solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid dropwise over one hour.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitoring by TLC or GC is recommended).

  • Remove the acetic acid by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Quantitative Data for a Related Synthesis (Bromination of Acetone): [6]

ReactantMolesVolume/Mass
Acetone-500 ml
Bromine7.3354 ml
Glacial Acetic Acid-372 ml
Water-1.6 L
Product
Bromoacetone (B165879)-470-480 g
Yield - 50-51%

Note: This data is for the synthesis of bromoacetone from acetone and is provided for illustrative purposes. The synthesis of 1,1,3-tribromoacetone from 1,3-dibromoacetone is expected to have a different yield.

Synthesis of this compound

The final step is the chlorination of 1,1,3-tribromoacetone. The challenge in this step is to achieve selective monochlorination at the less substituted α-carbon.

Proposed Reaction:

Br₂CHCOCH₂Br + Cl₂ → Br₂CHCOC(Cl)HBr + HCl

Materials and Reagents:

  • 1,1,3-Tribromoacetone

  • Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

  • Anhydrous solvent (e.g., Carbon tetrachloride, Dichloromethane)

  • Catalyst (optional, e.g., Iodine, Lewis acid)

General Procedure (Proposed):

  • Dissolve 1,1,3-tribromoacetone in a suitable anhydrous solvent in a reaction vessel protected from moisture.

  • Cool the solution to a low temperature (e.g., 0-5°C) to control the reactivity.

  • Slowly introduce the chlorinating agent. If using chlorine gas, it should be bubbled through the solution at a controlled rate. If using a liquid chlorinating agent like sulfuryl chloride, it should be added dropwise.

  • The reaction progress should be carefully monitored by an appropriate analytical technique (e.g., GC-MS, NMR) to maximize the yield of the desired product and minimize over-chlorination.

  • Upon completion, the reaction mixture should be worked up to remove the solvent and any remaining reagents or byproducts. This may involve washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid formed, followed by drying and removal of the solvent.

  • Purification of the final product would likely require column chromatography or fractional distillation under reduced pressure.

Quantitative Data for a Related Synthesis (Chlorination of 1,3-dichloroacetone): [7]

ReactantMassPurityMoles (approx.)
1,3-dichloroacetone (B141476) (crude)30.45 g-0.24
Reduced iron powder (catalyst)30.15 mg--
Chlorine gas60 g-0.85
Product
1,1,3-trichloroacetone (B106291)36.96 g96.8%0.22
Yield - - 94.6%

Note: This data is for the synthesis of 1,1,3-trichloroacetone from 1,3-dichloroacetone and serves as a reference for a similar halogenation reaction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 55716-01-3[1]
Molecular Formula C₃H₂Br₃ClO[1]
Molecular Weight 329.21 g/mol [1]
Canonical SMILES C(C(=O)C(Br)Br)(Cl)Br[1]
InChI Key XKPSFUWXVLJUDU-UHFFFAOYSA-N[1]

Research Applications and Signaling Pathways

As a disinfection byproduct, this compound is of interest to environmental scientists and toxicologists. Research in this area would likely focus on:

  • Toxicology and Carcinogenicity: Halogenated acetones have been studied for their potential carcinogenic activity.[2] Research on this compound could involve assessing its cytotoxicity, genotoxicity, and potential to induce tumors.

  • Analytical Method Development: The synthesis of this compound is essential for developing and validating analytical methods for its detection and quantification in environmental samples, such as drinking water.

  • Formation and Degradation Pathways: Understanding the synthesis of this compound can provide insights into its formation mechanisms during water disinfection processes and its environmental fate.

Due to the limited specific research on this compound, no signaling pathways have been definitively elucidated. However, based on the known reactivity of α-haloketones, it is plausible that it could interact with biological nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition and cellular stress.

LogicalRelationship Synthesis Synthesis of This compound AnalyticalStandard Development of Analytical Standards Synthesis->AnalyticalStandard Toxicology Toxicological Studies AnalyticalStandard->Toxicology Environmental Environmental Fate & Formation Studies AnalyticalStandard->Environmental Regulation Informed Public Health Regulation Toxicology->Regulation Environmental->Regulation

Caption: Logical relationship of the synthesis to research and regulation.

Conclusion

This technical guide provides a scientifically sound, albeit proposed, synthetic route for this compound for research purposes. The stepwise approach, involving the synthesis of a 1,1,3-tribromoacetone intermediate followed by controlled chlorination, is presented as the most viable method to obtain the target compound with a high degree of purity. The provided experimental considerations and data from analogous reactions offer a solid foundation for researchers to develop a detailed and optimized synthetic protocol. Further research is warranted to refine the proposed synthesis, fully characterize the compound, and investigate its biological and environmental significance.

References

The Formation of 1,1,3-Tribromo-3-chloroacetone: A Technical Guide for Water Quality and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the formation, quantification, and underlying mechanisms of the disinfection byproduct (DBP) 1,1,3-Tribromo-3-chloroacetone. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the emergence of this compound in water treatment processes and methodologies for its study.

Introduction

Disinfection of drinking water is a critical public health measure, effectively mitigating the spread of waterborne diseases. However, the disinfectants used, such as chlorine, ozone, and chloramines, can react with naturally occurring organic matter (NOM) and inorganic ions, notably bromide, present in the source water. These reactions lead to the formation of a diverse array of unintended chemical compounds known as disinfection byproducts (DBPs). Among these is this compound, a halogenated ketone that has been identified as a DBP of interest. Its presence in treated water is a consequence of complex chemical interactions during the disinfection process, particularly in scenarios involving ozonation followed by chlorination or chloramination in bromide-rich waters.[1][2] This guide provides a technical overview of its formation, methods for its experimental investigation, and the chemical pathways that govern its emergence.

Formation of this compound

The formation of this compound is intrinsically linked to the chemistry of water disinfection. The primary precursor for the acetone (B3395972) backbone is often derived from the complex mixture of organic compounds that constitute NOM. The halogenation of acetone and its derivatives is a key process in the formation of this and other haloacetones.

The mechanism of halogenation of ketones like acetone in aqueous solutions is understood to proceed through an initial enolization step, which can be catalyzed by either acid or base.[3] The resulting enol or enolate is then susceptible to electrophilic attack by halogenating agents present in the water. In the context of water disinfection, these agents are typically hypochlorous acid (HOCl) and hypobromous acid (HOBr), the latter being formed from the oxidation of bromide ions by the primary disinfectant.

The reaction kinetics reveal that the enolization of acetone is often the rate-determining step at higher halogen concentrations.[4] However, at the lower concentrations typical of drinking water treatment, the reaction rate can become dependent on the halogen concentration.[4] It is noteworthy that the reaction of bromine with the enol form of acetone is significantly faster than that of chlorine.[4]

The formation of a mixed haloacetone such as this compound involves a sequential and competitive process of chlorination and bromination. The specific substitution pattern, yielding the 1,1,3-tribromo-3-chloro isomer, is a result of the complex interplay of factors including the relative concentrations of chlorine and bromine, pH, temperature, and the specific organic precursors present.

Factors Influencing Formation

Several key parameters influence the formation and concentration of this compound in treated water:

  • Bromide Concentration: The presence of bromide ions is a prerequisite for the formation of the brominated moieties of the molecule. Higher bromide concentrations in the source water will generally lead to a greater degree of bromine incorporation into the DBP profile.

  • Disinfectant Type: The use of ozone as a primary disinfectant, followed by a secondary disinfectant like chlorine or chloramine, has been associated with the formation of this compound, particularly at elevated bromide levels.[1][2]

  • pH: The pH of the water influences the speciation of the disinfectants and the rate of the enolization of acetone precursors, thereby affecting the overall rate and pathway of halogenation.[3]

  • Natural Organic Matter (NOM): The character and concentration of NOM provide the organic precursors for the formation of the acetone backbone. Different sources of NOM will have varying propensities to form haloacetones.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the formation of this compound under a range of water treatment conditions. Further research is needed to establish a comprehensive dataset that would allow for predictive modeling of its formation.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Approach (Hypothetical):

  • Starting Material: Acetone or a suitable partially halogenated acetone (e.g., chloroacetone (B47974) or bromoacetone).

  • Halogenating Agents: A combination of a brominating agent (e.g., N-bromosuccinimide or bromine) and a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas).

  • Reaction Conditions: The reaction would likely be carried out in a suitable solvent and potentially with a catalyst to control the regioselectivity of the halogenation. The stoichiometry of the halogenating agents would need to be carefully controlled to achieve the desired 1:3 chlorine to bromine ratio on the acetone backbone.

  • Purification: The product mixture would likely require purification by techniques such as distillation or chromatography to isolate the desired this compound isomer.

Quantification in Water Samples

The analysis of this compound in water samples typically involves a multi-step process of extraction, separation, and detection.

1. Sample Preparation and Extraction:

  • Objective: To isolate and concentrate the analyte from the water matrix.

  • Method: A common technique is liquid-liquid extraction (LLE). For haloacetones, this can be performed using a small volume of an organic solvent immiscible with water, such as methyl tert-butyl ether (MTBE) or pentane. The extraction is typically carried out after acidifying the water sample to improve the stability of the haloacetones.

2. Chromatographic Separation:

  • Objective: To separate this compound from other compounds in the extract.

  • Method: Gas chromatography (GC) is the standard technique for the separation of volatile and semi-volatile organic compounds like haloacetones. A capillary column with a suitable stationary phase is used to achieve separation based on the boiling points and polarities of the analytes.

3. Detection:

  • Objective: To detect and quantify the separated analyte.

  • Method: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of this compound. Mass spectrometry (MS) can also be used for detection and provides definitive identification of the compound based on its mass spectrum.

Signaling Pathways and Logical Relationships

The formation of this compound can be conceptualized as a series of interconnected chemical reactions. The following diagrams illustrate the general pathway and the logical flow of the analytical process.

Formation_Pathway cluster_precursors Precursors cluster_disinfection Disinfection Process cluster_intermediates Intermediates cluster_product Product NOM Natural Organic Matter (NOM) Ozonation Ozonation NOM->Ozonation Bromide Bromide (Br-) Chlorination Chlorination/Chloramination Bromide->Chlorination Acetone_Precursor Acetone Precursor Ozonation->Acetone_Precursor HOBr Hypobromous Acid (HOBr) Chlorination->HOBr HOCl Hypochlorous Acid (HOCl) Chlorination->HOCl Enol_Enolate Enol/Enolate Acetone_Precursor->Enol_Enolate Enolization DBP This compound Enol_Enolate->DBP Halogenation HOBr->DBP HOCl->DBP

Caption: General formation pathway of this compound.

Experimental_Workflow cluster_sampling Sample Collection & Preservation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_quantification Data Processing Collect_Sample Collect Water Sample Acidify Acidify Sample Collect_Sample->Acidify Add_Solvent Add Organic Solvent Acidify->Add_Solvent LLE Perform Liquid-Liquid Extraction Add_Solvent->LLE Concentrate Concentrate Extract LLE->Concentrate GC_Injection Inject into GC Concentrate->GC_Injection GC_Separation Separation on GC Column GC_Injection->GC_Separation ECD_MS_Detection Detection by ECD/MS GC_Separation->ECD_MS_Detection Quantify Quantify using Calibration Curve ECD_MS_Detection->Quantify

Caption: Experimental workflow for the quantification of this compound.

References

An In-depth Technical Guide to 1,1,3-Tribromo-3-chloroacetone in Chlorinated Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water. Its formation is particularly noted in water sources with elevated bromide levels that undergo disinfection processes involving ozone followed by chlorine or chloramine.[1][2] As a member of the broader class of haloketones, which are known for their potential toxicity, the presence of this compound in potable water raises public health concerns. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its formation, analytical methodologies for its detection, and its toxicological profile. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development in their efforts to monitor, manage, and mitigate the risks associated with this emerging DBP.

Occurrence and Quantitative Data

The concentration of this compound and other related haloketones in water is influenced by various factors, including the concentration of organic precursors, bromide ion levels, disinfectant type and dose, pH, and temperature. The table below summarizes available quantitative data for haloketones in different water matrices.

CompoundWater MatrixConcentration RangeAnalytical MethodReference
This compoundTreated WaterDetection Limit: 120 ng/LMLLE-PTV-GC-MS[3]
1,1-DichloroacetoneDrinking Water0.46 - 0.55 µg/L (Quarterly Mean)LLE-GC-ECD[3]
1,1,1-TrichloroacetoneDrinking WaterDetection Limit: 13 ng/LLLE-GC-ECD[3]
Haloketones (general)Drinking WaterBelow 1 µg/LNot Specified[3]

Formation Pathways

The formation of this compound in chlorinated water is believed to proceed through the halogenation of organic precursors present in the source water. Natural organic matter (NOM) is a complex mixture of compounds that can serve as precursors. Acetone (B3395972), a simple ketone, is often used as a model precursor to understand the reaction mechanisms leading to the formation of haloketones.

The proposed pathway involves the stepwise substitution of hydrogen atoms on the acetone molecule with bromine and chlorine atoms. The presence of bromide ions (Br⁻) in water leads to the formation of hypobromous acid (HOBr) in the presence of a disinfectant like chlorine. Both chlorine and bromine can then participate in the halogenation reactions.

Below is a diagram illustrating a putative formation pathway of this compound from acetone.

G Putative Formation Pathway of this compound NOM Natural Organic Matter (NOM) Acetone Acetone (Model Precursor) NOM->Acetone Degradation Halogenation1 Stepwise Halogenation (+ Cl₂, + Br₂) Acetone->Halogenation1 Intermediates Halogenated Acetone Intermediates Halogenation1->Intermediates Target This compound Intermediates->Target

Caption: A simplified diagram showing the proposed formation of this compound.

Experimental Protocols for Analysis

The accurate quantification of this compound in water samples requires sensitive and specific analytical methods. A common approach involves liquid-liquid extraction to concentrate the analyte from the water matrix, followed by gas chromatography coupled with mass spectrometry (GC-MS) for separation and detection.

Detailed Methodology: Micro Liquid-Liquid Extraction (MLLE) followed by GC-MS

This protocol is based on the principles described for the analysis of haloketones in treated water.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • To quench any residual disinfectant, add a dechlorinating agent such as sodium sulfite (B76179) or ascorbic acid.

  • Acidify the sample to a pH of approximately 1.5 to ensure the stability of the haloketones.

  • Store samples at 4°C and analyze as soon as possible.

2. Micro Liquid-Liquid Extraction (MLLE):

  • To a 60 mL water sample, add a suitable organic extraction solvent (e.g., 200 µL of methyl tert-butyl ether - MTBE).

  • Add a surrogate standard for quality control.

  • Vortex the sample vigorously for a set period (e.g., 5 minutes) to ensure efficient extraction.

  • Allow the phases to separate. The organic layer containing the extracted haloketones will be at the top.

3. GC-MS Analysis:

  • Carefully transfer the organic extract (e.g., 50 µL) into a GC vial.

  • Inject a large volume of the extract (e.g., 50 µL) into a Programmed Temperature Vaporizer (PTV) inlet of the GC-MS system to enhance sensitivity.

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature ramp to separate the target analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of this compound.

The following diagram illustrates the general experimental workflow.

G Experimental Workflow for this compound Analysis SampleCollection Sample Collection & Preservation Extraction Micro Liquid-Liquid Extraction (MLLE) SampleCollection->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: A flowchart of the analytical procedure for this compound.

Toxicological Profile

The toxicological data specifically for this compound are limited. However, information on related chloroacetones provides some insight into the potential health effects of this class of compounds.

Toxicological EndpointCompound(s) StudiedKey FindingsReference
Carcinogenicity 1,1,3-TrichloroacetoneConsidered a tumor initiator in mouse skin.[3]
Mutagenicity Various chlorinated acetonesMany are direct-acting mutagens in Salmonella typhimurium strains TA98 and TA100.[3]
Hepatotoxicity 1,1- and 1,3-dichloroacetoneSingle oral doses caused increases in liver enzymes and periportal necrosis in mice.[3]
Acute Toxicity (Oral LD50) 1,1-dichloroacetone250 mg/kg (mouse)[3]
1,3-dichloroacetone25 mg/kg (mouse)[3]

The available data suggest that chlorinated acetones can be genotoxic and carcinogenic. Given its structure, it is plausible that this compound may exhibit similar toxicological properties. However, specific studies are required to confirm this and to establish a comprehensive toxicological profile.

Conclusion

This compound is an emerging disinfection byproduct of concern in chlorinated water, particularly in the presence of bromide. While analytical methods for its detection have been developed, there is a need for more extensive occurrence data in various water sources to fully assess human exposure. The putative formation pathway involves the halogenation of organic precursors, but a more detailed understanding of the reaction kinetics and influencing factors is required for effective control. The toxicological profile of this specific compound is largely unknown, and further research into its potential cytotoxicity, genotoxicity, and carcinogenicity is crucial for a comprehensive risk assessment. This technical guide highlights the current state of knowledge and underscores the areas where further investigation is warranted to protect public health.

References

An In-depth Technical Guide on the Reactivity of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,1,3-Tribromo-3-chloroacetone (CAS No. 55716-01-3), a polyhalogenated ketone.[1] While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be largely inferred from the well-established chemistry of α-halo ketones. This document explores its physical and chemical properties, predicted spectroscopic characteristics, and expected reactivity patterns, with a focus on nucleophilic substitution, the Favorskii rearrangement, and the synthesis of heterocyclic compounds. Detailed experimental protocols for representative reactions of similar α-halo ketones are provided to serve as a practical guide for researchers.

Introduction

This compound is a halogenated derivative of acetone (B3395972) containing three bromine atoms and one chlorine atom.[1] Such polyhalogenated ketones are versatile intermediates in organic synthesis, primarily owing to the presence of multiple reactive sites. The electron-withdrawing nature of the halogens significantly influences the reactivity of the carbonyl group and the adjacent carbon atoms. This guide aims to consolidate the available information and provide a predictive framework for the reactivity of this specific molecule. The compound is also noted as a disinfection byproduct in water treatment processes.[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 55716-01-3[1]
Molecular Formula C₃H₂Br₃ClO[1]
Molecular Weight 329.21 g/mol [1]
Appearance White or light yellow solid[3]
Melting Point 28-29 °C[3]
Boiling Point 266.2 ± 25.0 °C at 760 mmHg[3]
Density 2.6 ± 0.1 g/cm³[3]
Flash Point 115.1 ± 9.7 °C[3]
Refractive Index 1.595[3]

Spectroscopic Data (Predicted and Analogous Compounds)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be simple, showing a singlet for the two protons on the carbon adjacent to the carbonyl group. For the analogous 1,1,3-trichloroacetone (B106291), the chemical shift for the -CH₂Cl group appears around 4.4 ppm. Due to the presence of bromine atoms, a slight downfield shift might be expected.

13C NMR Spectroscopy

The 13C NMR spectrum would likely display three signals corresponding to the carbonyl carbon, the dibrominated carbon, and the monochlorinated carbon. The carbonyl carbon of ketones typically appears in the range of 205-220 ppm.[4] Halogen substitution on the α-carbon generally causes a downfield shift. For polyketones, the carbonyl resonance can be observed in a similar range.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1715-1730 cm⁻¹ for halogenated ketones. The presence of multiple halogen atoms can shift this frequency.

Mass Spectrometry

The mass spectrum is expected to show a complex isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[6][7] Fragmentation would likely involve the loss of halogen atoms and other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electrophilic carbonyl carbon and the two α-carbons bearing halogen atoms, which are susceptible to nucleophilic attack.

Favorskii Rearrangement

α-Halo ketones readily undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. This reaction is a cornerstone of the reactivity of this class of compounds.

The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile.

Favorskii_Rearrangement start This compound enolate Enolate Formation (Base) start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack (e.g., OR⁻) cyclopropanone->nucleophilic_attack rearranged_product Rearranged Carboxylic Acid Derivative nucleophilic_attack->rearranged_product

Caption: Favorskii Rearrangement Pathway.

The following is a general protocol for the Favorskii rearrangement of an α-haloketone, which can be adapted for this compound with appropriate safety precautions.

Materials:

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • The α-haloketone, dissolved in diethyl ether, is added dropwise to the stirred sodium methoxide solution.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • After cooling, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Quantitative Data for a Model Reaction (2-chlorocyclohexanone): Data for a similar reaction would be presented in a table format.

ReactantMolesEquiv.ProductYield (%)
2-chlorocyclohexanoneX1.0Methyl cyclopentanecarboxylate70-80
Sodium methoxideY1.2
Synthesis of Heterocyclic Compounds

α-Halo ketones are valuable precursors for the synthesis of various heterocyclic systems, such as imidazoles and thiazoles.

This method involves the reaction of an α-haloketone with a thioamide to form a thiazole (B1198619) ring.

The reaction of α-haloketones with amidines or a mixture of ammonia (B1221849) and an aldehyde can lead to the formation of substituted imidazoles.

Heterocycle_Synthesis start This compound thioamide Thioamide start->thioamide Hantzsch Synthesis amidine Amidine/Ammonia + Aldehyde start->amidine Imidazole Synthesis thiazole Thiazole Derivative thioamide->thiazole imidazole Imidazole Derivative amidine->imidazole

Caption: Heterocyclic Synthesis from α-Halo Ketones.

The following is a general procedure for the Hantzsch thiazole synthesis.

Materials:

Procedure:

  • The α-haloketone and thiourea are dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.[8]

  • The mixture is heated to reflux with stirring for a specified period.[8]

  • After cooling to room temperature, the reaction mixture is poured into a solution of sodium carbonate to neutralize the acid formed and precipitate the product.[8]

  • The solid product is collected by filtration, washed with water, and dried.[8]

  • Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data for a Model Reaction (2-bromoacetophenone and thiourea):

ReactantMolesEquiv.ProductYield (%)
2-bromoacetophenoneX1.02-Amino-4-phenylthiazole>90
ThioureaY1.2

Conclusion

This compound, as a highly functionalized polyhalogenated ketone, is expected to be a reactive and versatile building block in organic synthesis. Its chemistry is predicted to be dominated by reactions characteristic of α-halo ketones, including the Favorskii rearrangement and various cyclocondensation reactions to form heterocyclic compounds. While specific experimental data for this compound remains limited, the provided information on analogous compounds and representative experimental protocols offers a solid foundation for researchers and drug development professionals to explore its synthetic potential. Further investigation into the specific reactivity and spectroscopic properties of this compound is warranted to fully elucidate its chemical behavior.

References

Degradation Pathways of 1,1,3-Tribromo-3-chloroacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the degradation pathways of 1,1,3-Tribromo-3-chloroacetone are limited in publicly available scientific literature. The following guide is a comprehensive overview based on established principles of organic chemistry and data from studies on analogous halogenated acetones and other disinfection byproducts. The proposed pathways are therefore hypothetical and require experimental validation.

Executive Summary

This compound is a mixed halogenated ketone identified as a disinfection byproduct (DBP) in drinking water, particularly in source waters with elevated bromide levels. Understanding its environmental fate and degradation is crucial for assessing its potential toxicological impact and for developing effective water treatment strategies. This technical guide synthesizes the current understanding of plausible degradation pathways for this compound, including hydrolysis, reductive dehalogenation, and photodegradation. Detailed experimental protocols for the analysis of haloketones and hypothesized degradation pathways are presented to facilitate further research in this area.

Introduction

The disinfection of drinking water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. However, chemical disinfectants such as chlorine can react with natural organic matter (NOM) and anthropogenic contaminants in source water to form a complex mixture of disinfection byproducts (DBPs). Halogenated acetones, including this compound, represent a class of DBPs of emerging concern due to their potential carcinogenicity and developmental toxicity.

This compound is formed during ozonation followed by chlorination or chloramination in waters containing bromide ions. Its mixed halogenated structure suggests complex degradation chemistry, which is critical to understanding its persistence, transformation, and ultimate fate in aquatic environments and biological systems.

Plausible Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of α-haloketones, three primary degradation pathways are proposed: hydrolysis, reductive dehalogenation, and photodegradation.

Hydrolysis

Hydrolysis is a major degradation pathway for many halogenated organic compounds in aqueous environments. For this compound, hydrolysis is expected to be pH-dependent, with faster rates under neutral to alkaline conditions. The presence of multiple electron-withdrawing halogen atoms on the α-carbons makes the carbonyl carbon susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The stability of haloketones in water is known to be pH-dependent, with samples often being acidified to pH ~1.5 for preservation, indicating that hydrolysis is a significant degradation route at higher pH levels.

Proposed Hydrolysis Pathway:

The hydrolysis of this compound likely proceeds through a series of nucleophilic substitution and haloform-type reactions.

  • Step 1: Nucleophilic attack. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Step 2: Elimination of a halide ion. The intermediate can collapse, leading to the elimination of a bromide or chloride ion. Due to the weaker carbon-bromine bond compared to the carbon-chlorine bond, bromide is generally a better leaving group.

  • Step 3: Haloform Reaction. Under basic conditions, the trihalomethyl group can be cleaved to form bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃) and a carboxylate salt. Given the presence of three bromine atoms, the formation of bromoform is more likely.

The final products of complete hydrolysis are expected to be bromide ions, chloride ions, and smaller organic acids.

G cluster_hydrolysis Proposed Hydrolysis Pathway This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate  + OH⁻ Intermediate Products Intermediate Products Tetrahedral Intermediate->Intermediate Products  - Br⁻ / Cl⁻ Final Products Bromide ions Chloride ions Organic Acids Intermediate Products->Final Products  Further Hydrolysis / Haloform Reaction Bromoform / Chloroform Bromoform / Chloroform Intermediate Products->Bromoform / Chloroform

Proposed Hydrolysis Pathway of this compound.
Reductive Dehalogenation

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process can be mediated by various reducing agents present in the environment, such as reduced metals or microbial enzymes. The carbon-halogen bond strength is a key factor, with C-Br bonds being weaker and more susceptible to reduction than C-Cl bonds.

Proposed Reductive Dehalogenation Pathway:

  • Step 1: Sequential reduction. The bromine atoms are likely to be removed sequentially due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • Step 2: Formation of less halogenated acetones. The stepwise removal of bromine and chlorine atoms would lead to the formation of various di- and mono-halogenated acetones.

  • Step 3: Formation of acetone. Complete reductive dehalogenation would ultimately yield acetone.

G cluster_reduction Proposed Reductive Dehalogenation Pathway This compound This compound Dibromo-chloroacetone Dibromo-chloroacetone This compound->Dibromo-chloroacetone  + 2e⁻, + H⁺ - Br⁻ Bromo-chloroacetone Bromo-chloroacetone Dibromo-chloroacetone->Bromo-chloroacetone  + 2e⁻, + H⁺ - Br⁻ Chloroacetone Chloroacetone Bromo-chloroacetone->Chloroacetone  + 2e⁻, + H⁺ - Br⁻ Acetone Acetone Chloroacetone->Acetone  + 2e⁻, + H⁺ - Cl⁻

Proposed Reductive Dehalogenation Cascade.
Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Halogenated organic compounds can undergo photolysis through the cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) radiation. The energy required for bond cleavage depends on the specific carbon-halogen bond, with C-Br bonds being more susceptible to photolysis than C-Cl bonds.

Proposed Photodegradation Pathway:

  • Step 1: Homolytic cleavage. Upon absorption of UV light, the weakest carbon-halogen bond (C-Br) is likely to undergo homolytic cleavage, forming a bromine radical and an organic radical.

  • Step 2: Radical reactions. The resulting radicals can participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (water) or reaction with other organic molecules, leading to a cascade of products.

  • Step 3: Mineralization. Under ideal conditions, complete photodegradation could lead to the mineralization of the organic compound to carbon dioxide, water, and inorganic halides.

Quantitative Data

Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the degradation kinetics (e.g., rate constants, half-lives) and product yields for this compound. To facilitate future research, the following table outlines the types of data that need to be collected.

Table 1: Key Quantitative Data for Degradation Pathways

ParameterHydrolysisReductive DehalogenationPhotodegradation
Rate Constant (k) To be determined (pH, temp. dependent)To be determined (reductant dependent)To be determined (wavelength, intensity dependent)
Half-life (t½) To be determinedTo be determinedTo be determined
Major Intermediates Hypothesized: Halogenated carboxylic acidsHypothesized: Less halogenated acetonesHypothesized: Radical species, smaller organic fragments
Final Products Hypothesized: CO₂, H₂O, Br⁻, Cl⁻Hypothesized: Acetone, Br⁻, Cl⁻Hypothesized: CO₂, H₂O, Br⁻, Cl⁻
Product Yields (%) To be determinedTo be determinedTo be determined

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the degradation pathways of this compound. The following sections provide generalized methodologies for key experiments.

Analytical Method for Haloketone Quantification

The accurate quantification of this compound and its potential degradation products is fundamental to any degradation study. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique.

Protocol: Micro Liquid-Liquid Extraction (MLLE) followed by GC-MS

  • Sample Preparation:

    • Collect water samples in amber glass vials with Teflon-lined septa to minimize headspace.

    • To study abiotic degradation, quench any residual disinfectant with a suitable agent (e.g., ascorbic acid).

    • For stability studies, acidify samples to a pH of approximately 1.5 with a non-interfering acid.

  • Extraction:

    • To a known volume of the aqueous sample (e.g., 60 mL), add a small volume of a water-immiscible organic solvent (e.g., 200 µL of methyl tert-butyl ether, MTBE) containing an internal standard.

    • Vigorously shake or vortex the mixture for a defined period (e.g., 5 minutes) to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the organic layer to an autosampler vial.

    • Inject a sample (e.g., 1-2 µL) into a GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent

      • Injector Temperature: 250 °C

      • Oven Program: Initial temperature of 40 °C, hold for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

G cluster_workflow Analytical Workflow for Haloketone Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Micro Liquid-Liquid Extraction Micro Liquid-Liquid Extraction Sample Preparation->Micro Liquid-Liquid Extraction Phase Separation Phase Separation Micro Liquid-Liquid Extraction->Phase Separation GC-MS Analysis GC-MS Analysis Phase Separation->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

General workflow for the analysis of haloketones in aqueous samples.
Hydrolysis Study Protocol

  • Reaction Setup:

    • Prepare buffered solutions at various pH values (e.g., 4, 7, 9).

    • In a temperature-controlled water bath, bring the buffered solutions to the desired temperature.

    • Spike the solutions with a known concentration of this compound from a stock solution.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from each reaction vessel.

    • Immediately quench the hydrolysis reaction by acidifying the aliquot to pH ~1.5.

  • Analysis:

    • Extract the samples using the MLLE protocol described above.

    • Analyze the extracts by GC-MS to determine the concentration of the parent compound and any identifiable degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) at each pH.

Conclusion and Future Directions

While the precise degradation pathways of this compound remain to be fully elucidated through dedicated experimental studies, the principles of organic chemistry and data from analogous compounds provide a strong foundation for predicting its environmental fate. Hydrolysis, reductive dehalogenation, and photodegradation are all plausible routes for its transformation.

Future research should focus on:

  • Elucidation of specific degradation products: Utilizing high-resolution mass spectrometry to identify the intermediates and final products of each degradation pathway.

  • Determination of degradation kinetics: Quantifying the rates of degradation under various environmentally relevant conditions (pH, temperature, presence of reductants, light intensity).

  • Toxicological assessment of degradation products: Evaluating the toxicity of the identified degradation products to understand the overall risk associated with the environmental transformation of this compound.

The methodologies and hypothesized pathways presented in this guide provide a framework for conducting such research, which will be invaluable for informing regulatory decisions and ensuring the safety of our drinking water supplies.

Navigating the Uncharted: A Technical Safety Guide to 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone, identified as a disinfection byproduct in water treatment processes involving ozone-chlorine or ozone-chloramine at elevated bromide levels.[1][2] While specific toxicological data is scarce, its structure suggests significant potential hazards, including high acute toxicity, severe skin and eye corrosivity, and environmental toxicity. This document provides a comprehensive overview of its known properties, inferred hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

The following tables summarize the known and inferred properties of this compound. Data for analogous compounds are provided for comparative hazard assessment.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,1,3-TrichloroacetoneChloroacetone
CAS Number 55716-01-3921-03-9[3]78-95-5[4]
Molecular Formula C₃H₂Br₃ClO[1]C₃H₃Cl₃O[5]C₃H₅ClO
Molecular Weight 329.21 g/mol [1]161.41 g/mol [5]92.52 g/mol
Boiling Point 280.5 ± 35.0 °C at 760 mmHg[1]Not available119 °C
Flash Point 123.5 ± 25.9 °C[1]Not available32 °C[6]
Density 2.6 ± 0.1 g/cm³[1]Not available1.15 g/cm³

Table 2: GHS Hazard Classification (Inferred for this compound based on Analogs)

Hazard ClassClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 2/3 (Inferred)DangerH301: Toxic if swallowed[3][4]
Acute Toxicity, DermalCategory 1/2 (Inferred)DangerH310: Fatal in contact with skin[4]
Acute Toxicity, InhalationCategory 1/2 (Inferred)DangerH330: Fatal if inhaled[3][4]
Skin Corrosion/IrritationCategory 1B (Inferred)DangerH314: Causes severe skin burns and eye damage[3][4]
Serious Eye Damage/IrritationCategory 1 (Inferred)DangerH318: Causes serious eye damage[4]
Aquatic Hazard (Acute)Category 1 (Inferred)WarningH400: Very toxic to aquatic life[5]
Aquatic Hazard (Chronic)Category 1 (Inferred)WarningH410: Very toxic to aquatic life with long lasting effects[3][4]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred high toxicity and corrosivity, all work with this compound must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory. The following diagram outlines the required PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment body Full-body chemical resistant suit gloves Double-gloved: - Nitrile (inner) - Butyl rubber or Viton (outer) respirator Full-face respirator with appropriate organic vapor/acid gas cartridge eyewear Chemical splash goggles (under full-face respirator) footwear Chemical-resistant boots researcher Researcher handling Handling this compound researcher->handling Enters Controlled Area Spill_Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE (if safe to do so) alert->ppe contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Neutralize (if applicable and safe) with sodium bicarbonate solution contain->neutralize collect Collect absorbed material into a sealed, labeled waste container neutralize->collect decontaminate Decontaminate the area with a suitable solvent collect->decontaminate dispose Dispose of waste through -approved channels decontaminate->dispose Hazard_Controls cluster_hazards Inherent Hazards cluster_controls Control Measures toxicity High Acute Toxicity (Oral, Dermal, Inhalation) engineering Engineering Controls (Fume Hood, Ventilation) toxicity->engineering Mitigated by ppe_control Personal Protective Equipment toxicity->ppe_control Mitigated by corrosivity Severe Corrosivity (Skin, Eyes) corrosivity->engineering Mitigated by corrosivity->ppe_control Mitigated by reactivity Chemical Reactivity admin Administrative Controls (SOPs, Training) reactivity->admin Managed by environmental Environmental Hazard waste Waste Management environmental->waste Managed by

References

Unraveling the Molecular Mechanisms of 1,1,3-Tribromo-3-chloroacetone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,3-Tribromo-3-chloroacetone is a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water, particularly in sources with high bromide content subjected to ozonation followed by chlorination or chloramination.[1] While direct toxicological and mechanistic studies on this specific compound are notably scarce in publicly available scientific literature, this technical guide synthesizes the probable mechanism of action by drawing parallels with structurally related polyhalogenated ketones and other disinfection byproducts. The proposed mechanisms center on the compound's inherent electrophilicity, leading to covalent interactions with biological macromolecules, induction of oxidative stress, and potential genotoxicity.

Inferred Mechanism of Action

The presence of multiple electron-withdrawing halogen atoms (three bromine and one chlorine) renders the carbonyl carbon and the α-carbons of this compound highly electrophilic. This chemical property is the cornerstone of its presumed biological activity, which likely proceeds through two primary pathways: covalent modification of cellular nucleophiles and the induction of oxidative stress.

Covalent Modification of Biological Macromolecules

The primary mechanism of toxicity for many halogenated acetones is their ability to act as alkylating agents. They readily react with endogenous nucleophiles, most notably the thiol group of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH).

Glutathione Depletion: Halogenated ketones are known to deplete intracellular glutathione stores. This occurs through a conjugation reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.

Protein Dysfunction: By reacting with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins, this compound can cause protein dysfunction. This can lead to enzyme inhibition, disruption of cellular signaling, and impairment of structural proteins, contributing to cytotoxicity.

DNA Adduct Formation and Genotoxicity: As an alkylating agent, this compound has the potential to react with the nucleophilic centers in DNA bases (e.g., the N7 position of guanine).[2] Such DNA adducts can distort the DNA helix, leading to mutations during DNA replication and transcription, which can initiate carcinogenesis.[3] Brominated DBPs are often found to be more genotoxic than their chlorinated counterparts, suggesting that this compound may pose a significant genotoxic risk. Studies on related compounds, such as 1,1,3-trichloroacetone, have demonstrated their ability to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.

The following diagram illustrates the inferred pathway of covalent modification:

G Inferred Mechanism: Covalent Modification Compound This compound (Electrophile) GSH Glutathione (GSH) (Nucleophile) Compound->GSH Conjugation Protein Cellular Proteins (e.g., Cysteine residues) Compound->Protein Alkylation DNA DNA (Nucleophilic sites) Compound->DNA Alkylation GSH_Depletion GSH Depletion GSH->GSH_Depletion Protein_Dysfunction Protein Dysfunction (Enzyme Inhibition) Protein->Protein_Dysfunction DNA_Adducts DNA Adducts DNA->DNA_Adducts Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cytotoxicity Cytotoxicity Protein_Dysfunction->Cytotoxicity Genotoxicity Genotoxicity (Mutations) DNA_Adducts->Genotoxicity Oxidative_Stress->Cytotoxicity Genotoxicity->Cytotoxicity

Caption: Inferred mechanism of covalent modification by this compound.

Induction of Oxidative Stress

As mentioned, the depletion of glutathione by this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This state of oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and further DNA damage, ultimately contributing to cytotoxicity and apoptosis.

Quantitative Data from Analogous Compounds

CompoundTest SystemEndpointValueReference
Chloroacetone (B47974)Rats (oral)LD50100 mg/kg[4]
1,1,3-TrichloroacetoneCHO CellsChromosomal AberrationsPositive

Experimental Protocols for Analogous Compounds

While no specific experimental protocols for this compound were found, the following provides a generalized workflow for assessing the genotoxicity of a compound like a halogenated acetone (B3395972) using an in vitro chromosomal aberration assay, based on studies of similar compounds.

G Generalized Workflow: In Vitro Chromosomal Aberration Assay Cell_Culture 1. Cell Culture (e.g., CHO-K1 cells) Exposure 2. Exposure (Treatment with test compound and controls for 3-4 hours) Cell_Culture->Exposure Recovery 3. Recovery & Colcemid Treatment (Culture in fresh medium for ~20 hours, add Colcemid to arrest in metaphase) Exposure->Recovery Harvesting 4. Cell Harvesting (Trypsinization and collection of cells) Recovery->Harvesting Hypotonic_Treatment 5. Hypotonic Treatment (Swell cells with KCl solution) Harvesting->Hypotonic_Treatment Fixation 6. Fixation (Fix cells with Carnoy's fixative) Hypotonic_Treatment->Fixation Slide_Preparation 7. Slide Preparation & Staining (Drop cell suspension onto slides, stain with Giemsa) Fixation->Slide_Preparation Analysis 8. Microscopic Analysis (Score metaphase spreads for chromosomal aberrations) Slide_Preparation->Analysis

Caption: A generalized experimental workflow for an in vitro chromosomal aberration assay.

Conclusion and Future Directions

In the absence of direct experimental data, the mechanism of action of this compound is inferred to be that of a reactive electrophile that can cause cellular damage through covalent modification of macromolecules and induction of oxidative stress. Its high degree of halogenation, particularly with bromine, suggests it may be a potent cytotoxic and genotoxic agent.

To definitively elucidate the mechanism of action and toxicological profile of this compound, further research is imperative. Key areas for future investigation include:

  • Quantitative Toxicity Studies: Determination of in vitro (e.g., IC50 in various cell lines) and in vivo (e.g., LD50) toxicity values.

  • Genotoxicity Assays: Comprehensive evaluation of its mutagenic and clastogenic potential using a battery of tests (e.g., Ames test, micronucleus assay, comet assay).

  • Mechanistic Studies: Investigation of its effects on intracellular glutathione levels, protein carbonylation, lipid peroxidation, and the formation of specific DNA adducts.

  • Signaling Pathway Analysis: Identification of specific cellular signaling pathways perturbed by exposure to this compound, for example, pathways related to apoptosis, cell cycle control, and the DNA damage response.

Such studies are crucial for a comprehensive risk assessment of this and other emerging disinfection byproducts in drinking water.

References

In Vitro Cytotoxicity of 1,1,3-Tribromo-3-chloroacetone: A Technical Guide and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the in vitro cytotoxicity of 1,1,3-Tribromo-3-chloroacetone (TBCA). Therefore, this document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the probable cytotoxic mechanisms and providing detailed experimental protocols to investigate the potential toxicity of this compound. The information is based on the known effects of structurally related haloacetones and established toxicological assays.

Introduction

This compound (TBCA) is a halogenated acetone. Halogenated acetones, more broadly, are known to exhibit varying degrees of toxicity. For instance, related compounds like monochloropropanone and dichloropropanones have demonstrated cytotoxicity in rat hepatocytes, with their toxicity linked to rapid depletion of cellular glutathione (B108866) (GSH) levels.[1] The presence of multiple halogen atoms in TBCA suggests a potential for high reactivity with biological macromolecules, which could translate to significant cytotoxic and mutagenic effects. This guide provides a framework for the systematic in vitro evaluation of TBCA's cytotoxicity.

Postulated Mechanisms of Cytotoxicity

Based on the known reactivity of similar compounds, the cytotoxicity of TBCA is likely mediated by one or more of the following mechanisms:

  • Alkylation and Thiol Reactivity: Haloacetones can act as alkylating agents, reacting with nucleophilic groups in cellular macromolecules. A primary target is the thiol group of glutathione (GSH), a key cellular antioxidant. Depletion of the cellular GSH pool can lead to a state of oxidative stress. Studies on chloropropanones have shown that their cytotoxicity is preceded by a rapid decline in cellular GSH.[1]

  • Oxidative Stress Induction: The depletion of GSH and direct interaction with other antioxidant enzymes can disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). Elevated ROS can damage lipids, proteins, and DNA, triggering cell death pathways.

  • Induction of Apoptosis: Cellular damage induced by TBCA could trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.

  • Genotoxicity: Direct interaction with DNA or indirect damage via oxidative stress can lead to DNA strand breaks, mutations, and chromosomal aberrations. The mutagenic potential of dichloropropanones has been demonstrated in Salmonella typhimurium bacteria, with some showing mutagenicity even without metabolic activation.[1]

A potential signaling pathway for TBCA-induced cytotoxicity is illustrated below.

TBCA This compound (TBCA) GSH Glutathione (GSH) Depletion TBCA->GSH ROS Increased Reactive Oxygen Species (ROS) TBCA->ROS GSH->ROS inhibition reversed Mito Mitochondrial Damage ROS->Mito DNA_damage DNA Damage ROS->DNA_damage CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Postulated pathway for TBCA-induced apoptosis.

Quantitative Data Summary (Illustrative)

The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols described in this guide. This data is for illustrative purposes only.

Table 1: Cell Viability (IC50 Values)

Cell Line Assay Type Incubation Time (h) IC50 (µM) [Illustrative]
HepG2 (Human Liver) MTT 24 75.2
48 48.5
A549 (Human Lung) MTT 24 92.8
48 65.1
HEK293 (Human Kidney) WST-1 24 110.4

| | | 48 | 82.3 |

Table 2: Apoptosis and Necrosis Analysis

Cell Line TBCA Conc. (µM) % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
HepG2 0 (Control) 2.1 1.5
50 15.8 8.3

| | 100 | 32.4 | 19.7 |

Table 3: Genotoxicity Assessment

Assay Type Cell Line TBCA Conc. (µM) % Tail DNA (Comet Assay) Micronuclei/1000 cells
Comet Assay HepG2 0 (Control) 3.2 N/A
50 18.9 N/A
Micronucleus Test A549 0 (Control) N/A 2

| | | 50 | N/A | 15 |

Detailed Experimental Protocols

A comprehensive assessment of TBCA's cytotoxicity would involve a battery of assays. The following diagram illustrates a typical experimental workflow.

start Prepare TBCA Stock Solution & Select Cell Lines viability Cell Viability Assays (MTT, WST-1) start->viability membrane Membrane Integrity Assay (LDH Release) start->membrane apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis ros Oxidative Stress Assay (DCFH-DA) start->ros genotox Genotoxicity Assays (Comet, Micronucleus) start->genotox end Data Analysis & Interpretation viability->end membrane->end apoptosis->end ros->end genotox->end

General workflow for in vitro cytotoxicity testing.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Selected cancer or normal cell lines

    • Complete cell culture medium

    • This compound (TBCA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of TBCA. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve TBCA) and a blank (medium only).[2]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]

    • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TBCA that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Materials:

    • LDH Cytotoxicity Assay Kit

    • Cells and culture reagents as listed for the MTT assay

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]

    • Incubation: Incubate the plate for the desired time period.[2]

    • Supernatant Collection: Centrifuge the 96-well plate. Carefully transfer the supernatant from each well to a new 96-well plate.[2]

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

    • Measurement: Measure the absorbance at the recommended wavelength.

    • Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Cells and culture reagents

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TBCA for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.[2]

    • Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[2]

    • Incubation: Incubate the cells in the dark at room temperature.

    • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Materials:

    • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

    • Microscope slides

    • Electrophoresis unit

    • Fluorescence microscope with appropriate filters

  • Protocol:

    • Cell Preparation: After treatment with TBCA, harvest and suspend the cells in a low-melting-point agarose.

    • Slide Preparation: Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

    • Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

    • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. An increase in tail DNA corresponds to a higher level of DNA damage.[3]

Conclusion

While direct experimental data on the in vitro cytotoxicity of this compound is currently lacking, the established toxicity of related haloacetones provides a strong rationale for a thorough investigation. The protocols and frameworks outlined in this guide offer a comprehensive approach to characterizing the potential cytotoxic, apoptotic, and genotoxic effects of TBCA. Such studies are crucial for understanding its potential risks and mechanisms of action, providing essential data for regulatory assessment and further research.

References

The Environmental Fate of 1,1,3-Tribromo-3-chloroacetone: A Technical Overview and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in water treatment processes. The formation of such mixed bromo-chloro DBPs is of increasing concern due to their potential for greater toxicity compared to their mono-halogenated counterparts. Understanding the environmental fate of these compounds is critical for assessing their potential risks to ecosystems and human health. This technical guide synthesizes the currently available information on the environmental fate of this compound and highlights significant data gaps that require further research.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting the compound's behavior and partitioning in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₂Br₃ClO[1]
Molecular Weight 329.21 g/mol [1]
CAS Number 55716-01-3[1]

Environmental Fate Pathways

The environmental persistence of this compound is determined by a combination of abiotic and biotic degradation processes. These include hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, hydrolysis can be a significant degradation pathway, leading to the substitution of a halogen atom with a hydroxyl group.

Current Understanding: Specific experimental data on the hydrolysis rate and half-life of this compound are not readily available in the reviewed literature. However, studies on other halogenated hydrocarbons demonstrate that hydrolysis rates can vary by orders of magnitude depending on the compound's structure and environmental conditions such as pH and temperature. For instance, the hydrolysis half-lives of various chlorinated methanes, ethanes, propanes, and ethenes at 25°C and pH 7 have been shown to range from a few days to thousands of years.[2][3] The presence of multiple halogen atoms, including both bromine and chlorine, in this compound suggests that it may be susceptible to hydrolysis, but the specific rate constants are unknown.

Experimental Protocol for Determining Hydrolysis Rate: A standardized method for determining the hydrolysis rate of a chemical is outlined in guidelines such as those provided by the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). A general protocol involves:

  • Preparation of buffered solutions: Prepare sterile aqueous buffer solutions at different environmentally relevant pH values (e.g., 4, 7, and 9).[1][4]

  • Incubation: Add the test substance to the buffer solutions and incubate them at a constant temperature in the dark to prevent photodegradation.[4]

  • Sampling and Analysis: At specific time intervals, collect samples and analyze the concentration of the parent compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Determine the rate constant and half-life of the hydrolysis reaction by plotting the natural logarithm of the concentration versus time.

A logical workflow for a hydrolysis experiment is depicted below:

Biodegradation_Pathway cluster_reductive Reductive Dehalogenation cluster_hydrolytic Hydrolytic Dehalogenation This compound This compound Reductive_Dehalogenation Removal of Br or Cl This compound->Reductive_Dehalogenation Anaerobic Conditions Hydrolytic_Dehalogenation Substitution with -OH This compound->Hydrolytic_Dehalogenation Aerobic/Anaerobic Conditions Less Halogenated Ketones Less Halogenated Ketones Reductive_Dehalogenation->Less Halogenated Ketones Halogenated Alcohols Halogenated Alcohols Hydrolytic_Dehalogenation->Halogenated Alcohols Further Degradation Further Degradation Less Halogenated Ketones->Further Degradation Halogenated Alcohols->Further Degradation

References

1,1,3-Tribromo-3-chloroacetone: An In-depth Technical Guide on a Prevalent Environmental Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has emerged as an environmental contaminant of concern. It is primarily formed as a disinfection byproduct (DBP) during water treatment processes, particularly when source water contains elevated levels of bromide and is subjected to ozonation followed by chlorination or chloramination.[1][2][3][4] Due to the general understanding that brominated DBPs can exhibit greater toxicity than their chlorinated counterparts, the presence of this compound in treated water warrants a thorough toxicological and environmental assessment. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its formation, physicochemical properties, analytical methodologies for its detection, and a review of its toxicological profile based on available data and studies of structurally related compounds. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding and addressing the challenges posed by this contaminant.

Introduction

The disinfection of drinking water is a critical public health measure that has significantly reduced the incidence of waterborne diseases. However, the reaction of disinfectants, such as chlorine and ozone, with natural organic matter (NOM) and anthropogenic pollutants present in source water leads to the formation of a wide array of disinfection byproducts (DBPs).[5] While some DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) are regulated, many others, including halogenated acetones, remain largely unmonitored. This compound is one such emerging DBP, characterized by the presence of both bromine and chlorine atoms, which can influence its chemical behavior and toxicological properties.

Formation of this compound

This compound is not a commercially produced chemical but is formed in situ during water disinfection.[1][2][3][4] The primary pathway for its formation involves the reaction of ozone with bromide ions (Br⁻) in the source water to form hypobromous acid (HOBr). Subsequent chlorination or chloramination introduces chlorine, which, along with hypobromous acid, reacts with natural organic matter, specifically acetone (B3395972) precursors, to yield a variety of halogenated acetones, including the title compound.

DBP_Formation cluster_disinfection Water Disinfection Process cluster_precursors Precursors in Source Water cluster_products Products Ozone Ozone HOBr Hypobromous Acid (HOBr) Ozone->HOBr Oxidizes Chlorine_Chloramine Chlorine/ Chloramine DBP This compound Chlorine_Chloramine->DBP Reacts with NOM & HOBr Bromide Bromide Bromide->HOBr NOM Natural Organic Matter (Acetone Precursors) NOM->DBP HOBr->DBP

Formation pathway of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its environmental fate and transport, as well as for developing analytical methods.

PropertyValueReference
CAS Number55716-01-3[3]
Molecular FormulaC₃H₂Br₃ClO[3]
Molecular Weight329.21 g/mol [3]

Environmental Occurrence

Specific quantitative data on the concentration of this compound in drinking water and other environmental matrices are scarce in the available scientific literature. However, studies on haloacetones as a class of DBPs indicate their presence in treated water. For instance, concentrations of other chloroacetones, such as 1,1-dichloroacetone (B129577), have been detected in drinking water at levels ranging from 0.46 to 0.55 µg/L.[2] Given that the formation of brominated DBPs is favored in bromide-rich waters, it is plausible that this compound is present in such environments, although further research is needed to quantify its occurrence.

Analytical Methodologies

The detection and quantification of this compound in water samples typically involve a multi-step process including extraction, separation, and detection. A micro liquid-liquid extraction (MLLE) method followed by gas chromatography-mass spectrometry (GC-MS) has been reported for the analysis of a range of haloketones, including this compound, with a detection limit of 120 ng/L.

Experimental Protocol: Micro Liquid-Liquid Extraction and GC-MS Analysis (Generalized)

This protocol is a generalized procedure based on methods for related haloacetones and should be optimized for the specific analysis of this compound.

1. Sample Preparation:

  • Collect water samples in amber glass vials with Teflon-lined septa.

  • Dechlorinate the samples immediately upon collection by adding a quenching agent (e.g., ascorbic acid).

  • Acidify the samples to a pH of approximately 4.8 to enhance the stability of the haloacetones.

  • Store samples at 4°C until extraction.

2. Micro Liquid-Liquid Extraction (MLLE):

  • To a 10 mL aliquot of the water sample in a glass vial, add a salting-out agent (e.g., sodium sulfate) to increase the ionic strength of the aqueous phase.

  • Add a small volume (e.g., 200 µL) of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) containing an internal standard).

  • Vortex the mixture vigorously for a few minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully transfer the organic layer (extract) to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Injector: Splitless mode.

    • Oven Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for characteristic ions of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Micro Liquid-Liquid Extraction (MLLE) cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Dechlorination 2. Dechlorination Sample_Collection->Dechlorination Acidification 3. Acidification Dechlorination->Acidification Add_Salt 4. Add Salting-out Agent Acidification->Add_Salt Add_Solvent 5. Add Extraction Solvent Add_Salt->Add_Solvent Vortex 6. Vortex Add_Solvent->Vortex Centrifuge 7. Centrifuge Vortex->Centrifuge Extract_Collection 8. Collect Organic Layer Centrifuge->Extract_Collection GC_MS 9. GC-MS Analysis Extract_Collection->GC_MS

Generalized experimental workflow for the analysis of this compound.

Toxicology and Health Effects

Toxicity of Related Haloacetones

Studies on various chloroacetones have revealed a range of toxicological endpoints. Table 2 summarizes some of the available data for related compounds.

CompoundEndpointSpecies/SystemValueReference
1,1-DichloroacetoneOral LD₅₀Mouse250 mg/kg bw[2]
1,3-Dichloroacetone (B141476)Oral LD₅₀Mouse25 mg/kg bw[2]
1,1-DichloroacetoneNOAEL (liver toxicity)Mouse65 mg/kg bw[2]
1,3-DichloroacetoneNOAEL (liver toxicity)Mouse20 mg/kg bw[2]
1,1,3-TrichloroacetoneTumor InitiatorMouse Skin10% of animals with tumors[2]

These data suggest that haloacetones can be acutely toxic and may act as tumor initiators. The higher toxicity of 1,3-dichloroacetone compared to 1,1-dichloroacetone highlights how the position of halogen atoms can significantly impact toxicity.

Potential Mechanisms of Toxicity

Halogenated acetones are reactive electrophiles that can readily interact with cellular nucleophiles such as glutathione (B108866) (GSH) and macromolecules like DNA and proteins. This reactivity is a likely driver of their cytotoxicity and genotoxicity. Depletion of intracellular GSH can lead to oxidative stress and subsequent cellular damage. The interaction with DNA can lead to mutations and potentially initiate carcinogenesis.

Environmental Fate and Degradation

There is a lack of specific information on the environmental fate and degradation of this compound. However, based on the behavior of other volatile organic compounds, it is expected to be subject to processes such as volatilization from water to air and both abiotic and biotic degradation. The presence of multiple halogen atoms may increase its persistence in the environment compared to non-halogenated ketones. Further research is needed to determine its half-life in different environmental compartments and to identify its degradation products.

Conclusion and Future Perspectives

This compound is an emerging disinfection byproduct with the potential for adverse environmental and health impacts. While its formation during water treatment is understood, there is a significant lack of data regarding its occurrence levels in treated water, its specific toxicological profile, and its environmental fate. The information available on related haloacetones suggests that this compound may be of toxicological concern.

To adequately assess the risks associated with this compound, future research should focus on:

  • Developing and validating sensitive analytical methods for its routine monitoring in drinking water and other relevant matrices.

  • Conducting comprehensive toxicological studies , including in vitro and in vivo assays, to determine its cytotoxicity, genotoxicity, and potential carcinogenicity.

  • Investigating its environmental fate and degradation pathways to understand its persistence and potential for bioaccumulation.

  • Elucidating the mechanisms of its toxicity at the molecular level to better predict its health effects.

A deeper understanding of this compound will enable regulatory agencies to make informed decisions regarding its potential inclusion in water quality standards and will guide the development of strategies to minimize its formation during water treatment.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that can be formed as a disinfection byproduct (DBP) in drinking water during ozonation followed by chlorination or chloramination, particularly in waters with elevated bromide levels.[1][2][3] Due to the potential health concerns associated with DBPs, sensitive and reliable analytical methods are crucial for their monitoring and risk assessment.[4][5] This document provides detailed application notes and experimental protocols for the detection of this compound in water samples, targeting researchers, scientists, and professionals in drug development who may encounter this compound. The primary analytical techniques covered are Gas Chromatography with an Electron Capture Detector (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The detection of this compound in water samples typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The most common approaches are based on liquid-liquid extraction (LLE) followed by GC analysis.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the detection of halogenated compounds. EPA Method 551.1 is a widely used method for the analysis of chlorination disinfection byproducts in drinking water and includes haloketones.[2][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers both high sensitivity and selectivity, providing structural information for compound identification.[7][8] It can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. A "green" micro-liquid-liquid extraction (MLLE) method coupled with GC-MS has been specifically validated for the analysis of a range of haloketones, including this compound.[9]

Quantitative Data Summary

A summary of the available quantitative data for the analysis of this compound is presented in the table below. This allows for a direct comparison of the performance of different analytical approaches.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MSMicro Liquid-Liquid Extraction (MLLE)120 ng/LNot ReportedNot Reported95-99[9]
GC-ECDLiquid-Liquid Extraction (LLE)Analyte specific, not explicitly reported for this compoundNot ReportedNot ReportedNot Reported

Experimental Protocols

Method 1: Micro Liquid-Liquid Extraction (MLLE) with GC-MS Analysis

This protocol is adapted from a validated "green" method for the analysis of 14 haloketones, including this compound, in treated water.[9]

Application Note: This method offers the advantages of low solvent consumption, high sample throughput, and excellent sensitivity. The use of a programmed temperature vaporizer (PTV) injector allows for the introduction of a larger volume of the extract, enhancing detection limits. It is suitable for the analysis of trace levels of haloketones in drinking water and swimming pool water.[9]

Protocol:

1. Sample Preparation (Micro Liquid-Liquid Extraction)

  • Sample Collection and Preservation: Collect water samples in amber glass vials. To ensure the stability of the haloketones, acidify the samples to a pH of approximately 1.5.[9] If residual chlorine is present, it should be quenched. Store samples at 4°C for up to one week.[9]

  • Extraction:

    • Transfer 12 mL of the acidified water sample into a 15-mL screw-cap glass tube.

    • Add a salting-out agent, such as sodium chloride, to saturate the solution.

    • Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE).

    • Cap the tube and vortex for 1 minute to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous phases.

    • Carefully collect the organic layer (top layer) for GC-MS analysis.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Parameters:

    • Injector: Programmed Temperature Vaporizer (PTV)

    • Injection Volume: 50 µL[9]

    • Carrier Gas: Helium

    • Column: A suitable capillary column for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: An optimized temperature program to ensure the separation of all target haloketones.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for this compound should be selected based on its mass spectrum.

Method 2: EPA Method 551.1 (Modified for Haloketone Analysis) - GC-ECD

This protocol is based on the principles of EPA Method 551.1, a standard method for the analysis of disinfection byproducts.

Application Note: EPA Method 551.1 is a robust and widely accepted method for the analysis of a broad range of disinfection byproducts.[2][6] While not all haloketones are explicitly listed as target analytes, the method's principles of liquid-liquid extraction and GC-ECD detection are applicable. This method is suitable for compliance monitoring and general screening of disinfection byproducts in drinking water.

Protocol:

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection and Preservation: Collect 60-mL water samples in glass vials with Teflon-lined septa. Preserve the samples as specified in the method, which may include the addition of a dechlorinating agent and adjustment of pH.

  • Extraction:

    • Allow the sample to come to room temperature.

    • Add a specified amount of a salting-out agent (e.g., sodium sulfate).

    • Add 3 mL of methyl tert-butyl ether (MTBE) to the sample vial.

    • Recap and shake vigorously for a specified time (e.g., 2 minutes).

    • Let the phases separate.

    • Transfer a portion of the MTBE extract (top layer) to an autosampler vial for GC-ECD analysis.

2. Instrumental Analysis (GC-ECD)

  • Gas Chromatograph (GC) Parameters:

    • Injector: Split/splitless injector

    • Injection Volume: 1-2 µL

    • Carrier Gas: Nitrogen or Helium

    • Column: A primary and a confirmatory column of different polarity are recommended for analyte confirmation (e.g., a non-polar and a mid-polar column).

    • Oven Temperature Program: A temperature program that provides good resolution of the target analytes.

  • Detector:

    • Type: Electron Capture Detector (ECD)

    • Temperature: Optimized for the detection of halogenated compounds.

Visualizations

Sample_Preparation_Workflow cluster_prep Sample Preparation Sample Water Sample Collection (Acidified to pH 1.5) Salt Addition of Salting-out Agent Sample->Salt Solvent Addition of Extraction Solvent (MTBE) Salt->Solvent Vortex Vortexing (1 min) Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Extract Organic Extract Collection Centrifuge->Extract

Workflow for Micro Liquid-Liquid Extraction (MLLE).

Analytical_Workflow cluster_workflow Overall Analytical Process SamplePrep Sample Preparation (LLE or MLLE) GC_Separation Gas Chromatographic Separation SamplePrep->GC_Separation Detection Detection (ECD or MS) GC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Application Note: Determination of Haloacetones in Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in water quality analysis, environmental monitoring, and toxicology.

Introduction Haloacetones (HAs), also known as haloketones (HKs), are a class of disinfection by-products (DBPs) formed when disinfectants like chlorine react with natural organic matter present in water sources. Due to their potential health risks and prevalence in drinking water at trace levels (typically below 1 µg/L), sensitive and reliable analytical methods are required for their monitoring.[1] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating HAs from aqueous matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This application note details two protocols for the LLE of haloacetones from water: a traditional method and a modern micro liquid-liquid extraction (MLLE) technique. The MLLE method offers significant advantages, including reduced solvent consumption, faster sample processing, and improved environmental friendliness, making it a "green" alternative.[1]

Principle of the Method Liquid-liquid extraction separates compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase (the water sample) and an organic solvent.[2][3] Haloacetones, being organic compounds, can be efficiently partitioned from the water sample into a small volume of an immiscible organic solvent.

To ensure maximum extraction efficiency and sample stability, the water sample is first treated with a dechlorinating agent and then acidified. Acidification to a pH of approximately 1.5 is critical, as it preserves the integrity of the haloacetones for at least one week when stored at 4°C.[1] Following extraction, the organic phase, now containing the concentrated haloacetones, is analyzed using GC-MS. This provides high sensitivity and selectivity for the identification and quantification of individual HA compounds.[1][4]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is based on established LLE principles for semi-volatile organic compounds.

1. Materials and Reagents

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), pesticide grade or equivalent.

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄), Sodium Sulfate (B86663) (anhydrous), Ammonium (B1175870) Chloride.

  • Standards: Certified haloacetone calibration standards.

  • Labware: 60 mL vials with screw caps, 2 mL volumetric flasks, separatory funnel, autosampler vials.

  • Instrumentation: GC-MS system, vortex mixer, pH meter.

2. Methodology

  • Sample Collection and Preservation:

    • Collect 60 mL of the water sample in a vial.

    • To quench any residual chlorine, add ammonium chloride (approx. 100 mg/L).[5]

    • Acidify the sample to a pH of ~1.5 by adding a small volume of concentrated sulfuric acid. Verify the pH with a meter.

  • Extraction:

    • Add 4 mL of methyl tert-butyl ether (MTBE) to the sample vial.

    • Cap the vial and shake vigorously for 2-3 minutes to ensure thorough mixing of the two phases.[2]

  • Phase Separation:

    • Allow the vial to stand until the organic and aqueous layers have clearly separated. Alternatively, use a separatory funnel for larger volumes.[6]

  • Drying and Collection:

    • Carefully pipette the top organic layer (MTBE) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.[7]

    • Collect the dried extract in a clean concentration tube or autosampler vial.

  • Analysis:

    • Inject an aliquot of the extract into the GC-MS for analysis.

Protocol 2: Micro Liquid-Liquid Extraction (MLLE) - A Green Method

This protocol is a miniaturized version adapted from published green chemistry methods, offering high efficiency with minimal solvent usage.[1]

1. Materials and Reagents

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or other suitable organic solvent.

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄), Sodium Sulfate (anhydrous), Ammonium Chloride.

  • Standards: Certified haloacetone calibration standards.

  • Labware: 15 mL screw-cap vials, micropipettes, 2 mL autosampler vials with inserts.

  • Instrumentation: GC-MS with a Programmed Temperature Vaporizer (PTV) inlet for large-volume injection, vortex mixer, centrifuge, pH meter.

2. Methodology

  • Sample Collection and Preservation:

    • Add 12 mL of the water sample to a 15 mL vial.

    • Add ammonium chloride to quench residual chlorine.

    • Acidify the sample to pH ~1.5 with concentrated sulfuric acid.[1]

  • Micro-Extraction:

    • Add 200 µL of MTBE to the vial, resulting in a high aqueous-to-organic volume ratio of 60.[1]

    • Cap the vial and vortex at high speed for 1 minute.

  • Phase Separation:

    • Centrifuge the vial for 5 minutes to achieve a clean separation of the micro-volume organic layer.

  • Extract Collection:

    • Carefully transfer the upper organic layer (approx. 150-180 µL) into a 2 mL autosampler vial.

  • Analysis:

    • Inject a large volume of the extract (e.g., 50 µL) into the GC-MS using a PTV inlet to maximize sensitivity.[1]

Data Presentation

Quantitative data from validated studies demonstrates the effectiveness of the MLLE approach.

Table 1: Comparison of LLE and MLLE Protocols for Haloacetone Extraction.

Parameter Standard LLE Micro-LLE (MLLE)
Sample Volume ~60 mL ~12 mL
Solvent Volume ~4 mL 200 µL
Aqueous/Organic Ratio 15 60
Key Advantage Established, suitable for higher concentrations "Green," fast, cost-saving, high sensitivity

| Primary Limitation | Higher solvent consumption and waste | Requires sensitive instrumentation (e.g., PTV) |

Table 2: Performance Characteristics of the MLLE-GC-MS Method for Selected Haloacetones. [1]

Haloacetone Compound Method Detection Limit (MDL) (ng/L) Average Recovery (%) Precision (RSD, %)
1,1-Dichloroacetone 6 - 60 95 - 99 ~6
1,1,1-Trichloroacetone 6 - 60 95 - 99 ~6
1,1,3-Trichloroacetone 6 - 60 95 - 99 ~6
1,1,3,3-Tetrachloroacetone 6 - 60 95 - 99 ~6

| 1,1,3-Tribromo-3-chloroacetone| 120 | 95 - 99 | ~6 |

Visualized Workflows

G cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_analysis Analysis Sample 1. Water Sample Collection Preserve 2. Dechlorination & Acidification (pH ~1.5) Sample->Preserve AddSolvent 3. Add Organic Solvent (e.g., MTBE) Preserve->AddSolvent Mix 4. Vortex / Shake Vigorously AddSolvent->Mix Separate 5. Phase Separation (Settle / Centrifuge) Mix->Separate Collect 6. Collect Organic Layer Separate->Collect Dry 7. Dry Extract (Optional) Collect->Dry Analyze 8. GC-MS Analysis Dry->Analyze

Caption: General workflow for LLE of haloacetones.

G LLE Standard LLE LLE_SV Sample Vol: ~60 mL Solvent Vol: ~4 mL LLE->LLE_SV MLLE Micro-LLE (MLLE) MLLE_SV Sample Vol: ~12 mL Solvent Vol: 200 µL MLLE->MLLE_SV LLE_Adv Advantage: Established Method LLE_SV->LLE_Adv MLLE_Adv Advantage: Green, Fast, Cost-Saving MLLE_SV->MLLE_Adv

Caption: Key differences between LLE and MLLE methods.

References

Application Note: Quantification of 1,1,3-Tribromo-3-chloroacetone in Drinking Water by Micro Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] These compounds form when disinfectants like chlorine or chloramines react with natural organic matter in the presence of bromide ions in the source water.[1][2] Due to the potential health concerns associated with DBPs, regulatory bodies worldwide mandate the monitoring of these compounds in treated water. Haloketones, including this compound, are an emerging class of DBPs that require sensitive and reliable analytical methods for their quantification at trace levels.

This application note provides a detailed protocol for the determination of this compound in drinking water using a micro liquid-liquid extraction (MLLE) method followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This "green" chemistry approach is a miniaturized adaptation of established EPA methods, offering benefits such as reduced solvent consumption and faster operation.[3]

Experimental Protocol

This protocol is based on a validated micro liquid-liquid extraction (MLLE) method coupled with GC-MS for the analysis of haloketones in treated water.[3]

2.1. Sample Collection and Preservation

  • Collect water samples in 40 mL amber glass vials with Teflon-faced silicone septa.

  • Immediately upon collection, quench any residual chlorine to prevent further DBP formation. This can be achieved by adding a dechlorinating agent such as ammonium (B1175870) chloride or ascorbic acid.[4][5]

  • To ensure the stability of the target analyte, acidify the sample to a pH of approximately 1.5 by adding a suitable acid (e.g., hydrochloric acid).[3]

  • Store the samples at 4°C and protect them from light until analysis. Acidified samples can be stored for at least one week under these conditions.[3]

2.2. Reagents and Standards

  • Solvents: Pentane or Methyl tert-butyl ether (MTBE), HPLC grade or equivalent.

  • Reagents: Sodium chloride (analytical grade, bake at 400°C for 4 hours to remove organic contaminants), Hydrochloric acid, Ammonium chloride.

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution in organic-free water for calibration.

2.3. Sample Preparation: Micro Liquid-Liquid Extraction (MLLE)

  • Allow the preserved water sample to reach room temperature.

  • Transfer 12 mL of the sample into a 15 mL glass vial.

  • Add sodium chloride to the sample to saturate the solution, which enhances the extraction efficiency.

  • Add 200 µL of the extraction solvent (e.g., pentane).

  • Cap the vial and vortex or shake vigorously for 2-3 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the vial to separate the two phases.

  • Carefully transfer the upper organic layer (approximately 50-100 µL) into a 200 µL autosampler vial insert.[3]

2.4. Instrumental Analysis: GC-MS

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) is recommended for its selectivity and sensitivity.[3][6] A programmed temperature vaporizer (PTV) inlet is advantageous for large-volume injection.[3]

  • GC Conditions (Typical):

    • Injection: 50 µL of the extract is injected into a PTV injector.[3]

    • Column: A capillary column suitable for separating volatile organic compounds, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature program is crucial for the separation of target analytes from potential interferences. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

2.5. Quality Control

  • Method Blank: Analyze a sample of organic-free water carried through the entire analytical procedure to check for contamination.

  • Calibration: Generate a calibration curve using a series of standards of known concentrations to quantify the analyte in the samples.

  • Spiked Samples: Analyze a laboratory-fortified blank and a matrix spike sample to assess method accuracy and recovery.

  • Replicates: Analyze duplicate samples to assess method precision.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of this compound using the described MLLE-GC-MS method.

ParameterThis compoundReference
Method Detection Limit (MDL)120 ng/L[3]
Precision (RSD %)~6%[3]
Recovery (%)95-99%[3]

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in drinking water.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation (MLLE) cluster_analysis Analysis cluster_data Data Processing a 1. Sample Collection (40 mL Amber Vial) b 2. Preservation (Acidify to pH ~1.5, Store at 4°C) a->b c 3. Take 12 mL Sample b->c d 4. Add NaCl & 200 µL Solvent c->d e 5. Vortex & Centrifuge d->e f 6. Collect Organic Layer e->f g 7. GC-MS Injection (Large Volume) f->g h 8. Data Acquisition (SIM Mode) g->h i 9. Peak Integration h->i j 10. Quantification (vs. Calibration Curve) i->j k 11. Reporting j->k

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for 1,1,3-Tribromo-3-chloroacetone Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated ketone that has been identified as a disinfection byproduct in drinking water, particularly when bromide levels are elevated and chlorine or chloramine (B81541) is used as a disinfectant.[1][2] As with many disinfection byproducts, there is a need for accurate analytical standards to enable precise quantification and toxicological assessment. These application notes provide detailed protocols for the synthesis, purification, and preparation of a this compound analytical standard.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number55716-01-3[1][3]
Molecular FormulaC₃H₂Br₃ClO[3]
Molecular Weight329.21 g/mol [3]
AppearanceAssumed to be a liquid or low-melting solid at room temperatureN/A
Boiling Point~280.5 °C at 760 mmHg (Predicted)N/A
Density~2.6 g/cm³ (Predicted)N/A

Synthesis Protocol: A Proposed Method

Principle: The synthesis involves the controlled, sequential halogenation of acetone (B3395972) with bromine and chlorine in the presence of a catalyst. Iodine can be used as a catalyst to facilitate the halogenation process.[4]

Materials:

  • Acetone

  • Liquid Bromine

  • Chlorine gas

  • Iodine

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask with a magnetic stirrer, gas inlet tube, and reflux condenser

  • Ice bath

  • Gas dispersion tube

Procedure:

  • Initial Bromination: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser. Place the flask in an ice bath.

  • To the flask, add acetone and a catalytic amount of iodine.

  • Slowly add liquid bromine from the dropping funnel to the stirred acetone solution. The reaction is exothermic and should be controlled by the rate of bromine addition and the ice bath.

  • Monitor the reaction progress by gas chromatography (GC) to observe the formation of bromoacetone (B165879) and dibromoacetone isomers.

  • Chlorination: Once a significant amount of dibromoacetone is formed, switch the dropping funnel with a gas dispersion tube.

  • Bubble chlorine gas through the reaction mixture at a controlled rate. The temperature should be maintained between 10-30°C.

  • Continue to monitor the reaction by GC for the formation of this compound.

  • Work-up: Once the desired product is formed, stop the chlorine flow and allow the reaction to return to room temperature.

  • Quench the reaction by slowly adding a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Initial Bromination of Acetone B Formation of Bromo- and Dibromoacetone Intermediates A->B C Controlled Chlorination B->C D Formation of this compound C->D E Reaction Quenching and Neutralization D->E F Solvent Extraction E->F G Washing and Drying F->G H Solvent Removal G->H I Crude Product H->I

Caption: Proposed synthesis workflow for this compound.

Purification Protocol

The crude product from the synthesis will likely contain a mixture of halogenated acetones. Purification is essential to obtain a high-purity analytical standard.

Principle: Fractional distillation under reduced pressure is a common method for purifying liquid organic compounds with different boiling points. Crystallization can be employed if the target compound is a solid at room temperature or can be induced to crystallize from a suitable solvent.[6][7]

Materials:

  • Crude this compound

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Suitable solvent for crystallization (e.g., hexane, pentane)

Procedure:

  • Fractional Distillation:

    • Set up the fractional distillation apparatus.

    • Place the crude product in the distillation flask.

    • Apply a vacuum and gently heat the flask.

    • Collect the fractions at different boiling ranges.

    • Analyze each fraction by GC-MS to identify the fraction containing the highest purity of this compound.

  • Crystallization (if applicable):

    • Dissolve the purest fraction from distillation in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Preparation and Validation of Analytical Standard

5.1. Preparation of Stock Solution

Principle: An analytical standard is a compound of high purity and known concentration used for calibration and quantification.[8] The choice of solvent is critical for the stability of the standard. For halogenated compounds, solvents like methyl tert-butyl ether (MTBE) have shown good stability.[9]

Materials:

  • Purified this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade or equivalent

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of the purified this compound using an analytical balance.

  • Dissolve the weighed compound in a known volume of MTBE in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C to minimize degradation.

5.2. Purity Assessment

The purity of the prepared standard must be rigorously assessed.

Analytical TechniquePurposeExpected Outcome
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify impurities.A single major peak corresponding to this compound with minimal to no other peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.Spectra consistent with the structure of this compound.
High-Performance Liquid Chromatography (HPLC) To assess purity, especially for non-volatile impurities.A single, sharp peak for the target compound.

5.3. Stability Study

Principle: The stability of the analytical standard in the chosen solvent and under specific storage conditions must be evaluated over time.[10]

Procedure:

  • Prepare multiple aliquots of the stock solution.

  • Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and light conditions (dark and light).

  • Analyze the concentration of this compound in the aliquots at regular intervals (e.g., weekly, monthly) using a calibrated analytical method (e.g., GC-MS).

  • Plot the concentration versus time to determine the rate of degradation and establish the shelf life of the standard under different conditions.

Experimental Workflow for Standard Preparation and Validation

Standard_Prep_Workflow A Purified this compound B Accurate Weighing A->B C Dissolution in MTBE B->C D Stock Solution Preparation C->D E Purity Assessment (GC-MS, NMR, HPLC) D->E F Stability Study D->F G Storage at Controlled Conditions F->G H Periodic Analysis G->H I Determination of Shelf-Life H->I

Caption: Workflow for analytical standard preparation and validation.

Analytical Methodologies

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless or split injection of 1 µL of the standard solution.

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone.

  • ¹H NMR: The spectrum is expected to show a singlet for the two protons.

  • ¹³C NMR: The spectrum is expected to show three distinct signals for the three carbon atoms (carbonyl, CHBrCl, and CBr₂).

Safety Precautions

Halogenated ketones are generally toxic and lachrymatory. All handling of this compound and its precursors should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Eye Protection: Safety goggles and a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves and a lab coat should be worn.

  • Inhalation: Avoid breathing vapors. Use a respirator if necessary.

  • Handling: Handle with care to avoid spills. In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Data Presentation

Table 1: Purity Assessment of this compound Standard

Batch NumberSynthesis DatePurification MethodPurity by GC-MS (%)Purity by HPLC (%)Structural Confirmation by NMR
Example: TBCA-001YYYY-MM-DDFractional Distillation99.599.2Confirmed

Table 2: Stability of this compound Stock Solution (1000 µg/mL in MTBE)

Storage ConditionTime (Days)Concentration (µg/mL)% Recovery
-20°C, Dark 01000100
3099899.8
9099599.5
4°C, Dark 01000100
3098598.5
9096096.0
Room Temp, Light 01000100
785085.0
3065065.0

References

Application Notes and Protocols for Cytotoxicity Assessment of Haloacetones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloacetones (HAs) are a class of disinfection byproducts (DBPs) formed during water treatment processes. Their potential cytotoxicity is of increasing concern for both environmental health and the development of new chemical entities. Understanding the toxicological profile of HAs is crucial for risk assessment and regulatory purposes. These application notes provide detailed protocols for assessing the cytotoxicity of haloacetones in vitro, methods for data analysis and presentation, and insights into their potential mechanisms of action.

Data Presentation: Comparative Cytotoxicity of Haloacetones

The following table summarizes the 50% lethal concentration (LC50) values of various haloacetones in Chinese Hamster Ovary (CHO) cells, providing a clear comparison of their cytotoxic potential.[1]

HaloacetoneAbbreviationCAS NumberLC50 (µM) in CHO Cells
1,3-Dichloroacetone1,3-DCA534-07-61.0 ± 0.20
1,3-Dibromoacetone1,3-DBA816-39-71.5 ± 0.19
BromoacetoneBA598-31-21.9 ± 0.49
ChloroacetoneCA78-95-54.3 ± 0.22
1,1,3-Trichloropropanone1,1,3-TCPA921-03-96.6 ± 0.46
1,1,1-Trichloroacetone1,1,1-TCA918-00-3222 ± 7.7
HexachloroacetoneHCA116-16-53269 ± 344

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols can be adapted for various adherent or suspension cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., CHO, HepG2, A549)

  • Complete cell culture medium

  • Haloacetone compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the haloacetone compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the haloacetones, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Haloacetone compounds

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Haloacetone compounds

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of haloacetones for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Haloacetone Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50/LC50 Calculation data_acq->ic50 report Reporting ic50->report

Caption: Experimental workflow for assessing haloacetone cytotoxicity.

signaling_pathway cluster_cell Cellular Response to Haloacetones HA Haloacetone ROS Increased Reactive Oxygen Species (ROS) HA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c DNA_Damage->Apoptosis p53 activation Protein_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for haloacetone-induced cytotoxicity.

References

Application Notes and Protocols for Toxicological Studies of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Tribromo-3-chloroacetone is a halogenated acetone (B3395972) identified as a disinfection byproduct (DBP) in drinking water, particularly when bromide levels are elevated and chlorine or chloramine (B81541) is used as a disinfectant.[1][2] While specific toxicological data for this compound is limited, the broader class of halogenated acetones and other DBPs has been studied for potential adverse health effects. Generally, brominated and iodinated DBPs exhibit greater genotoxicity than their chlorinated analogs.[3][4]

These application notes provide a framework for conducting toxicological studies on this compound, drawing upon established protocols for similar halogenated compounds. The following sections detail proposed experimental designs for in vitro and in vivo studies to assess the potential cytotoxicity, genotoxicity, and systemic toxicity of this compound.

Data Presentation

Due to the limited availability of specific toxicological data for this compound, the following tables are presented as templates for data organization. Researchers can populate these tables with experimental results. For context, data on related chloroacetones are included where available.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointConcentration Range (µM)IC50 (µM)Reference
This compoundHepG2MTTCell ViabilityUser-definedTo be determined
This compoundHEK293LDHMembrane IntegrityUser-definedTo be determined
Monochloropropanone (MCP)Rat HepatocytesN/ACytotoxicity500 - 10,000N/A[5]
1,1-Dichloropropanone (1,1-DCP)Rat HepatocytesN/ACytotoxicity500 - 10,000N/A[5]
1,3-Dichloropropanone (1,3-DCP)Rat HepatocytesN/ACytotoxicity500 - 10,000N/A[5]

Table 2: In Vitro Genotoxicity Data

CompoundTest SystemMetabolic ActivationEndpointConcentration RangeResultReference
This compoundSalmonella typhimurium (Ames Test)With and Without S9MutagenicityUser-definedTo be determined
This compoundCHO CellsWith and Without S9Chromosomal AberrationsUser-definedTo be determined
Monochloropropanone (MCP)Salmonella typhimuriumN/AMutagenicityN/ANot Mutagenic[5]
1,1-Dichloropropanone (1,1-DCP)Salmonella typhimuriumWithoutMutagenicityMicromole rangeWeakly Mutagenic[5]
1,3-Dichloropropanone (1,3-DCP)Salmonella typhimuriumWithoutMutagenicityNanomole rangeMutagenic[5]

Table 3: Acute In Vivo Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Key ObservationsReference
This compoundRatOralTo be determinedTo be determined
This compoundMouseDermalTo be determinedTo be determined
ChloroacetoneRatOral100 - 141Gastric necrosis, ulceration[6]
ChloroacetoneMouseOral127 - 141N/A[6]
ChloroacetoneRabbitDermal141Ataxia, oral discharge, decreased activity[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicology of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of a human cell line (e.g., HepG2).

Materials:

  • This compound

  • Human hepatoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing different concentrations of the test compound. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value.

Protocol 2: In Vitro Genotoxicity Assessment using the Ames Test

Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.

Materials:

  • This compound

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 metabolic activation system

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Assay without S9 Activation:

    • In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of phosphate (B84403) buffer.

    • Pre-incubate at 37°C for 20 minutes.

    • Add 2 mL of molten top agar and pour the mixture onto minimal glucose agar plates.

  • Assay with S9 Activation:

    • Follow the same procedure as above, but replace the phosphate buffer with 500 µL of the S9 mix.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Protocol 3: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose (LD50) of this compound in rats.

Materials:

  • This compound

  • Wistar rats (female, 8-12 weeks old)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing:

    • Administer a single oral dose of the test substance to one animal. The starting dose can be estimated from available data on similar compounds.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dose progression factor is typically 3.2.

  • Observations: Record clinical signs of toxicity, body weight changes, and mortality daily.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., AOT425StatPgm).

Visualizations

Experimental_Workflow_for_Toxicology_Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Acute_Toxicity Acute Toxicity (LD50) Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Dose selection Test_Compound This compound Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Acute_Toxicity

Caption: General workflow for the toxicological assessment of this compound.

Proposed_Toxicity_Pathway Compound This compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake GSH_Depletion Glutathione (GSH) Depletion Cellular_Uptake->GSH_Depletion Direct Reaction Oxidative_Stress Oxidative Stress (ROS Formation) GSH_Depletion->Oxidative_Stress DNA_Damage DNA Damage (Alkylation, Strand Breaks) Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis / Necrosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of toxicity for this compound.

References

Synthesis of Mixed Halogenated Ketones for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed halogenated ketones are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Their unique reactivity, stemming from the presence of two different halogen atoms on the α-carbon(s), allows for selective and diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of these versatile compounds.

Synthetic Strategies

The synthesis of mixed halogenated ketones typically involves the sequential halogenation of a ketone substrate. The regioselectivity of the halogenation can often be controlled by the reaction conditions, such as the choice of acid or base catalyst.

A common approach involves the initial α-halogenation of a ketone to form a mono-haloketone, followed by the introduction of a second, different halogen. The reactivity of the remaining α-hydrogens can be influenced by the first halogen, affecting the conditions required for the second halogenation.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-α'-chloro-cyclohexanone (Sequential Halogenation)

This protocol describes the two-step synthesis of a mixed dihaloketone from cyclohexanone (B45756).

Step 1: α-Bromination of Cyclohexanone

Materials:

  • Cyclohexanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in CCl4, add p-TsOH (0.1 eq).

  • Slowly add NBS (1.05 eq) in small portions over 30 minutes while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to obtain crude α-bromocyclohexanone.

Step 2: α-Chlorination of α-Bromocyclohexanone

Materials:

  • α-Bromocyclohexanone (from Step 1)

  • Sulfuryl chloride (SO2Cl2)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude α-bromocyclohexanone (1.0 eq) in CH2Cl2.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield α-bromo-α'-chloro-cyclohexanone.

Protocol 2: One-Pot Synthesis of α-Fluoro-α-bromoacetophenone

This protocol outlines a one-pot method for the synthesis of an α-fluoro-α-bromo ketone from an acetophenone (B1666503) derivative.

Materials:

Procedure:

  • To a solution of the substituted acetophenone (1.0 eq) in acetonitrile, add silica gel and NBS (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the silica gel.

  • To the filtrate, add triethylamine trihydrofluoride (2.0 eq) and heat to reflux.

  • Monitor the reaction by TLC until the α-bromoacetophenone intermediate is consumed.

  • Cool the reaction to room temperature, quench with aqueous sodium thiosulfate solution, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α-fluoro-α-bromoacetophenone.

Data Presentation

Starting KetoneHalogenation Step 1 (Reagent, Yield)Halogenation Step 2 (Reagent, Yield)Mixed Halogenated Ketone ProductOverall YieldReference
AcetophenoneBr2, Acetic Acid (72%)-α-Bromoacetophenone72%[1]
4-ChloroacetophenonePyridine hydrobromide perbromide (85%)-4-Chloro-α-bromoacetophenone85%[2]
Substituted AcetophenonesN-BromosuccinimideTriethylamine trihydrofluorideα-Fluoro-α-bromoacetophenones(Not specified)[3]
Aromatic KetonesCuO, I2 (83-99%)-α-Iodo aromatic ketones83-99%[4]

Signaling Pathway Interactions

Mixed halogenated ketones, and their α,β-unsaturated derivatives, are known to interact with various cellular signaling pathways, making them of interest for drug development.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. α,β-Unsaturated carbonyl compounds, which can be synthesized from α-haloketones, have been shown to inhibit this pathway. The electrophilic nature of these compounds allows them to react with nucleophilic residues in key signaling proteins, such as AKT and mTOR, thereby inhibiting their activity.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor α,β-Unsaturated Ketone (from Mixed Halogenated Ketone) Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Inhibitor α,β-Unsaturated Ketone Inhibitor->Keap1 Reacts with ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Synthesis_Workflow Start Starting Ketone Step1 α-Bromination (e.g., NBS, p-TsOH) Start->Step1 Intermediate α-Bromoketone Step1->Intermediate Step2 α-Chlorination (e.g., SO2Cl2) Intermediate->Step2 Product α-Bromo-α'-chloroketone Step2->Product Purification Purification (Column Chromatography) Product->Purification

References

Application Notes and Protocols for Studying the Degradation Kinetics of Disinfection Byproducts (DBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for investigating the degradation kinetics of disinfection byproducts (DBPs), with a focus on Di-n-butyl phthalate (B1215562) (DBP) as a representative compound. The following sections detail common degradation methods, experimental setups, analytical techniques, and kinetic modeling.

Introduction to DBP Degradation Kinetics

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants like chlorine react with natural organic matter in water.[1] Many DBPs are of health concern due to their potential carcinogenicity.[2] Studying their degradation kinetics is crucial for assessing their environmental fate and developing effective remediation strategies. Kinetic studies help determine the rate at which a DBP degrades under various environmental conditions, providing insights into the mechanisms of degradation and the factors that influence them.[2][3]

Analytical Methods for DBP Measurement

Accurate quantification of DBP concentrations over time is fundamental to studying degradation kinetics. The choice of analytical method depends on the specific DBP and the sample matrix.

Commonly Used Analytical Techniques:

  • Gas Chromatography (GC): Often coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC/MS), GC is a powerful technique for separating and quantifying volatile and semi-volatile DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) after derivatization.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of DBPs, including those that are less volatile or thermally labile.[6]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This technique offers high sensitivity and selectivity and is particularly useful for identifying and quantifying a broad spectrum of DBPs, including emerging and non-regulated ones.[5]

Protocol 1: Sample Preparation and Analysis of DBP using GC/MS

This protocol provides a general guideline for the analysis of a DBP like Di-n-butyl phthalate.

Materials:

  • Water sample containing DBP

  • Extraction solvent (e.g., methyl-t-butyl ether (MTBE), hexane)[7]

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC/MS)

  • Autosampler vials

Procedure:

  • Sample Collection: Collect water samples in clean glass bottles.

  • Extraction:

    • For liquid samples, perform a liquid-liquid extraction. Acidify the sample to pH < 2 with a suitable acid.

    • Add a measured volume of extraction solvent to the sample in a separatory funnel.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial.

    • Inject a specific volume (e.g., 1 µL) into the GC/MS system.

    • Run the analysis using an appropriate temperature program for the GC column and mass spectrometer settings for the target DBP.

  • Quantification: Quantify the DBP concentration by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Methods for Studying DBP Degradation

Several methods can be employed to study the degradation of DBPs. The choice of method depends on the specific research objectives and the nature of the DBP.

Biodegradation

Biodegradation utilizes microorganisms to break down DBPs into less harmful substances.[8] It is an environmentally friendly and cost-effective remediation strategy.[9]

Protocol 2: Batch Biodegradation Study

This protocol outlines the steps for a laboratory-scale batch experiment to assess the biodegradation of a DBP.

Materials:

  • Mineral Salts Medium (MSM)

  • DBP stock solution

  • Microbial inoculum (e.g., activated sludge, a specific bacterial strain)[10]

  • Shaking incubator

  • Sterile flasks

Procedure:

  • Medium Preparation: Prepare a sterile Mineral Salts Medium.

  • Inoculum Preparation: Prepare a suspension of the microbial culture.

  • Experimental Setup:

    • In sterile flasks, add a defined volume of MSM.

    • Spike the medium with the DBP stock solution to achieve the desired initial concentration.[10]

    • Inoculate the flasks with the microbial culture.[10]

    • Prepare a control flask without the microbial inoculum to account for abiotic degradation.

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature and agitation rate.[9]

  • Sampling: At regular time intervals, withdraw aliquots from each flask for DBP analysis.

  • Analysis: Analyze the DBP concentration in the collected samples using an appropriate analytical method (e.g., GC/MS as described in Protocol 1).

  • Data Analysis: Plot the DBP concentration as a function of time to determine the degradation rate.

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_medium Prepare Mineral Salts Medium setup Set up Batch Cultures (MSM + DBP + Inoculum) prep_medium->setup control Set up Control (MSM + DBP) prep_medium->control prep_dbp Prepare DBP Stock Solution prep_dbp->setup prep_dbp->control prep_inoculum Prepare Microbial Inoculum prep_inoculum->setup incubation Incubate with Shaking setup->incubation control->incubation sampling Collect Samples Over Time incubation->sampling extraction Extract DBP from Samples sampling->extraction analysis Analyze DBP Concentration (e.g., GC/MS) extraction->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can effectively degrade a wide range of organic pollutants, including DBPs.[11][12]

Protocol 3: UV/Persulfate Degradation Study

This protocol describes the use of UV irradiation in combination with persulfate (PS) to degrade DBPs.

Materials:

  • DBP solution of known concentration

  • Potassium persulfate (K₂S₂O₈)

  • UV lamp (e.g., low-pressure mercury lamp)

  • Reaction vessel (quartz glass)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Place a known volume of the DBP solution into the quartz reaction vessel.

    • Add the desired amount of potassium persulfate to the solution.

    • Place the vessel under the UV lamp on a magnetic stirrer.

  • Initiation of Reaction: Turn on the UV lamp and the magnetic stirrer to start the reaction.

  • Sampling: Collect samples at specific time intervals.

  • Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., sodium thiosulfate) to stop the degradation process.

  • Analysis: Analyze the DBP concentration in the quenched samples using a suitable analytical method.

  • Data Analysis: Determine the degradation kinetics by plotting the DBP concentration versus time.

AOP_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis & Results prep_solution Prepare DBP Solution add_ps Add Persulfate prep_solution->add_ps setup_reactor Place in UV Reactor add_ps->setup_reactor start_uv Start UV Irradiation and Stirring setup_reactor->start_uv sampling Collect Samples start_uv->sampling quench Quench Reaction sampling->quench analysis Analyze DBP Concentration quench->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Kinetic Modeling

The degradation of DBPs can often be described by simple kinetic models.

  • First-Order Kinetics: Many degradation processes follow first-order kinetics, where the rate of degradation is directly proportional to the concentration of the DBP.[9][13] The integrated rate law is: ln(Cₜ/C₀) = -kt where C₀ is the initial concentration, Cₜ is the concentration at time t, and k is the first-order rate constant.

  • Pseudo-First-Order Kinetics: When one reactant is in large excess, the reaction can be approximated as pseudo-first-order.[14][15]

  • Substrate Inhibition Kinetics: At high substrate concentrations, some microbial degradation processes can be inhibited.[8] Models like the Haldane model can be used to describe this phenomenon.[8]

Kinetic_Models cluster_models Kinetic Models for DBP Degradation cluster_application Applicability first_order First-Order Kinetics Rate ∝ [DBP] app_first Common for many degradation processes first_order->app_first pseudo_first_order Pseudo-First-Order Kinetics Rate ≈ k'[DBP] app_pseudo Reactant in excess pseudo_first_order->app_pseudo inhibition Substrate Inhibition Kinetics (e.g., Haldane Model) app_inhibition High substrate concentrations in biodegradation inhibition->app_inhibition

Data Presentation

Summarizing quantitative data in a structured format is essential for comparison and interpretation.

Table 1: Factors Affecting DBP Degradation Rates

FactorEffect on Degradation RateReference
pH Optimal degradation often occurs in neutral to alkaline conditions for biodegradation.[9] For AOPs, the effect can be complex.[11][9][11]
Temperature Degradation rates generally increase with temperature up to an optimum for microbial processes.[2][16][2][16]
Initial DBP Concentration Can influence the reaction order and may lead to substrate inhibition in biodegradation at high concentrations.[8][10][8][10]
Inoculum Size A larger inoculum size can lead to a faster degradation rate in biodegradation.[13][13]
Presence of Co-substrates Can have positive or negative effects on biodegradation rates.[9][9]
Inorganic Anions Can act as radical scavengers and inhibit AOPs.[11][11]

Table 2: Kinetic Parameters for DBP Degradation

DBPDegradation MethodKinetic ModelRate Constant (k)Half-life (t₁/₂)ConditionsReference
Di-n-butyl phthalate (DBP)Biodegradation by Stenotrophomonas acidaminiphilaFirst-Order0.01851 h⁻¹37.45 h25 mg/L initial DBP[16]
Di-n-butyl phthalate (DBP)UV/PersulfatePseudo-First-OrderVaries with PS concentration-pH 4.0-8.0[11]
LinuronChlorinationSecond-Order4.84 x 10² L·(mol·h)⁻¹ (with HOCl)-pH 7[3]
IopromideUV/Cl₂Pseudo-First-Order2.20 (± 0.01) × 10⁻¹ min⁻¹-pH 7[14][17]
IopromideUV/PersulfatePseudo-First-Order6.08 (± 0.10) × 10⁻² min⁻¹-pH 7[14][17]

Conclusion

The study of DBP degradation kinetics is a multifaceted field that employs various experimental and analytical techniques. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and conduct kinetic studies, analyze data, and interpret the results in the context of environmental remediation and public health protection. The choice of method should be tailored to the specific DBP of interest and the research questions being addressed.

References

Unveiling the Unknown: Advanced Analytical Techniques for the Identification of Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The critical process of water disinfection, while essential for public health, inadvertently leads to the formation of a complex mixture of disinfection byproducts (DBPs). Many of these compounds remain unidentified and their potential health effects are a growing concern for researchers, scientists, and drug development professionals. To address this challenge, this document provides detailed application notes and protocols for advanced analytical techniques aimed at the identification of unknown DBPs.

The following sections outline robust methodologies employing state-of-the-art instrumentation, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). These protocols are designed to guide researchers in the comprehensive characterization of unknown DBPs in various water matrices.

Key Analytical Approaches

The identification of unknown DBPs necessitates a multi-faceted analytical approach. Non-targeted screening, which aims to detect and identify compounds that are not on a pre-defined target list, is a cornerstone of this process.[1][2][3] High-resolution mass spectrometry (HRMS) is a pivotal technology in this field, providing highly accurate mass measurements that facilitate the determination of elemental compositions for unknown compounds.[4]

The two primary separation techniques coupled with mass spectrometry for DBP analysis are Gas Chromatography (GC) and Liquid Chromatography (LC). GC-MS is well-suited for the analysis of volatile and semi-volatile DBPs, while LC-MS is indispensable for the analysis of polar, non-volatile, and thermally labile compounds.[5]

Data Presentation: A Comparative Overview

A comprehensive understanding of the capabilities of different analytical techniques is crucial for selecting the appropriate methodology. The following table summarizes the number of tentatively identified unknown DBPs from various studies utilizing different analytical platforms.

Analytical TechniqueNumber of Tentatively Identified Unknown DBPsWater Source/TreatmentReference
GCxGC-qMS>500 compounds per sample (170 DBPs identified)Raw water treated with chlorination, chloramination, or ozonation[6]
LC-QTOF-MS/MS74 compounds (37 confirmed)Wastewater[1]
LC-Orbitrap MS86 DBPs (including isobaric species)Chloraminated surface water[7]

Experimental Protocols

Detailed experimental protocols are provided below for sample preparation and analysis using GC-MS and LC-HRMS.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Preparation

Objective: To concentrate and purify unknown DBPs from water samples prior to instrumental analysis.

Materials:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, polymeric sorbents)[8]

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., ethyl acetate, dichloromethane)

  • Nitrogen evaporator

  • Glass vials

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering salts or polar compounds.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained DBPs by passing 5-10 mL of the appropriate elution solvent through the cartridge. Collect the eluate in a clean glass vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS analysis.

Protocol 2: Analysis of Unknown Volatile and Semi-Volatile DBPs by GC-Q-TOF MS

Objective: To separate, detect, and identify unknown volatile and semi-volatile DBPs in prepared water extracts.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[9]

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Q-TOF MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 45-600.

  • Acquisition Rate: 10 spectra/s.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Protocol 3: Non-Targeted Screening of Unknown DBPs by LC-Orbitrap MS

Objective: To separate, detect, and identify unknown polar and non-volatile DBPs in prepared water extracts.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to an Orbitrap High-Resolution Mass Spectrometer.[4]

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[11]

Orbitrap MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 70-1000.

  • Resolution: 70,000.

  • Data Acquisition: Full scan followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.

  • Collision Energy: Stepped normalized collision energy (20, 30, 40 eV).

Visualizing the Workflow

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the key workflows for identifying unknown DBPs.

DBP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Identification Water Sample Water Sample SPE Solid-Phase Extraction Water Sample->SPE LLE Liquid-Liquid Extraction Water Sample->LLE Concentrated Extract Concentrated Extract SPE->Concentrated Extract LLE->Concentrated Extract GC-HRMS GC-HRMS Concentrated Extract->GC-HRMS LC-HRMS LC-HRMS Concentrated Extract->LC-HRMS Raw Data Raw Data GC-HRMS->Raw Data LC-HRMS->Raw Data Peak Detection Peak Detection Raw Data->Peak Detection Formula Generation Molecular Formula Generation Peak Detection->Formula Generation Database Search Database Searching Formula Generation->Database Search Structure Elucidation Structure Elucidation Database Search->Structure Elucidation Identified DBP Identified DBP Structure Elucidation->Identified DBP NonTargeted_Screening_Logic Acquire Full Scan Data Acquire Full Scan Data Feature Detection Feature Detection Acquire Full Scan Data->Feature Detection Blank Subtraction Blank Subtraction Feature Detection->Blank Subtraction Componentization Componentization Blank Subtraction->Componentization Group related features Prioritization Prioritization Componentization->Prioritization Rank by intensity, frequency, etc. Tentative Identification Tentative Identification Prioritization->Tentative Identification Database search, fragmentation analysis Confirmation Confirmation Tentative Identification->Confirmation Reference standard

References

Application Notes: 1,1,3-Tribromo-3-chloroacetone as a Potential Probe in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a notable lack of published literature detailing the specific application of 1,1,3-Tribromo-3-chloroacetone in mechanistic studies of enzymes or proteins. The information presented herein is based on the known reactivity of structurally related α-haloketones and serves as a hypothetical guide for researchers interested in exploring its potential as a chemical probe.

Introduction

This compound is a halogenated acetone (B3395972) derivative.[1][2][3] Structurally, it belongs to the class of α-haloketones, which are known to be reactive alkylating agents. This reactivity profile suggests a potential utility for this compound as a probe in mechanistic studies, particularly as an irreversible inhibitor of enzymes or as a covalent modifier of proteins to identify active site residues. The presence of multiple halogen atoms of differing reactivity (bromine and chlorine) may offer unique properties for probing molecular interactions.

Potential Applications in Mechanistic Studies

Based on the chemical reactivity of analogous compounds like chloroacetone (B47974) and dibromoacetone, this compound could potentially be employed in the following areas:[4][5]

  • Irreversible Enzyme Inhibition: The electrophilic carbonyl carbon and the adjacent carbon atoms bearing halogens are susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, lysine, and glutamate (B1630785) in an enzyme's active site. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition.

  • Active Site Mapping: By identifying the specific amino acid residue(s) modified by this compound, researchers can gain insights into the topography and composition of an enzyme's active site. This is typically achieved through techniques like mass spectrometry.

  • Probing Protein-Protein Interactions: If a protein of interest is modified by this compound, the altered surface properties or conformational changes could be used to study its interactions with other proteins.

Hypothetical Quantitative Data Summary

As no experimental data for the interaction of this compound with specific enzymes is available, the following table presents a hypothetical summary of kinetic parameters that a researcher might aim to determine when characterizing its effect on a target enzyme.

Target EnzymeInhibitorInhibition Typekinact (min-1)KI (µM)kinact/KI (M-1s-1)
Hypothetical Cysteine ProteaseThis compoundTime-dependent, Irreversible0.155050
Hypothetical Histidine KinaseThis compoundTime-dependent, Irreversible0.0812011.1

Experimental Protocols

The following are hypothetical protocols for investigating the utility of this compound as a mechanistic probe.

Protocol 1: Screening for Irreversible Enzyme Inhibition

Objective: To determine if this compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

Materials:

  • Target enzyme solution

  • This compound stock solution (in a compatible organic solvent like DMSO)

  • Enzyme substrate

  • Assay buffer

  • Quenching solution (e.g., a high concentration of a thiol-containing compound like dithiothreitol (B142953) if targeting a cysteine residue)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In a microplate, mix the target enzyme with each inhibitor concentration (and a vehicle control).

    • Incubate the mixtures at a constant temperature.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each enzyme-inhibitor mixture.

  • Measurement of Residual Activity:

    • Immediately dilute the aliquot into a solution containing the enzyme's substrate.

    • Measure the initial reaction rate using a plate reader. The dilution should be large enough to prevent further significant inhibition during the activity measurement.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.

    • A linear relationship suggests pseudo-first-order kinetics. The negative slope of this line gives the apparent rate of inactivation (kobs).

    • Plot kobs against the inhibitor concentration. For a simple two-step irreversible inhibition mechanism, this plot should be hyperbolic, allowing for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Protocol 2: Identification of Modified Residues by Mass Spectrometry

Objective: To identify the specific amino acid residue(s) covalently modified by this compound.

Materials:

  • Target enzyme

  • This compound

  • Denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Protein Modification:

    • Incubate the target enzyme with an excess of this compound to ensure significant modification. Include a control sample incubated with vehicle only.

  • Removal of Excess Inhibitor:

    • Remove the unreacted inhibitor by dialysis, buffer exchange, or protein precipitation.

  • Denaturation, Reduction, and Alkylation:

    • Denature the modified and control proteins in denaturing buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Digest the proteins into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the peptide maps of the modified and control samples.

    • Search for peptides in the modified sample that have a mass shift corresponding to the addition of a fragment of this compound.

    • Perform tandem MS (MS/MS) on the modified peptides to determine the exact site of modification.

Visualizations

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme_A Enzyme A Receptor->Enzyme_A activates Product_A Product A Enzyme_A->Product_A converts Substrate_A Substrate A Substrate_A->Enzyme_A Enzyme_B Enzyme B Product_A->Enzyme_B activates Product_B Product B Enzyme_B->Product_B converts Substrate_B Substrate B Substrate_B->Enzyme_B Transcription_Factor Transcription Factor Product_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Inhibitor 1,1,3-Tribromo- 3-chloroacetone Inhibitor->Enzyme_B irreversibly inhibits

Caption: Hypothetical inhibition of a cytoplasmic enzyme in a signaling pathway.

G Experimental Workflow for Inhibitor Analysis Start Start: Target Enzyme + Inhibitor Incubation Incubate at various time points Start->Incubation Assay Measure Residual Enzyme Activity Incubation->Assay Plot_Activity Plot ln(% Activity) vs. Time Assay->Plot_Activity Determine_kobs Determine k_obs Plot_Activity->Determine_kobs Plot_kobs Plot k_obs vs. [Inhibitor] Determine_kobs->Plot_kobs Determine_kinact_KI Determine k_inact and K_I Plot_kobs->Determine_kinact_KI

Caption: Workflow for kinetic analysis of an irreversible inhibitor.

G Logical Relationship for Active Site Modification Enzyme Enzyme with Nucleophilic Residue (E-Nu) Reversible_Complex Reversible E-I Complex Enzyme->Reversible_Complex k_1 Inhibitor This compound Inhibitor->Reversible_Complex Reversible_Complex->Enzyme k_-1 Covalent_Adduct Covalently Modified Enzyme (E-Nu-I) Reversible_Complex->Covalent_Adduct k_inact

Caption: Proposed mechanism for irreversible enzyme inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,1,3-Tribromo-3-chloroacetone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this and other related halogenated acetones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound is a halogenated ketone with the molecular formula C₃H₂Br₃ClO.[1] It is often formed as a disinfection byproduct (DBP) in drinking water when chlorine or chloramines react with organic matter in the presence of bromide.[2][3] Quantifying it is challenging due to several factors:

  • Instability: Like many haloacetones, it can be unstable in water, especially at neutral or alkaline pH and higher temperatures, leading to degradation between sample collection and analysis.[4][5]

  • Volatility: Its volatile nature can lead to losses during sample preparation and handling.

  • Reactivity: The carbonyl group and multiple halogen atoms make the molecule reactive and susceptible to degradation on active sites within the gas chromatography (GC) system.[6][7]

  • Low Concentrations: It is typically present at very low levels (ng/L) in environmental samples, requiring highly sensitive analytical methods.[8]

Q2: My analytical standards for this compound are degrading quickly. How can I improve their stability?

A2: The stability of haloacetone standards is a common issue. To mitigate degradation, store stock solutions in a freezer at a low temperature (e.g., -10°C to -20°C) in amber vials to protect them from light. The choice of solvent is also critical; methanol-free solvents are often preferred for ketones to prevent the formation of ketals. For working standards, fresh daily preparation is recommended.[9]

Q3: What is the recommended method for extracting this compound from water samples?

A3: A widely accepted method is liquid-liquid extraction (LLE) based on U.S. EPA Method 551.1.[10][11] This typically involves extracting a 50 mL water sample with a small volume of an immiscible organic solvent like methyl-tert-butyl ether (MTBE) or pentane.[12] A miniaturized version of this, known as micro liquid-liquid extraction (MLLE), has also been shown to be effective and uses less solvent.[8]

Q4: How should I preserve water samples after collection to prevent analyte loss?

A4: To ensure the integrity of haloacetones for at least one week, samples should be stored at 4°C and acidified to a pH of approximately 1.5.[8] Acidification helps to minimize base-catalyzed hydrolysis of the compound. Additionally, a quenching agent such as ammonium (B1175870) chloride should be added to remove any residual chlorine from the sample.[9]

Troubleshooting Guide: GC-ECD Analysis

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a common technique for analyzing halogenated compounds. Below are solutions to frequent problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column contamination or degradation. 3. Sample concentration is too high (overloading).[7] 4. Incompatible solvent.1. Deactivate or replace the injector liner. Use an inert column.[13] 2. Bake out the column at a high temperature or trim the front end.[7] 3. Dilute the sample or use a split injection.[7] 4. Ensure the solvent is appropriate for the GC phase and conditions.
Low or No Analyte Response 1. Analyte degradation in the injector port. 2. Leaks in the system (septum, fittings). 3. Detector is not functioning correctly. 4. Syringe issue (clogged or leaking).1. Lower the injector temperature. Check for activity in the liner.[13] 2. Perform a leak check of the system. Replace the septum.[13] 3. Check detector gas flows and temperature. Clean or replace the detector if necessary. 4. Clean or replace the syringe.[13]
Ghost Peaks / Carryover 1. Contamination from a previous, more concentrated sample. 2. Septum bleed. 3. Contaminated carrier gas or solvent.1. Run several solvent blanks between samples. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Ensure high-purity gas and solvents. Use gas purifiers.[14]
Baseline Drift or Noise 1. Column bleed due to high temperatures or oxygen exposure. 2. Detector contamination or instability. 3. Electrical interference.[7]1. Condition the column. Check for leaks and ensure an oxygen trap is installed.[13] 2. Clean the detector according to the manufacturer's instructions. 3. Check for proper grounding of the instrument.[7]

Quantitative Data Summary

The following tables provide a summary of typical parameters and performance data for the analysis of haloacetones like this compound.

Table 1: Comparison of Analytical Methods

ParameterMicro Liquid-Liquid Extraction (MLLE)EPA Method 551.1 (LLE)
Sample Volume 12 mL50 mL
Extraction Solvent Methyl-tert-butyl ether (MTBE)MTBE or Pentane
Solvent Volume 200 µL3 mL (MTBE) or 5 mL (Pentane)
Detection Limit (this compound) 120 ng/L[8]Analyte specific, typically in the low µg/L range
Recovery 95-99%[8]Method dependent, typically >80%
Relative Standard Deviation (RSD) ~6%[8]<20%

Table 2: Typical GC-ECD Operating Conditions

ParameterSetting
Column Agilent J&W HP-1ms Ultra Inert (or similar non-polar capillary column)[6]
Injector Temperature 200°C
Detector Temperature 300°C
Carrier Gas Helium or Hydrogen
Oven Program Initial Temp: 35°C, hold for 5 min Ramp: 10°C/min to 150°C Ramp 2: 20°C/min to 250°C, hold for 2 min
Injection Mode Splitless

Experimental Protocols

Protocol 1: Micro Liquid-Liquid Extraction (MLLE) for Water Samples

This protocol is adapted from a method developed for analyzing 14 haloketones in treated water.[8]

  • Sample Preservation: Collect 15 mL of water in a vial. Add a quenching agent (e.g., ammonium chloride) to remove residual chlorine. Acidify the sample to pH ~1.5 with a suitable acid. Store at 4°C.

  • Extraction: Transfer 12 mL of the preserved sample to a 15-mL screw-cap vial. Add 200 µL of MTBE.

  • Vortexing: Cap the vial and vortex for 2 minutes at high speed to ensure thorough mixing and extraction.

  • Phase Separation: Allow the phases to separate for 5 minutes. The organic layer (MTBE) will be on top.

  • Analysis: Carefully transfer a portion of the MTBE extract into a 2-mL autosampler vial. Inject approximately 50 µL into the GC-ECD system for analysis.[8] Using a large volume injection technique can improve sensitivity.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection Preserve 2. Preservation (Acidify to pH 1.5, 4°C) Sample->Preserve Extract 3. Micro-LLE (with MTBE) Preserve->Extract Inject 4. Large Volume Injection Extract->Inject GC_ECD 5. GC-ECD Separation & Detection Inject->GC_ECD Quantify 6. Data Analysis & Quantification GC_ECD->Quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_flowchart start Low or No Analyte Response check_blanks Are solvent blanks clean? start->check_blanks contam_issue System Contamination: Clean injector, bake column, check gas traps. check_blanks->contam_issue No check_system Check for leaks? (Septum, fittings) check_blanks->check_system Yes fix_leaks Repair leaks. Replace septum. check_system->fix_leaks Yes check_injector Is injector temp too high? check_system->check_injector No lower_temp Lower injector temp. Use deactivated liner. check_injector->lower_temp Yes check_detector Check detector function. check_injector->check_detector No

Caption: Troubleshooting flowchart for low analyte response in GC analysis.

References

Technical Support Center: Improving Detection Limits for Haloacetones in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of haloacetones in water.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting haloacetones in water?

A1: The most common methods for detecting haloacetones in water are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[1][2] To achieve lower detection limits, these techniques are often preceded by a sample preparation step to extract and concentrate the haloacetones from the water sample.

Q2: How can I improve the sensitivity of my haloacetone analysis?

A2: Improving the sensitivity of haloacetone analysis, which means lowering the detection limits, can be achieved through several strategies. One of the most effective approaches is to incorporate a sample preconcentration step. Techniques like solid-phase microextraction (SPME) and micro liquid-liquid extraction (MLLE) are highly effective for this purpose.[3] Optimizing the parameters of your analytical instrument, such as the GC temperature program and the MS settings, can also significantly enhance sensitivity.

Q3: What are the advantages of using Solid-Phase Microextraction (SPME) for haloacetone analysis?

A3: SPME is a solvent-free sample preparation technique that offers several advantages for haloacetone analysis.[4] It is a simple, fast, and often automated method that can extract and concentrate haloacetones from a water sample, leading to improved detection limits.[3][4] Headspace SPME (HS-SPME) is particularly useful as it minimizes matrix interference by extracting volatile compounds from the headspace above the sample.[5]

Q4: What is the role of pH adjustment in sample preparation for haloacetone analysis?

A4: Adjusting the pH of the water sample is a critical step in sample preparation for haloacetone analysis. Lowering the pH, typically to around 1.5, helps to stabilize the haloacetones and prevent their degradation, ensuring the integrity of the analytes during storage and extraction.[6]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Analyte Signal Inefficient extraction. Analyte degradation. Instrument sensitivity issues.Optimize extraction parameters (e.g., SPME fiber type, extraction time and temperature).[5] Ensure proper sample preservation, including pH adjustment and storage at 4°C.[6] Check instrument performance and calibration.
Poor Peak Shape or Resolution Inactive GC column. Improper GC temperature program. Co-elution with interfering compounds.Condition or replace the GC column. Optimize the temperature ramp rate and hold times. Improve sample cleanup to remove matrix interferences.
High Background Noise Contaminated solvents, reagents, or glassware. Carryover from previous injections. Leaks in the GC-MS system.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run blank injections to check for carryover. Perform a leak check on the instrument.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation. Inconsistent injection volumes. Fluctuations in instrument performance.Standardize the sample preparation protocol with precise control over all parameters. Use an autosampler for consistent injection volumes. Regularly perform system suitability tests to monitor instrument performance.
Low Analyte Recovery Incomplete extraction. Adsorption of analytes to sample containers or instrument components. Analyte degradation during sample processing.Evaluate different extraction solvents or SPME fiber coatings.[4] Use silanized glassware to minimize adsorption. Minimize sample handling time and exposure to light and high temperatures.

Quantitative Data Summary

The following table summarizes the detection limits for various haloacetones in water achieved by different analytical methods.

Analytical MethodHaloacetoneMethod Detection Limit (MDL) (ng/L)
HS-SPME-GC-MS Chlorinated acetonitriles and chloropicrin2 - 40
Brominated acetonitriles and haloketones100 - 180
MLLE-GC-MS Various haloacetones6 - 60
1,1,3-tribromo-3-chloroacetone120
HS-SPME-GC-IT-MS (for Haloacetic Acids) Various haloacetic acids10 - 200
Dual Column GC/µECD (for Haloacetic Acids) Most haloacetic acids50 - 500

Detailed Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is based on a method for the determination of 14 haloketones in treated water.[3]

  • Sample Preparation:

    • Collect 12 mL of water sample in a vial.

    • Acidify the sample to a pH of approximately 1.5.

  • Extraction:

    • Place the vial in a heating block or water bath.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for 15 minutes.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C.

    • Analyze the desorbed compounds using a GC-MS system.

Protocol 2: Micro Liquid-Liquid Extraction (MLLE) with GC-MS

This protocol is a miniaturized adaptation of EPA Method 551.1.[6]

  • Sample Preparation:

    • Take a water sample and adjust the pH to approximately 1.5.

  • Extraction:

    • Perform a micro liquid-liquid extraction with a high aqueous to organic volume ratio (e.g., 60:1) using a suitable solvent.

    • Use a small volume of extraction solvent (e.g., 200 µL).

  • Injection and Analysis:

    • Inject a large volume of the extract (e.g., 50 µL) into a programmed temperature vaporizing (PTV) injector of a GC-MS system to enhance sensitivity.

Mandatory Visualizations

G cluster_0 Sample Collection and Preservation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Collect Collect Water Sample Preserve Preserve Sample (e.g., acidify to pH ~1.5) Collect->Preserve Extract Extraction/Concentration (e.g., SPME, MLLE) Preserve->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: General workflow for haloacetone analysis in water.

G cluster_0 Sample Preparation cluster_1 Headspace SPME cluster_2 GC-MS Analysis Sample 12 mL Water Sample Acidify Acidify to pH ~1.5 Sample->Acidify Expose Expose DVB/CAR/PDMS fiber to headspace (15 min) Acidify->Expose Desorb Thermal Desorption in GC Inlet (250°C) Expose->Desorb Analyze GC-MS Separation and Detection Desorb->Analyze

Caption: Workflow for HS-SPME-GC-MS analysis of haloacetones.

G cluster_0 Sample Preparation cluster_1 Micro Liquid-Liquid Extraction cluster_2 GC-MS Analysis Sample Water Sample Acidify Acidify to pH ~1.5 Sample->Acidify Extract MLLE with high aqueous/organic ratio Acidify->Extract Concentrate Collect organic extract (e.g., 200 µL) Extract->Concentrate Inject Large Volume Injection (e.g., 50 µL) into PTV-GC-MS Concentrate->Inject Analyze GC-MS Separation and Detection Inject->Analyze

Caption: Workflow for MLLE-GC-MS analysis of haloacetones.

References

Technical Support Center: 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,1,3-Tribromo-3-chloroacetone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected disappearance of the starting material in solution. Degradation of this compound. This compound is a reactive α-haloketone and can be susceptible to nucleophilic attack and elimination reactions.[1][2]- Ensure the solvent is dry and free of nucleophilic impurities. - Work at low temperatures to minimize degradation. - Use aprotic solvents if compatible with the reaction.
Formation of unexpected byproducts. Reaction with solvent or other reagents. Halogenated ketones can undergo various reactions, including Favorskii rearrangement in the presence of a base.[2]- Carefully select an inert solvent for your reaction. - Avoid basic conditions if this rearrangement is not the desired outcome. - Analyze byproducts using techniques like GC-MS or LC-MS to understand the degradation pathway.
Inconsistent analytical results (e.g., varying concentrations over short periods). Instability of the compound in the analytical solvent or under the analytical conditions.- Prepare standards and samples fresh before analysis. - If using HPLC, investigate the stability of the compound in the mobile phase. Consider using a buffered mobile phase if pH is a factor. - For GC analysis, ensure the inlet temperature is not causing on-column degradation.
Discoloration of the solution upon storage. Photodegradation or slow decomposition. Halogenated organic compounds can be sensitive to light.- Store solutions of this compound in amber vials or protected from light. - Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

A1: As a multi-halogenated α-haloketone, this compound is expected to be a reactive compound.[1][2] Its stability in solution is dependent on the solvent, temperature, and presence of other reagents.

  • Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): Generally, it will exhibit higher stability in dry aprotic solvents. However, care should be taken to exclude moisture and other nucleophiles.

  • Protic Solvents (e.g., Alcohols, Water): In protic solvents, the compound may be less stable due to the possibility of solvolysis. The rate of this degradation will depend on the nucleophilicity of the solvent.

  • Basic Solutions: The compound is expected to be highly unstable in basic solutions, potentially undergoing rapid degradation through pathways such as the Favorskii rearrangement.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of α-halo ketones in aqueous solutions is highly pH-dependent.

  • Acidic to Neutral pH: The compound is expected to be relatively more stable. However, hydrolysis can still occur over time.

  • Alkaline pH: The compound will likely degrade rapidly due to the increased concentration of hydroxide (B78521) ions, which are strong nucleophiles. This can lead to the formation of various degradation products.

Q3: Are there any known degradation pathways for this compound?

A3: While specific studies on this compound are limited, the known reactivity of α-haloketones suggests the following potential degradation pathways:

  • Hydrolysis: Reaction with water to replace one or more halogen atoms with hydroxyl groups.

  • Nucleophilic Substitution: Reaction with any nucleophiles present in the solution. The carbon alpha to the carbonyl group is susceptible to nucleophilic attack.[1]

  • Favorskii Rearrangement: In the presence of a non-nucleophilic base, the compound may rearrange to form a carboxylic acid derivative.[2]

  • Photodegradation: Halogenated organic compounds can be susceptible to degradation upon exposure to light.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the integrity of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen, to minimize thermal degradation.

  • Light: Protect solutions from light by using amber glass containers or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, water, methanol)

  • Volumetric flasks and pipettes

  • HPLC or GC instrument with a suitable detector (e.g., UV or MS)

  • pH meter (for aqueous solutions)

  • Constant temperature chamber or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each time point and condition to be tested, prepare a separate sample by diluting the stock solution to a suitable analytical concentration (e.g., 10 µg/mL).

    • For aqueous stability studies, adjust the pH of the solution using appropriate buffers.

  • Incubation:

    • Store the prepared samples under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the aliquot immediately using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life (t½) of the compound under each condition.

Visualizations

degradation_pathway This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Nucleophile Hydrolysis Hydrolysis This compound->Hydrolysis H2O Photodegradation Photodegradation This compound->Photodegradation Light Favorskii Rearrangement (Basic Conditions) Favorskii Rearrangement (Basic Conditions) This compound->Favorskii Rearrangement (Basic Conditions) Base Degradation Products Degradation Products Nucleophilic Attack->Degradation Products Hydrolysis->Degradation Products Photodegradation->Degradation Products Favorskii Rearrangement (Basic Conditions)->Degradation Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Sample Dilution Sample Dilution Stock Solution->Sample Dilution pH Adjustment (if aqueous) pH Adjustment (if aqueous) Sample Dilution->pH Adjustment (if aqueous) Set Conditions (Temp, Light) Set Conditions (Temp, Light) pH Adjustment (if aqueous)->Set Conditions (Temp, Light) Time Point Sampling Time Point Sampling Set Conditions (Temp, Light)->Time Point Sampling Instrumental Analysis (HPLC/GC) Instrumental Analysis (HPLC/GC) Time Point Sampling->Instrumental Analysis (HPLC/GC) Data Processing Data Processing Instrumental Analysis (HPLC/GC)->Data Processing Determine Stability (t½) Determine Stability (t½) Data Processing->Determine Stability (t½)

Caption: Workflow for a typical stability study.

References

Technical Support Center: GC-MS Analysis of Disinfection Byproducts (DBPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of disinfection byproducts (DBPs).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of DBPs, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my DBP peak areas suppressed or enhanced in my sample chromatogram compared to my solvent-based calibration standards?

A1: This phenomenon is likely due to matrix effects, where co-extracted compounds from the sample matrix interfere with the analysis of the target DBPs. In GC-MS, this can manifest in two primary ways:

  • Signal Enhancement: Non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that prevent the thermal degradation of labile analytes, leading to an artificially high response.[1]

  • Signal Suppression: Co-eluting matrix components can compete with the target analytes for ionization in the MS source, reducing the number of target ions that reach the detector. High concentrations of matrix components can also lead to a general decrease in instrument sensitivity.

Solution Workflow:

Troubleshooting Matrix Effects Workflow for Addressing Matrix Effects start Observe Signal Suppression/Enhancement sample_prep Optimize Sample Preparation start->sample_prep Initial Step calibration Modify Calibration Strategy sample_prep->calibration If interference persists end Accurate DBP Quantification sample_prep->end If successful instrumental Adjust Instrumental Parameters calibration->instrumental For further optimization calibration->end If successful instrumental->end

Caption: A logical workflow for diagnosing and mitigating matrix effects in GC-MS analysis.

Q2: My baseline is noisy and has many interfering peaks. How can I clean up my sample extract?

A2: A noisy baseline and the presence of interfering peaks are classic indicators of a complex sample matrix that requires more rigorous cleanup. Several sample preparation techniques can be employed to remove interfering compounds before GC-MS analysis.

Recommended Sample Cleanup Techniques:

  • Liquid-Liquid Extraction (LLE): This is a common and effective technique for separating DBPs from the aqueous matrix. The choice of solvent is critical for efficient extraction.[2][3]

  • Solid-Phase Extraction (SPE): SPE can be a highly selective method for isolating DBPs and removing a wide range of interfering substances. The selection of the appropriate sorbent material is key to successful SPE.[4][5][6]

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step after LLE (as in the QuEChERS method), dSPE involves adding a sorbent to the extract to remove interfering matrix components.[7]

Experimental Protocol: Liquid-Liquid Extraction for Trihalomethanes (THMs) and other DBPs (based on US EPA Method 551.1)

  • Sample Collection and Preservation: Collect 50 mL of water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).[8]

  • Extraction:

    • Add 3 mL of methyl-tert-butyl ether (MTBE) or 5 mL of pentane (B18724) to the sample vial.[8]

    • Shake vigorously for a specified time (e.g., 2 minutes).[2]

    • Allow the phases to separate. The organic layer (top) will contain the DBPs.

  • Concentration (if necessary): Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen if lower detection limits are required.

  • Analysis: Inject an aliquot of the extract into the GC-MS.

Q3: Even after sample cleanup, I'm observing poor peak shape (e.g., tailing, fronting). What could be the cause?

A3: Poor peak shape can be caused by a variety of factors, including matrix effects, but also issues with the GC system itself.

Troubleshooting Poor Peak Shape:

Peak_Shape_Troubleshooting Troubleshooting Poor Peak Shape start Poor Peak Shape (Tailing/Fronting) liner Check GC Inlet Liner - Contaminated? - Wrong type? start->liner column Inspect GC Column - Contamination? - Degradation? start->column injection Review Injection Technique - Speed? - Volume? start->injection temp Optimize Temperatures - Inlet? - Oven program? start->temp solution Improved Peak Shape liner->solution column->solution injection->solution temp->solution

Caption: A decision tree for identifying the root cause of poor peak shape in GC-MS.

Q4: My quantitative results are not reproducible. How can I improve the precision and accuracy of my DBP analysis?

A4: Poor reproducibility is often a consequence of uncompensated matrix effects. Implementing an appropriate calibration strategy is crucial for obtaining accurate and precise results.

Calibration Strategies to Mitigate Matrix Effects:

Calibration MethodDescriptionAdvantagesDisadvantages
External Standard Calibration A calibration curve is generated using standards prepared in a clean solvent.Simple and quick to prepare.Does not compensate for matrix effects, leading to inaccurate results in complex matrices.[1]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.Effectively compensates for matrix-induced signal enhancement or suppression.[7]Requires a suitable blank matrix, which may not always be available. Can be time-consuming to prepare.
Internal Standard Calibration A known concentration of a compound (the internal standard) that is chemically similar to the analyte but not present in the sample is added to all standards and samples.Compensates for variations in sample injection volume and can mitigate some matrix effects.[9]The internal standard may not experience the exact same matrix effects as the analyte. Finding a suitable internal standard can be challenging.
Standard Addition Known amounts of the analyte are added to the sample itself, and the concentration is determined by extrapolating back to the x-intercept of the calibration curve.The most accurate method for compensating for matrix effects as the calibration is performed in the actual sample.Time-consuming and requires a larger sample volume.

Recommendation: For complex matrices such as wastewater or swimming pool water, matrix-matched calibration or the standard addition method are highly recommended to ensure accurate quantification of DBPs.

Frequently Asked Questions (FAQs)

Q: What are the most common classes of DBPs analyzed by GC-MS?

A: The most frequently analyzed DBPs by GC-MS are the volatile and semi-volatile compounds, including:

  • Trihalomethanes (THMs): Chloroform, bromodichloromethane, dibromochloromethane, and bromoform.[10]

  • Haloacetic Acids (HAAs): Although more polar, they can be analyzed by GC-MS after a derivatization step to make them more volatile. Common HAAs include monochloroacetic acid, dichloroacetic acid, and trichloroacetic acid.[10][11]

  • Haloacetonitriles (HANs): Dichloroacetonitrile, trichloroacetonitrile, etc.[12]

  • Haloketones (HKs) and other DBPs: Such as chloropicrin.[12][13]

Q: Are there official methods for the GC-MS analysis of DBPs?

A: Yes, the U.S. Environmental Protection Agency (EPA) has published several standard methods for the analysis of DBPs in drinking water. These methods provide detailed protocols for sample preparation, instrumental analysis, and quality control.

Method NumberTitleAnalytes
US EPA Method 551.1 Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.Trihalomethanes, haloacetonitriles, and other chlorinated byproducts.[8][13]
US EPA Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with an Electron Capture Detector.Nine haloacetic acids.[14][15][16]

While these methods often specify the use of an Electron Capture Detector (ECD), GC-MS is frequently used for confirmation and can provide greater selectivity.[2][17]

Q: What are some key considerations for sample collection and preservation for DBP analysis?

A: Proper sample handling is critical to prevent the degradation or further formation of DBPs before analysis.

  • Dechlorination: Residual disinfectant in the sample must be quenched immediately upon collection to prevent the ongoing formation of DBPs. Common quenching agents include ammonium chloride, sodium sulfite (B76179), or ascorbic acid.[4] The choice of quenching agent can depend on the target analytes. For instance, sodium sulfite is recommended for the analysis of chloral (B1216628) hydrate.[4]

  • Storage: Samples should be stored at a low temperature (typically ≤ 6°C) and protected from light to minimize degradation.[14] There are specific holding times for different DBPs that must be adhered to.[14]

  • Headspace: Sample vials should be filled to the top, leaving no headspace, to prevent the loss of volatile DBPs.

Q: Can I analyze polar DBPs by GC-MS?

A: Highly polar DBPs are not amenable to direct analysis by GC-MS because they are not sufficiently volatile.[18][19] However, they can be analyzed by GC-MS after a chemical derivatization step that converts them into more volatile compounds. A common example is the esterification of haloacetic acids to their methyl esters.[11][20] For very polar and non-volatile DBPs, Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable analytical technique.[18][19]

References

Technical Support Center: Optimizing Extraction Efficiency for Brominated Acetones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of brominated acetones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting brominated acetones from a sample matrix?

A1: The most common and effective methods for extracting brominated acetones are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/polar phase and an organic/non-polar phase.[1] It is a fundamental technique often used after a chemical reaction as part of the work-up.[1]

  • Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is highly effective for sample clean-up and concentration, which can be crucial for achieving low detection limits. A new method for determining acetone (B3395972) in water samples involved a preconcentration step using SPE.[2]

Q2: How do I select the optimal solvent for Liquid-Liquid Extraction (LLE) of brominated acetones?

A2: Solvent selection is critical and depends on several factors. The ideal solvent should have high solubility for brominated acetones, be immiscible with the sample matrix (usually water), have a low boiling point for easy removal, and exhibit low toxicity.[3][4]

Key considerations include:

  • Polarity: Brominated acetones are polar compounds. Therefore, a solvent with moderate polarity is often a good starting point. Solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are versatile and effective for a range of organic compounds.[3][5]

  • Selectivity: The solvent should preferentially dissolve the target brominated acetone over impurities.[3][6]

  • Immiscibility: For aqueous samples, organic solvents with low water miscibility, such as dichloromethane, toluene, and hexane, are preferred.[4] Highly polar solvents like methanol (B129727) and ethanol (B145695) are miscible with water and thus unsuitable for LLE.[4]

  • Chemical Stability: The chosen solvent must be inert and not react with the brominated acetone.[3]

Q3: What key experimental parameters influence extraction efficiency?

A3: Several factors can significantly impact your extraction yield and purity.[6] These include:

  • pH of the Aqueous Phase: The pH can affect the charge state of both the target analyte and matrix components, influencing their solubility in the extraction solvent.

  • Solvent-to-Sample Volume Ratio: Increasing the volume of the extraction solvent can improve recovery, though this may also lead to a more diluted extract.

  • Mixing/Agitation: Thorough mixing of the two phases is essential to maximize the surface area for mass transfer of the analyte.

  • Temperature: Higher temperatures can increase solubility and diffusion rates but may also risk degrading thermolabile compounds.[6]

  • Ionic Strength: Adding a salt (salting out) to the aqueous phase can decrease the solubility of organic compounds in water, driving them into the organic solvent and improving recovery.

Troubleshooting Guide

Q1: I am experiencing very low extraction yield. What are the potential causes and solutions?

A1: Low yield is a common issue that can stem from several sources.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of your solvent may not be optimal for the target brominated acetone. Review the properties of your analyte and select a solvent with appropriate polarity. Consider moderately polar solvents like dichloromethane or ethyl acetate.[5]
Non-Optimal pH The pH of the aqueous sample may be suppressing the transfer of the analyte. Experimentally adjust the pH of your sample matrix to see if recovery improves.
Insufficient Mixing The two phases may not have been mixed adequately. Ensure vigorous shaking or vortexing for a sufficient period to allow for equilibrium to be reached.
Incomplete Phase Separation Some of your organic phase containing the analyte may have been left behind with the aqueous phase. Allow more time for the layers to separate completely.
Analyte Degradation Brominated compounds can be unstable. Ensure your extraction conditions (e.g., temperature, pH) are not causing the analyte to degrade. Consider performing the extraction at a lower temperature.

Q2: My final extract contains significant impurities. How can I improve its purity?

A2: Contamination from co-extracted matrix components can interfere with downstream analysis.

Potential Cause Troubleshooting Steps
Poor Solvent Selectivity The chosen solvent may be extracting impurities along with your target analyte.[3] Try a solvent with different selectivity (e.g., switch from dichloromethane to hexane/acetone mixture).[7]
No "Back-Washing" Step (for LLE) Impurities may be carried over into the organic phase. After the initial extraction, "wash" the organic phase with a clean aqueous solution (e.g., deionized water or a buffer) to remove polar impurities.
No Clean-up Step The initial extract may require further purification. Incorporate a Solid-Phase Extraction (SPE) clean-up step after the initial extraction to remove interfering compounds.[8]
Contaminated Reagents or Glassware Impurities can be introduced from the solvents or equipment used.[9] Always use high-purity (e.g., HPLC grade) solvents and ensure all glassware is scrupulously clean.

Q3: An emulsion has formed during my Liquid-Liquid Extraction (LLE), and the layers won't separate. What should I do?

A3: Emulsion formation is common when samples contain surfactants or proteins. Here are several techniques to break an emulsion:

  • Time: Allow the mixture to stand undisturbed for a longer period.

  • Salting Out: Add a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Centrifugation: The physical force of centrifugation is often highly effective at breaking emulsions.

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified mixture through a bed of glass wool can help to coalesce the dispersed droplets.

Data Presentation

Table 1: Properties of Common Solvents for Extraction

This table summarizes key properties of solvents frequently used in the extraction of organic compounds.

SolventFormulaBoiling Point (°C)Density (g/mL)PolarityKey Considerations
DichloromethaneCH₂Cl₂39.61.33Polar AproticExcellent solvating power, but can be toxic.[5][10] Forms the lower layer with water.
Ethyl AcetateC₄H₈O₂77.10.902Moderately PolarGood solvency and lower toxicity than chlorinated solvents.[5] Flammable.
HexaneC₆H₁₄68.50.655Non-polarGood for extracting non-polar compounds; often used in combination with a more polar solvent.[5]
TolueneC₇H₈110.60.867Non-polarEffective for aromatic compounds, but has a higher boiling point and associated health risks.[5]
Diethyl EtherC₄H₁₀O34.60.713Slightly PolarHighly volatile and extremely flammable; forms peroxides.[5] Requires careful handling.[5]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of Brominated Acetones from an Aqueous Sample

  • Sample Preparation: Place a known volume (e.g., 20 mL) of the aqueous sample into a separatory funnel. Adjust the pH if necessary based on preliminary optimization experiments.

  • Solvent Addition: Add a measured volume of an appropriate, immiscible organic solvent (e.g., 10 mL of dichloromethane). The solvent-to-sample ratio may need to be optimized.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Dichloromethane will be the bottom layer.

  • Collection: Carefully drain the lower organic layer into a clean collection flask (e.g., an Erlenmeyer flask).

  • Repeat Extraction: To maximize recovery, repeat the extraction (steps 2-5) on the remaining aqueous phase with a fresh portion of solvent. Combine the organic extracts.

  • Drying: Add a small amount of a drying agent (e.g., anhydrous sodium sulfate) to the combined organic extract to remove residual water. Swirl and let it stand for 5-10 minutes.

  • Concentration: Carefully decant or filter the dried extract into a round-bottom flask. Remove the solvent using a rotary evaporator to concentrate the sample for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Clean-up

  • Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge). Condition the cartridge by passing a small volume of a wetting solvent (e.g., methanol), followed by an equilibration solvent (e.g., deionized water). Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the crude extract (dissolved in a suitable solvent) or the aqueous sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities while retaining the target brominated acetone. The wash solvent is typically weaker than the elution solvent (e.g., a water/methanol mixture).

  • Elution: Elute the retained brominated acetone from the cartridge using a small volume of a strong organic solvent (e.g., pure methanol or acetone). Collect the eluate in a clean vial.

  • Final Preparation: The eluate can now be concentrated, solvent-exchanged, or directly analyzed as required.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extract Extraction & Analysis cluster_eval Evaluation & Optimization Sample 1. Sample Preparation (e.g., Homogenization, pH adjust) Solvent 2. Solvent Selection (Based on Polarity & Selectivity) Sample->Solvent Extract 3. Extraction (LLE or SPE) Solvent->Extract Separate 4. Phase Separation / Elution Extract->Separate Analyze 5. Instrumental Analysis (e.g., GC-MS, HPLC) Separate->Analyze Data 6. Data Evaluation (Yield, Purity) Analyze->Data Decision Optimal? Data->Decision Decision->Solvent No End End Decision->End Yes

Caption: Workflow for optimizing the extraction of brominated acetones.

TroubleshootingLowYield Problem Problem: Low Extraction Yield Cause1 Incorrect Solvent? Problem->Cause1 Cause2 Sub-optimal pH? Problem->Cause2 Cause3 Insufficient Mixing? Problem->Cause3 Cause4 Analyte Degradation? Problem->Cause4 Solution1 Solution: Test solvents with different polarities (e.g., DCM, Ethyl Acetate) Cause1->Solution1 Solution2 Solution: Perform extractions across a pH range (e.g., pH 3, 7, 9) Cause2->Solution2 Solution3 Solution: Increase agitation time and/or intensity Cause3->Solution3 Solution4 Solution: Extract at lower temp; check sample stability Cause4->Solution4

References

reducing degradation of 1,1,3-Tribromo-3-chloroacetone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing the degradation of 1,1,3-Tribromo-3-chloroacetone during analytical procedures.

Introduction

This compound is a halogenated ketone that can be susceptible to degradation during analysis, particularly when using gas chromatography (GC) due to its thermal lability. This can lead to inaccurate quantification and misinterpretation of results. This guide offers practical solutions to mitigate degradation and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during GC analysis?

A1: The primary causes of degradation during GC analysis are thermal stress in the heated injector and catalytic reactions on active sites within the GC system. Halogenated compounds, like this compound, can be particularly sensitive to high temperatures, leading to decomposition. Active sites, which can be present on the inlet liner, column, or other surfaces in the sample path, can catalyze these degradation reactions.

Q2: How does the GC inlet temperature affect the analysis?

A2: The inlet temperature is a critical factor. While it needs to be high enough to ensure complete and rapid vaporization of the analyte, excessive temperatures can cause thermal degradation. Finding the optimal balance is crucial for accurate analysis.

Q3: What role does the GC inlet liner play in preventing degradation?

A3: The inlet liner is the first surface the sample comes into contact with in the GC system. An inert liner is essential to prevent catalytic degradation. Deactivated liners, often treated with silanization agents, minimize active sites. The geometry of the liner also influences sample vaporization and transfer to the column.

Q4: Can this compound degrade in the sample vial before injection?

A4: Yes, the stability of this compound in solution can be a concern. Studies on similar haloacetones have shown they are unstable in aqueous solutions, especially under alkaline conditions (pH > 7) and at elevated temperatures.[1] To ensure sample integrity, it is recommended to acidify water samples to a pH of approximately 1.5 and store them at 4°C for up to one week.[2]

Q5: Are there alternative analytical techniques to GC-MS that are less prone to causing degradation?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative for analyzing thermally labile compounds like this compound. Since the sample is not subjected to high temperatures in an injector, the risk of thermal degradation is significantly reduced.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no analyte peak Thermal degradation in the GC inlet. - Lower the injector temperature in 20-25°C increments. - Use a deactivated inlet liner. - Consider using a liner without glass wool, as it can have active sites. - Employ "cold" injection techniques like Programmed Temperature Vaporization (PTV) or Cold On-Column injection.[3][4]
Analyte degradation on the GC column. - Use a highly inert GC column. - Trim the first few centimeters of the column to remove active sites that may have developed. - Ensure the column is properly installed to avoid dead volume.
Sample degradation prior to injection. - Check the pH and storage conditions of your samples. Acidify aqueous samples and store them at low temperatures.[2]
Peak tailing Active sites in the GC system. - Replace the inlet liner with a new, deactivated one. - Use a fresh septum. - Trim the front end of the GC column. - Ensure all connections are clean and properly made.
Improper column installation. - Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.
Incompatible solvent or stationary phase. - Ensure the solvent is compatible with the stationary phase of the column.
Poor reproducibility Inconsistent injection volume or technique. - Use an autosampler for consistent injections. - If injecting manually, ensure a consistent and rapid injection technique.
Variable degradation in the inlet. - Optimize and stabilize the inlet temperature. - Regularly replace the inlet liner and septum.
Sample instability. - Prepare fresh standards and samples regularly. - Ensure consistent sample storage conditions.

Data Presentation: Stability of Haloacetones

The following table summarizes the stability of various haloacetones in water, which can provide insights into the expected behavior of this compound.

Compound Condition Observation Reference
Haloketones (general)pH > 7Unstable, undergo hydrolytic decomposition.[1]
Haloketones (general)Elevated temperatureStability decreases.[1]
1,1,1-TrichloropropanoneUltrapure and drinking waterDecomposes, forming chloroform.[5]
Trihalogenated acetaldehydesIncreasing pH and temperatureDegrade to corresponding trihalomethanes.[3]
HaloacetaldehydespH 4.5, 4°CStable for up to 14 days.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis based on EPA Method 551.1

This protocol is adapted from EPA Method 551.1 for the analysis of halogenated disinfection byproducts in drinking water.[5][6][7]

1. Sample Preparation:

  • Collect water samples in amber glass vials.

  • For preservation and to ensure stability, acidify the sample to a pH of ~1.5.[2]

  • Add a suitable dechlorinating agent if residual chlorine is present.

  • Store samples at 4°C until extraction.

  • Perform a liquid-liquid extraction using a suitable solvent like methyl-tert-butyl ether (MTBE).

2. GC-MS Parameters:

  • Injector: Splitless mode is typically used for trace analysis.

  • Inlet Temperature: Start with a lower temperature (e.g., 200°C) and optimize to balance analyte transfer and degradation.

  • Liner: Use a deactivated, single-taper liner, with or without a small plug of deactivated glass wool.

  • Column: A low-polarity, inert capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 45-450.

Protocol 2: Derivatization with PFBHA for Enhanced Stability

Derivatization can convert the thermally labile ketone into a more stable oxime derivative, which is less prone to degradation during GC analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for carbonyl compounds.[8]

1. Derivatization Reaction:

  • To an aqueous sample or standard, add a solution of PFBHA.

  • Adjust the pH to be acidic (e.g., pH 3-4).

  • Heat the reaction mixture (e.g., 60-70°C) for a defined period (e.g., 30 minutes) to facilitate the formation of the oxime derivative.[8]

2. Extraction:

  • After cooling, extract the PFBHA-derivatized analyte with an organic solvent such as hexane (B92381) or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Analyze the extract using GC-MS with similar conditions as in Protocol 1, adjusting the temperature program as needed for the elution of the derivative. The use of a higher inlet temperature may be possible due to the increased stability of the derivative.

Visualizations

Logical Workflow for Troubleshooting Degradation

G cluster_0 Start: Poor Analytical Result cluster_1 Investigate GC Inlet Conditions cluster_2 Evaluate Sample Stability cluster_3 Assess Column and System Integrity cluster_4 End: Improved Analysis start Low Analyte Response or Peak Tailing inlet_temp Lower Inlet Temperature start->inlet_temp sample_prep Check Sample pH and Storage start->sample_prep column_health Trim or Replace GC Column start->column_health liner Use Deactivated Liner inlet_temp->liner If degradation persists injection_mode Consider Cold Injection (PTV/On-Column) liner->injection_mode For highly labile compounds end Acceptable Peak Shape and Response injection_mode->end derivatization Consider Derivatization (e.g., PFBHA) sample_prep->derivatization For persistent instability derivatization->end leak_check Check for System Leaks column_health->leak_check If issues remain leak_check->end

Caption: Troubleshooting workflow for addressing degradation of this compound.

Degradation Pathway and Mitigation Strategies

G Analyte This compound (in sample) Degradation_Inlet Thermal/Catalytic Degradation (GC Inlet) Analyte->Degradation_Inlet High Temperature Active Sites Degradation_Products Degradation Products Degradation_Inlet->Degradation_Products Analyte_Vapor Intact Analyte Vapor Degradation_Inlet->Analyte_Vapor Reduced Degradation Column_Separation GC Column Separation Analyte_Vapor->Column_Separation Detection MS Detection Column_Separation->Detection Low_Temp_Injection Mitigation: Low Temp Inlet / Cold Injection Low_Temp_Injection->Degradation_Inlet Inert_Liner Mitigation: Inert Liner Inert_Liner->Degradation_Inlet Derivatization Mitigation: Derivatization Derivatization->Degradation_Inlet

Caption: Factors leading to degradation and corresponding mitigation strategies.

References

Technical Support Center: Ensuring the Stability of Haloacetone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of haloacetone analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your analytical work.

Troubleshooting Guide: Common Issues with Haloacetone Standard Stability

IssuePotential Cause(s)Recommended Action(s)
Peak area of the haloacetone standard is decreasing over time. - Degradation: The standard may be degrading due to improper storage conditions (e.g., elevated temperature, exposure to light, inappropriate pH).- Evaporation: If the standard is a volatile compound, it may be evaporating from a poorly sealed container.- Verify storage conditions. Store standards at the recommended temperature (typically 2-8°C or frozen), protected from light in amber vials.[1][2]- Ensure vials are tightly sealed with PTFE-lined caps (B75204) to minimize evaporation.[1]- Prepare fresh working standards more frequently.
Appearance of new, unidentified peaks in the chromatogram. - Degradation Products: The new peaks are likely degradation products of the haloacetone standard.- Perform a forced degradation study to identify potential degradation products and confirm their retention times.- Consult literature for known degradation pathways of the specific haloacetone.
Inconsistent analytical results between different vials of the same standard. - Inhomogeneous Solution: If a standard was frozen, some components may not have fully redissolved upon thawing.- Contamination: One or more vials may be contaminated.- After thawing, vortex and sonicate the standard solution to ensure homogeneity before use.[2]- Use fresh, unopened vials for critical analyses to rule out contamination.
Rapid degradation of the standard when dissolved in a specific solvent. - Solvent Reactivity: The solvent may be reacting with the haloacetone. For example, acetone (B3395972) can be problematic for brominated species.[3]- If possible, switch to a more inert solvent. Methyl tert-butyl ether (MTBE) has been shown to be a more stable solvent for some haloacetaldehydes compared to acetone.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for haloacetone analytical standards?

A1: To ensure long-term stability, haloacetone standards should be stored in a refrigerator at 2-8°C or frozen at temperatures below 0°C.[1] They should be kept in tightly sealed, amber glass vials with PTFE-lined caps to prevent degradation from light and evaporation.[1][2] The container size should be appropriate for the volume of the standard to minimize headspace.

Q2: How does pH affect the stability of haloacetones in aqueous solutions?

A2: The stability of haloacetones in aqueous solutions is highly pH-dependent. Generally, they are more stable in acidic conditions. For instance, some haloketones in treated water are stable for at least one week at 4°C when acidified to a pH of approximately 1.5.[4] In neutral to alkaline conditions, degradation can occur more rapidly.

Q3: What are the common degradation pathways for haloacetones?

A3: Haloacetones can degrade through several pathways, including hydrolysis and photodecomposition. For example, under photolytic conditions, 1,1-dichloroacetone (B129577) can undergo C-Cl bond cleavage to form a radical and a chlorine atom, or it can eliminate HCl. A minor pathway can also involve C-C bond fission. In aqueous solutions, haloacetones can hydrolyze, and in some cases, form chloroform (B151607) as a degradation product.

Q4: Which solvents are recommended for preparing stock and working solutions of haloacetone standards?

A4: The choice of solvent is critical for the stability of haloacetone standards. While acetone is a common solvent, it can cause degradation of some brominated species.[3] Methyl tert-butyl ether (MTBE) has been shown to be a more stable alternative for some related halo-compounds.[3] It is crucial to consult the manufacturer's certificate of analysis for the specific standard for recommended solvents.

Q5: How can I verify the stability of my haloacetone standard?

A5: The stability of a haloacetone standard can be verified by performing periodic analysis using a validated, stability-indicating analytical method, such as Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicators of instability.

Quantitative Stability Data

The following table provides representative data on the stability of haloacetone standards under various conditions. This data is illustrative and actual stability will depend on the specific haloacetone and experimental conditions.

HaloacetoneStorage ConditionSolventDurationRemaining (%)Reference
1,1-Dichloroacetone4°C, darkMTBE30 days>98%Representative Data
1,1-Dichloroacetone25°C, ambient lightMethanol7 days~85%Representative Data
1,1,1-Trichloroacetone4°C, darkEthyl Acetate30 days>99%Representative Data
1,1,1-Trichloroacetone40°C, darkAqueous, pH 724 hours~90%Representative Data
Monobromoacetone4°C, darkMTBE14 days>95%Representative Data
Monobromoacetone25°C, ambient lightAcetone7 days~70%Representative Data

Experimental Protocols

Protocol for Stability Testing of Haloacetone Standards by GC-MS

This protocol outlines a general procedure for conducting a stability study on haloacetone analytical standards.

1. Objective: To evaluate the stability of a haloacetone analytical standard under specified storage conditions over a defined period.

2. Materials and Reagents:

  • Haloacetone analytical standard

  • High-purity solvent (e.g., MTBE, Ethyl Acetate)

  • Internal Standard (IS) (e.g., 1,2-dibromopropane)

  • GC-grade helium

  • Autosampler vials (amber, 2 mL) with PTFE-lined caps

  • Calibrated micropipettes

3. Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer (MS) detector

  • Autosampler

4. Standard Preparation:

  • Stock Standard Solution (SSS): Prepare a stock solution of the haloacetone standard at a concentration of approximately 1000 µg/mL in the chosen solvent.

  • Working Standard Solution (WSS): Prepare a working standard solution at a suitable concentration (e.g., 10 µg/mL) by diluting the SSS. Add the internal standard to the WSS at a constant concentration.

5. Stability Study Design:

  • Storage Conditions: Store aliquots of the WSS in tightly sealed amber vials under the desired conditions (e.g., 4°C, 25°C, 40°C). Include a control sample stored at -20°C or below.

  • Time Points: Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30).

6. GC-MS Analysis:

  • Injection: Inject 1 µL of the standard solution into the GC-MS system.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

    • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for target analytes.

7. Data Analysis:

  • Calculate the peak area ratio of the haloacetone to the internal standard at each time point.

  • Determine the percentage of the haloacetone remaining at each time point relative to the initial (Day 0) concentration.

  • Plot the percentage remaining versus time to assess the degradation trend.

Visualizations

G Troubleshooting Workflow for Haloacetone Standard Instability start Inconsistent Results or Decreased Peak Area check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage check_prep Review Standard Preparation Procedure start->check_prep is_storage_ok Storage OK? check_storage->is_storage_ok is_prep_ok Preparation OK? check_prep->is_prep_ok is_storage_ok->is_prep_ok Yes correct_storage Correct Storage: - Refrigerate/Freeze - Use Amber Vials - Ensure Tight Seal is_storage_ok->correct_storage No redo_prep Re-prepare Standard: - Use Fresh Solvent - Sonicate if Frozen - Check Calculations is_prep_ok->redo_prep No investigate_degradation Investigate Degradation: - Run Forced Degradation - Analyze for Degradants is_prep_ok->investigate_degradation Yes end Problem Resolved correct_storage->end redo_prep->end investigate_degradation->end

Caption: Troubleshooting workflow for unstable haloacetone standards.

G Potential Degradation Pathways of 1,1-Dichloroacetone parent 1,1-Dichloroacetone (CH3COCHCl2) photolysis Photolysis (UV Light) parent->photolysis hydrolysis Hydrolysis (H2O) parent->hydrolysis c_cl_cleavage C-Cl Bond Cleavage photolysis->c_cl_cleavage hcl_elimination HCl Elimination photolysis->hcl_elimination c_c_cleavage C-C Bond Cleavage (Minor Pathway) photolysis->c_c_cleavage hydrolysis_product Chloroform (CHCl3) + Other Products hydrolysis->hydrolysis_product radical CH3C(O)CHCl• + Cl• c_cl_cleavage->radical elim_product CH3CO-C≡CH + HCl hcl_elimination->elim_product cc_products CH3CO• + CHCl2• c_c_cleavage->cc_products

Caption: Degradation pathways for 1,1-dichloroacetone.

References

Technical Support Center: Minimizing Variability in Cell-Based Assays with Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability when working with volatile compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for a volatile compound are inconsistent between experiments. What are the likely causes?

A1: Inconsistent IC50 values with volatile compounds are a common issue, primarily stemming from the compound's evaporation from the culture medium during incubation. This leads to a decrease in the effective concentration over time, resulting in underestimation of cytotoxicity and high inter-assay variability.[1] Key factors include:

  • Evaporation: The compound's volatility leads to its loss from the culture medium, altering the concentration that cells are exposed to over the course of the experiment.

  • Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth differently than in the inner wells.[1]

  • Inconsistent Dosing: If the compound is not replenished, its concentration will steadily decrease.

  • Compound Preparation and Storage: Improper storage of stock solutions can lead to a loss of the volatile compound before it is even added to the assay.[1]

Q2: What is the "edge effect" and how does it impact my assays with volatile compounds?

A2: The "edge effect" is the phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells. This is primarily due to higher rates of evaporation from the perimeter wells, leading to changes in medium volume, osmolarity, and, critically for your work, the concentration of your volatile compound.[2] This can lead to significant variability in your results, with cells at the edge of the plate being exposed to a different effective concentration of the compound than cells in the center.

Q3: What are the best methods for sealing microplates to prevent evaporation of volatile compounds?

A3: Several methods can be used to seal microplates, each with varying effectiveness. The best choice depends on the specific needs of your assay, such as the requirement for gas exchange. Options include:

  • Adhesive Sealing Films: These provide a tight seal and can significantly reduce evaporation. Different materials offer varying degrees of effectiveness.

  • Heat Sealing: This method creates a very secure seal and is highly effective at preventing evaporation.

  • Specialized Lids: Some microplate lids are designed with features like condensation rings to minimize evaporation.

  • Breathable Sealing Films: These are used for cell-based assays that require gas exchange while still reducing evaporation.[2]

Q4: Can automated liquid handling systems help in reducing variability?

A4: Yes, automated liquid handling systems can significantly improve the reproducibility of assays with volatile compounds. They offer precise and consistent pipetting, which is crucial for accurate dosing. These systems can be programmed for:

  • Rapid Dispensing: Minimizing the time the volatile compound is exposed to the air.

  • Consistent Mixing: Ensuring homogenous distribution of the compound in the well.

  • Timed Dosing: Automating repeated additions of the compound to maintain its concentration over long incubation periods.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: High variability between replicate wells (Intra-assay variability).

Possible Cause Troubleshooting Step
Uneven Evaporation (Edge Effect) Avoid using the outer wells of the microplate. Fill them with sterile water or media to create a humidity barrier. Alternatively, use specialized plates with moats designed to minimize the edge effect.[1]
Inconsistent Pipetting Use calibrated pipettes and pre-wet the tips before dispensing the volatile compound. Ensure consistent pipetting speed and depth. For automated systems, optimize the liquid handling parameters for volatile liquids.[3]
Inadequate Mixing After adding the compound, gently mix the contents of the wells by tapping the plate or using an orbital shaker.
Cell Seeding Density Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well.

Issue 2: Poor reproducibility between experiments (Inter-assay variability).

Possible Cause Troubleshooting Step
Decreasing Compound Concentration Implement a pre-equilibration step for your media and consider a repeated dosing schedule to maintain a more stable compound concentration throughout the experiment.
Inconsistent Culture Conditions Standardize all cell culture parameters, including cell passage number, media formulation, and incubation times.
Reagent Variability Prepare fresh dilutions of your volatile compound for each experiment from a properly stored stock solution.
Incubator Environment Ensure the incubator has a stable and high level of humidity to reduce evaporation from the plates.

Data Presentation

Table 1: Comparison of Evaporation Reduction Methods for 96-Well Plates

Method Reported Evaporation Reduction Notes
Thermo Scientific™ Nunc™ Edge 2.0 Plate Reduces overall plate evaporation to <2% over a four-day incubation period when the moat is filled with 1.7 mL of sterile water or media.[8][9][10]Allows for the use of all 96 wells, increasing throughput by 37.5% compared to workflows that omit the outer wells.[9]
Adhesive Sealing Films (at 60°C for 20h) AMPLIseal & VIEWseal: <2% evaporation. EASYseal: ~5.5% evaporation. SILVERseal: ~7.5% evaporation.Data for water evaporation in polypropylene (B1209903) microplates. Effectiveness can vary with the solvent.
Gas-Permeable Sealing Foil with Evaporation Reduction Layer Evaporation is minimized to less than 1% per day.Specifically designed for long-term cultivations (> 2 days) and allows for gas exchange.

Experimental Protocols

Protocol 1: Media Pre-equilibration with a Volatile Compound

This protocol is adapted from a method to maintain a constant ethanol (B145695) concentration in cell culture and is designed to saturate the headspace of a sealed container with the volatile compound, allowing the media to equilibrate to the desired concentration.[11][12]

Objective: To prepare cell culture media with a stable concentration of a volatile compound before adding it to the cells.

Materials:

  • Sterile cell culture medium

  • Volatile compound of interest

  • Sterile, sealable container (e.g., a large, sterile petri dish or a sealed cell culture flask)

  • Sterile reservoir for the volatile compound (e.g., a smaller, open sterile container like a beaker or a cap)

  • Microplates for the assay

Methodology:

  • Calculate Reservoir Volume and Concentration: The amount of volatile compound needed in the reservoir depends on the compound's vapor pressure, the volume of the sealed container, and the desired concentration in the media. As a starting point, you can empirically determine this by placing a known concentration of the compound in the media, and a range of concentrations in the reservoir, and measuring the media concentration over time. A general approach is to use a volume of the pure volatile compound that is sufficient to saturate the headspace of the container.

  • Prepare the Equilibration Chamber: a. Place the sterile reservoir in the center of the larger, sealable container. b. Carefully add the calculated amount of the volatile compound to the reservoir. c. Dispense the cell culture medium into the wells of the microplate(s). d. Place the open microplate(s) inside the sealable container, around the reservoir.

  • Equilibration: a. Seal the container tightly. b. Place the sealed container in the cell culture incubator (37°C, 5% CO2) for a predetermined time (e.g., 24 hours) to allow the media to equilibrate with the vapor of the volatile compound. The exact time will need to be optimized for your specific compound and setup.

  • Use of Equilibrated Media: a. After equilibration, the media in the microplate wells will contain the volatile compound at a concentration in equilibrium with the vapor phase. b. This pre-equilibrated media can then be used to treat your cells.

Protocol 2: Utilizing Specialized Microplates (Thermo Scientific™ Nunc™ Edge 2.0)

This protocol describes the use of the Nunc Edge 2.0 96-well plate to minimize the edge effect.[8][9][10][11][13]

Objective: To minimize evaporation from the outer wells of a 96-well plate during long-term incubation.

Materials:

  • Thermo Scientific™ Nunc™ Edge 2.0 96-Well Plate

  • Sterile water or cell culture medium

  • Cells and reagents for your assay

Methodology:

  • Prepare the Plate: a. Unpack the Nunc Edge 2.0 plate in a sterile environment. b. Using a sterile pipette, add 1.7 mL of sterile water or cell culture medium to the surrounding moat of the plate.[8][9][10][11]

  • Seed Cells: a. Seed your cells in all 96 wells of the plate as per your standard protocol.

  • Incubation: a. Place the lid on the plate and incubate under your standard conditions. The moat will act as an evaporation barrier, maintaining a humid environment across the plate and significantly reducing volume loss from the outer wells.[13]

Visualizations

Experimental Workflow for Minimizing Variability

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Dosing cluster_analysis Analysis stock Prepare Volatile Compound Stock media Pre-equilibrate Media (Protocol 1) stock->media dose Dose with Equilibrated Media/Compound media->dose cells Prepare Cell Suspension seed Seed Cells cells->seed plate Use Specialized Plate (e.g., Nunc Edge 2.0) plate->seed seed->dose incubate Incubate with Proper Sealing dose->incubate redose Repeated Dosing (if necessary) incubate->redose readout Assay Readout incubate->readout redose->incubate analyze Data Analysis readout->analyze

Caption: Workflow for minimizing variability in cell-based assays with volatile compounds.

Concentration-Dependent Signaling Pathway

concentration_signaling cluster_ligand Ligand Concentration cluster_receptor Receptor Activation cluster_pathways Signaling Pathways cluster_response Cellular Response low_conc Low Conc. receptor Receptor low_conc->receptor Activates high_conc High Conc. high_conc->receptor Strongly Activates pathway_a Pathway A (e.g., PKC-dependent) receptor->pathway_a Preferentially at low concentration pathway_b Pathway B (e.g., PLC-dependent) receptor->pathway_b Activated at high concentration response_a Response 1 pathway_a->response_a response_b Response 2 pathway_b->response_b

Caption: A simplified diagram of a concentration-dependent signaling pathway.

References

Technical Support Center: Chromatographic Analysis of Disinfection Byproducts (DBPs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Disinfection Byproducts (DBPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific co-elution issues encountered during experimental work.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more analytes, is a frequent challenge in the chromatographic analysis of structurally similar DBPs. This guide provides a systematic approach to diagnosing and resolving these issues in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.

Q1: My chromatogram shows poorly resolved or co-eluting peaks for a critical DBP pair. What is the first step I should take?

A1: The initial and often most effective step is to optimize your chromatographic method, focusing on improving the separation selectivity (α) and efficiency (N).[1] Before making significant changes, it's crucial to ensure your system is performing optimally by checking for system suitability.[1]

For both GC and LC, a systematic optimization of the temperature program or mobile phase gradient is the primary approach:

  • Decrease the ramp rate/gradient slope: A slower, shallower temperature ramp in GC or a less steep mobile phase gradient in LC can significantly enhance the separation of closely eluting compounds by increasing the interaction time of analytes with the stationary phase.[2][3]

  • Introduce an isocratic hold (LC) or temperature hold (GC): If you have an approximate idea of the elution time of the co-eluting pair, introducing an isocratic hold in the mobile phase composition (LC) or a temperature hold in the GC oven program just before their elution can improve resolution.[3][4]

Q2: I've optimized the gradient/temperature program, but co-elution persists. What's the next logical step?

A2: If optimizing the elution conditions is insufficient, the next step is to alter the selectivity of your separation system. This can be achieved by changing the stationary phase or the mobile phase composition.

  • Change the Stationary Phase Chemistry: This is often the most powerful way to resolve persistent co-elution.[5][6] Different stationary phases offer different retention mechanisms (e.g., hydrophobic, dipole-dipole, π-π interactions), which can alter the elution order and improve separation.[5][6] For instance, if a standard non-polar phase (like a DB-5ms in GC or a C18 in LC) fails to separate analytes, switching to a more polar or a phase with different chemical properties can be effective.[1][5]

  • Modify the Mobile Phase (LC): In LC, changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727), or vice versa) can alter selectivity.[7] Additionally, adjusting the pH of the mobile phase can significantly impact the retention of ionizable DBPs like haloacetic acids.[8] The use of mobile phase additives, such as different buffers or ion-pairing reagents, can also influence selectivity and peak shape.[9][10][11]

Q3: How can I confirm that I am actually dealing with co-elution and not another issue like poor peak shape?

A3: Poor peak shape, such as tailing or fronting, can mimic co-elution. It's important to rule out other potential problems before extensive method redevelopment.[2][8]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) in HPLC, you can assess peak purity by comparing the UV-Vis spectra across the peak.[5][7] Significant spectral differences indicate the presence of more than one compound.[5][7]

  • Mass Spectrometry (MS): A mass spectrometer is a definitive tool for confirming co-elution.[5][7] By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming that multiple compounds are eluting simultaneously.[5][7]

  • System Health Check: Ensure your column is not contaminated or voided, and that extra-column volume is minimized to reduce peak broadening.[2] A consistent and accurate flow rate is also crucial.[2]

Frequently Asked Questions (FAQs)

GC-Specific FAQs

Q: For GC analysis of Trihalomethanes (THMs), what column is typically recommended to avoid co-elution?

A: While standard non-polar columns can be used, to ensure robust separation of all four regulated THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform), a column with a different selectivity, such as one with a cyanopropylphenyl-methylpolysiloxane stationary phase, can be beneficial.[12] Dual-column setups with different stationary phases are also employed for confirmation and to resolve difficult separations.

Q: How can I improve the separation of haloacetic acid (HAA) methyl esters in GC-ECD analysis?

A: The analysis of HAA methyl esters can be challenging due to their structural similarity. Using columns with unique selectivity for HAAs, such as the Rtx-CLPesticides and Rtx-CLPesticides2 columns, can significantly improve resolution and reduce analysis time.[13] These columns can resolve difficult pairs like methyl dichloroacetate/dalapon methyl ester and methyl chlorodibromoacetate/methyl 2,3-dibromopropionate.[13]

LC-Specific FAQs

Q: What are the primary challenges in separating the nine haloacetic acids (HAA9) by LC-MS/MS, and how can they be addressed?

A: The main challenges include co-elution with matrix ions (like chloride and sulfate) which can cause ion suppression, and the poor retention of the more polar HAAs.[14][15] To address this, specialized columns with mixed-mode stationary phases (offering both reversed-phase and anion-exchange retention) like the Acclaim™ HAA column are designed for this purpose.[15] Alternatively, optimizing the mobile phase with appropriate buffers and ensuring a stable pH is critical.[16]

Q: Can mobile phase additives cause co-elution issues in LC-MS analysis of DBPs?

A: While mobile phase additives are used to improve chromatography, an improper choice can negatively impact separation and detection. For instance, some additives that provide good peak shape for UV detection might suppress ionization in MS.[10] It is crucial to use volatile mobile phase modifiers like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) for LC-MS applications.[10] The concentration and type of additive should be carefully optimized to balance chromatographic resolution with MS sensitivity.

Data Presentation

Table 1: Comparison of GC Columns for Haloacetic Acid Methyl Esters Analysis
ColumnCo-eluting Pair on this ColumnResolution on Counterpart ColumnAnalysis TimeReference
Agilent J&W DB-35ms Ultra Inert One co-elution observedBaseline resolved< 9 minutes[17]
Agilent J&W DB-XLB One co-elution observedBaseline resolved< 9 minutes[17]
Restek Rtx-CLPesticides Methyl trichloroacetate (B1195264) / 1,2,3-trichloropropaneResolved on Rtx-CLPesticides2< 13 minutes[13]
Restek Rtx-CLPesticides2 Methyl bromodichloroacetate / methyl dibromoacetateResolved on Rtx-CLPesticides< 13 minutes[13]
Table 2: LC-MS/MS Method Parameters for DBP Analysis
ParameterMethod 1: Haloacetic Acids (HAAs)Method 2: General DBPs
Column Waters Acquity HSS T3 Premier (100 x 2.1 mm, 1.8 µm)Agilent InfinityLab Poroshell 120 HPH-C18
Mobile Phase A 0.2 mM formic acid in waterWater with mobile phase additives
Mobile Phase B 0.2 mM formic acid in methanolAcetonitrile/Methanol with mobile phase additives
Gradient 1% B for 1 min, to 70% B at 5 min, hold for 2 minOptimized for specific analytes
Flow Rate 0.2 mL/minNot specified
Column Temperature 50 °CNot specified
Total Run Time 10 min< 8 minutes for 9 HAAs, bromate, and chlorate
Reference [16][12]

Experimental Protocols

Protocol 1: GC-MS Method for Trihalomethane (THM) Analysis

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Sample Preparation: Employ a validated extraction method such as liquid-liquid extraction (LLE) with a suitable solvent (e.g., pentane (B18724) or methyl tert-butyl ether) or solid-phase microextraction (SPME).

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a common starting point.

  • Inlet: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature of 200-250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 35-40°C, hold for 2-5 minutes.

    • Ramp: 8-12°C/min to 180-220°C.

    • Final hold: 2-5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Protocol 2: LC-MS/MS Method for Haloacetic Acid (HAA) Analysis

This protocol is based on a direct injection method and may need adjustments based on the specific HAAs of interest and the sample matrix.

  • Sample Preparation: Samples can often be directly injected after filtration through a 0.22 µm filter.

  • LC Column: A C18 column designed for polar compounds, such as a Waters Acquity HSS T3 Premier (100 x 2.1 mm, 1.8 µm) or an Agilent InfinityLab Poroshell 120 HPH-C18.

  • Mobile Phase:

    • Mobile Phase A: 0.1-0.2 mM formic acid in water.

    • Mobile Phase B: 0.1-0.2 mM formic acid in methanol or acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 1-5%) and hold for 1-2 minutes.

    • Increase the percentage of Mobile Phase B in a linear gradient to elute the HAAs. A shallow gradient is often preferred for better resolution.

    • Include a column wash step at a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C to improve peak shape and reduce viscosity.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for each HAA should be optimized.

Mandatory Visualization

Coelution_Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Initial Checks & Optimization cluster_step2 Step 2: Modify Selectivity cluster_step3 Step 3: Advanced Techniques cluster_end End start Co-elution Suspected (Poor Resolution or Peak Shape) peak_purity Confirm Co-elution (Peak Purity/MS Scan) start->peak_purity peak_purity->start Not Confirmed (Address Peak Shape Issues) optimize_gradient Optimize Gradient/Temperature Program (Slower Ramp, Add Holds) peak_purity->optimize_gradient Confirmed change_mobile_phase Change Mobile Phase (LC) (Solvent Type, pH, Additives) optimize_gradient->change_mobile_phase Unsuccessful resolved Co-elution Resolved optimize_gradient->resolved Successful change_column Change Stationary Phase (GC/LC) change_mobile_phase->change_column Unsuccessful change_mobile_phase->resolved Successful advanced_techniques Consider Advanced Techniques (e.g., GCxGC, 2D-LC) change_column->advanced_techniques Unsuccessful change_column->resolved Successful advanced_techniques->resolved Successful not_resolved Consult Instrument Specialist advanced_techniques->not_resolved Unsuccessful

Caption: A logical workflow for troubleshooting co-elution issues in DBP analysis.

DBP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing sample_prep Sample Collection Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Derivatization (for GC) instrument Chromatographic System GC-ECD/MS LC-MS/MS sample_prep->instrument Inject data_proc Data Acquisition Peak Integration Quantification Reporting instrument->data_proc Generate Data

Caption: A general experimental workflow for the analysis of DBPs.

References

Technical Support Center: Ensuring Accuracy in Drug-Binding Protein (DBP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Drug-Binding Protein (DBP) measurement. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine experimental workflows for accurate DBP quantification in real-world samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in DBP measurement assays?

The most common sources of error in DBP measurement assays include non-specific binding (NSB), matrix effects, issues with sample preparation, and improper handling of reagents. NSB occurs when the drug or protein binds to surfaces other than the intended target, such as labware.[1] Matrix effects arise from components in the biological sample that interfere with the assay, leading to either suppression or enhancement of the signal.[2] Sample preparation is a critical step where errors such as incomplete protein precipitation or analyte degradation can occur. Finally, using expired or improperly stored reagents can significantly impact assay performance.

Q2: How can I minimize non-specific binding (NSB) in my experiments?

Minimizing NSB is crucial for accurate DBP measurements. Several strategies can be employed:

  • Use of Blocking Agents: Agents like bovine serum albumin (BSA) or casein can be used to block sites on surfaces that might otherwise bind the drug or protein non-specifically.[3][4]

  • Addition of Surfactants: Low concentrations of non-ionic detergents, such as Tween 20, can help reduce hydrophobic interactions that lead to NSB.[3][5]

  • Optimize Buffer Conditions: Adjusting the pH and salt concentration of the buffer can help minimize charge-based non-specific interactions.[5][6]

  • Use Low-Binding Labware: Utilizing microplates and tubes specifically designed to reduce protein and small molecule binding can be beneficial.

Q3: What are matrix effects and how can I mitigate them?

Matrix effects are alterations in the analytical signal caused by the various components present in the sample matrix (e.g., plasma, serum, tissue homogenate).[2] These effects can lead to inaccurate quantification. To mitigate matrix effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Matrix Matching: Preparing calibration standards and quality controls in a matrix that is as close as possible to the study samples helps to compensate for matrix effects.[7]

  • Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be used to remove interfering components from the sample before analysis.

  • Use of an Internal Standard: For mass spectrometry-based methods, a stable isotope-labeled internal standard that behaves similarly to the analyte can help to correct for matrix effects.

Q4: How do I choose the right technique for my DBP measurement?

The choice of technique depends on several factors, including the nature of the drug and protein, the required sensitivity, throughput needs, and the type of information desired (e.g., binding affinity, kinetics, or concentration).

  • Equilibrium Dialysis (ED): Considered the "gold standard" for determining the percentage of plasma protein binding (%PPB). It is suitable for compounds with high non-specific binding.[8][9]

  • Ultrafiltration (UF): A faster alternative to ED, but can be prone to higher non-specific binding.[9][10][11]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the concentration of unbound drug after separation from the protein-bound fraction.[2][14][15]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA-based DBP Assays

High background can obscure the specific signal, leading to inaccurate results.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.
Inadequate Blocking Optimize the blocking buffer concentration and incubation time. Consider trying different blocking agents (e.g., BSA, non-fat dry milk).[4]
Antibody Concentration Too High Titrate the primary and/or secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio.
Cross-Reactivity of Antibodies Ensure that the secondary antibody is specific to the primary antibody and does not cross-react with other components in the sample.
Contaminated Reagents Use fresh, high-quality reagents and sterile, disposable labware.
Issue 2: Poor Reproducibility in SPR Experiments
Possible Cause Troubleshooting Step
Incomplete Surface Regeneration Optimize the regeneration solution and contact time to ensure complete removal of the analyte from the ligand surface without damaging the ligand.
Ligand Instability Ensure the immobilized ligand is stable throughout the experiment. If necessary, re-immobilize fresh ligand.
Sample Preparation Variability Prepare samples consistently, ensuring accurate concentrations and minimizing variability in buffer composition.
Instrument Drift Allow the instrument to stabilize at the correct temperature before starting the experiment. Perform regular maintenance and calibration.
Mass Transport Limitation This occurs when the rate of analyte binding to the ligand is limited by the diffusion rate of the analyte to the surface. To mitigate this, you can increase the flow rate or decrease the ligand density.[16]
Issue 3: Low Analyte Recovery in LC-MS/MS Analysis

Low recovery of the unbound drug can lead to underestimation of its concentration.

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the precipitation solvent and volume. Ensure thorough mixing and adequate centrifugation time and speed.
Analyte Adsorption to Labware Use low-binding tubes and plates. Consider adding a small amount of organic solvent or a surfactant to the sample to reduce adsorption.
Analyte Instability Ensure the analyte is stable in the sample matrix and during the sample preparation process. If necessary, add stabilizers or perform the extraction at a lower temperature.
Ion Suppression/Enhancement This is a form of matrix effect. Optimize the chromatography to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Equilibrium Dialysis for % Plasma Protein Binding

This protocol provides a general procedure for determining the percentage of a drug bound to plasma proteins.

Materials:

  • 96-well equilibrium dialysis apparatus with dialysis membranes (e.g., MWCO 12-14 kDa)

  • Human plasma (or other relevant species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • Incubator with orbital shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the dialysis unit by hydrating the membranes according to the manufacturer's instructions.

  • Spike the plasma with the test compound to the desired final concentration (e.g., 1-10 µM).

  • Add the spiked plasma to one chamber of the dialysis well (the "plasma chamber").

  • Add an equal volume of PBS to the other chamber (the "buffer chamber").

  • Seal the plate and incubate at 37°C with gentle shaking (e.g., 100 rpm) for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium.[17]

  • After incubation, carefully collect samples from both the plasma and buffer chambers.

  • To ensure a common matrix for analysis, add an equal volume of blank plasma to the buffer chamber sample and an equal volume of PBS to the plasma chamber sample.

  • Precipitate the proteins from both sets of samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and analyze the concentration of the test compound in both the plasma and buffer chamber samples using a validated LC-MS/MS method.

  • Calculate the percent protein binding using the following formula: % Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] * 100

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the general workflow for analyzing the binding kinetics of a drug to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Target protein (ligand)

  • Test compound (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution

Procedure:

  • Equilibrate the system with running buffer.

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilize the target protein (ligand) onto the activated surface by injecting it at a suitable concentration in the immobilization buffer.

  • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Prepare a dilution series of the test compound (analyte) in running buffer. It is recommended to use at least five concentrations spanning a range around the expected dissociation constant (Kd).

  • Inject the different concentrations of the analyte over the ligand-immobilized surface, followed by a dissociation phase where only running buffer flows over the surface.

  • Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and restore the baseline.

  • Perform a reference subtraction by flowing the analyte over a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental_Workflow_for_DBP_Measurement cluster_prep Sample Preparation cluster_data Data Interpretation Sample Real-World Sample (e.g., Plasma, Serum) Spike Spike with Test Compound Sample->Spike 1. Separate Separate Unbound Drug (e.g., ED, UF) Spike->Separate 2. Total Quantify Total Drug Spike->Total 3b. Quantify Quantify Unbound Drug (e.g., LC-MS/MS) Separate->Quantify 3a. Kinetics Determine Binding Kinetics (for SPR) Separate->Kinetics Alternative for SPR Calculate Calculate % Protein Binding Quantify->Calculate 4a. Total->Calculate Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Protein (Receptor) DrugReceptor Drug-Receptor Complex Receptor->DrugReceptor Drug Drug (Ligand) Drug->Receptor Binding Signal Signal Transduction Cascade DrugReceptor->Signal Activation Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Signal->Response Leads to

References

Technical Support Center: Stabilizing Reactive Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are reactive intermediates and why are they important in organic synthesis?

A1: Reactive intermediates are short-lived, high-energy, and highly reactive molecules that are generated during a chemical reaction but are consumed in subsequent steps to form the final product.[1][2][3] Common examples in organic chemistry include carbocations, carbanions, free radicals, and carbenes.[2][3] Understanding and controlling these intermediates is crucial as they dictate the reaction mechanism, selectivity, and overall outcome of a synthetic transformation.[4]

Q2: What are the primary factors that influence the stability of a carbocation?

A2: The stability of a carbocation, an ion with a positively charged carbon atom, is influenced by several factors.[5] Electron-donating groups stabilize carbocations by reducing the positive charge density on the carbon atom. The key stabilizing factors are:

  • Alkyl Substitution: Stability increases with the number of alkyl groups attached to the cationic carbon (tertiary > secondary > primary > methyl). This is due to inductive effects and hyperconjugation.[5]

  • Resonance: Delocalization of the positive charge through resonance significantly stabilizes the carbocation. Allylic and benzylic carbocations are more stable than simple alkyl carbocations due to resonance.[1][2]

  • Hybridization: The stability of carbocations is also influenced by the hybridization of the carbon atom, though they are almost always sp2 hybridized.[3]

Q3: How can I stabilize a carbanion in my reaction?

A3: A carbanion possesses a negatively charged carbon atom and is stabilized by factors that can delocalize or withdraw this excess electron density.[6][7] Key strategies include:

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs such as carbonyl (-C=O), nitro (-NO2), or cyano (-CN) groups adjacent to the carbanionic center helps to delocalize the negative charge through resonance.[6][7]

  • Hybridization: The stability of a carbanion increases with increasing s-character of the hybrid orbital containing the lone pair (sp > sp2 > sp3). This is because electrons in orbitals with more s-character are held closer to the nucleus, leading to greater stability.

  • Aromaticity: If the carbanion formation leads to an aromatic system (e.g., cyclopentadienyl (B1206354) anion), it will be exceptionally stable.[8]

Q4: What are the best practices for handling and stabilizing free radicals?

A4: Free radicals are neutral species with an unpaired electron and are highly reactive.[9] Their stability is influenced by:

  • Alkyl Substitution: Similar to carbocations, the stability of free radicals increases with alkyl substitution (tertiary > secondary > primary > methyl) due to hyperconjugation.[9][10]

  • Resonance Delocalization: Radicals are significantly stabilized when the unpaired electron can be delocalized over a π-system, such as in allylic and benzylic radicals.[10][11]

  • Adjacent Atoms with Lone Pairs: Atoms like oxygen and nitrogen can stabilize an adjacent radical by donating a lone pair of electrons.[11]

  • Trapping Agents: In cases where the radical is too reactive, a "radical scavenger" or trapping agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used to convert it into a more stable, detectable species.[12]

Troubleshooting Guides

Issue 1: Unexpected Product Formation - Suspected Carbocation Rearrangement

Symptoms:

  • Formation of a constitutional isomer of the expected product.

  • A mixture of products where the major product corresponds to a more stable carbocation intermediate than the one initially formed.

Possible Cause: Carbocations are prone to rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation.[5][13] This is a very fast process and can compete with or precede the desired nucleophilic attack.[14]

Troubleshooting Steps:

  • Confirm Rearrangement:

    • Spectroscopic Analysis: Use techniques like NMR and Mass Spectrometry to identify the structure of the unexpected product(s).[15]

    • Mechanistic Analysis: Draw the reaction mechanism and evaluate if a plausible rearrangement from a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary or resonance-stabilized) can explain the observed product.[13][14]

  • Strategies to Minimize Rearrangement:

    • Use a Less Polar Solvent: A less polar solvent can decrease the lifetime of the carbocation, potentially reducing the extent of rearrangement.

    • Employ a Stronger Nucleophile: A more reactive nucleophile can trap the initial carbocation before it has a chance to rearrange.

    • Modify the Synthetic Route: Consider an alternative reaction that avoids the formation of a carbocation intermediate altogether, such as using a reaction that proceeds through an SN2 mechanism.[16] For example, instead of a Friedel-Crafts alkylation, a Friedel-Crafts acylation followed by reduction can prevent carbocation rearrangement.[15]

    • Lower the Reaction Temperature: Reducing the temperature can sometimes disfavor the rearrangement process.

Issue 2: Low Yield - Suspected Instability of a Carbanion Intermediate

Symptoms:

  • The desired product is formed in low yield.

  • Formation of side products resulting from protonation of the carbanion by the solvent or starting materials.

Possible Cause: The carbanion intermediate may not be sufficiently stable under the reaction conditions, leading to undesired side reactions.

Troubleshooting Steps:

  • Enhance Carbanion Stability:

    • Introduce Stabilizing Groups: If possible, modify the substrate to include electron-withdrawing groups that can stabilize the carbanion through resonance.[6][7]

    • Change the Hybridization: Consider synthetic routes that generate a carbanion on an sp2 or sp-hybridized carbon, which are more stable than sp3 carbanions.

  • Optimize Reaction Conditions:

    • Choice of Base: Use a strong, non-nucleophilic base (e.g., LDA) to ensure complete and rapid deprotonation, minimizing the concentration of the protonated starting material that could act as a proton source. For forming the kinetic enolate from an unsymmetrical ketone, LDA is the base of choice.[6][7]

    • Solvent Selection: Use an aprotic solvent that will not protonate the carbanion intermediate.

    • Low Temperature: Running the reaction at low temperatures can increase the lifetime of the carbanion and reduce the rate of side reactions.

Data Presentation

Table 1: Relative Stability of Carbocations

Carbocation TypeExampleKey Stabilizing FactorsRelative Stability
MethylCH₃⁺NoneLeast Stable
PrimaryCH₃CH₂⁺Inductive Effect, HyperconjugationMore stable than methyl
Secondary(CH₃)₂CH⁺Inductive Effect, HyperconjugationMore stable than primary
Tertiary(CH₃)₃C⁺Inductive Effect, HyperconjugationMost stable alkyl
AllylCH₂=CHCH₂⁺ResonanceComparable to secondary/tertiary
BenzylC₆H₅CH₂⁺ResonanceComparable to tertiary

Table 2: Relative Stability of Free Radicals

Radical TypeExampleKey Stabilizing FactorsRelative Stability
Methyl·CH₃NoneLeast Stable
PrimaryCH₃CH₂·HyperconjugationMore stable than methyl
Secondary(CH₃)₂CH·HyperconjugationMore stable than primary
Tertiary(CH₃)₃C·HyperconjugationMost stable alkyl
AllylCH₂=CHCH₂·ResonanceComparable to tertiary
BenzylC₆H₅CH₂·ResonanceMore stable than tertiary

Experimental Protocols

Protocol 1: Trapping a Radical Intermediate with TEMPO

This protocol describes a general method for detecting a transient radical intermediate by converting it into a stable adduct using TEMPO.

Materials:

  • Reaction mixture suspected of generating a radical intermediate

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Reaction Setup: Assemble the reaction under an inert atmosphere.

  • Addition of Trapping Agent: Add a stoichiometric excess of TEMPO to the reaction mixture at the beginning of the reaction.

  • Reaction Execution: Run the reaction under the desired conditions (temperature, time).

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble components. Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).[15]

  • Purification: Purify the crude product mixture using column chromatography or preparative TLC to isolate the TEMPO adduct.

  • Analysis: Characterize the isolated adduct using Mass Spectrometry to confirm the molecular weight and NMR spectroscopy to elucidate its structure. This provides evidence for the existence of the trapped radical intermediate.

Protocol 2: Spectroscopic Detection of a Reactive Intermediate via Low-Temperature NMR

This protocol outlines a method for directly observing a reactive intermediate that is stable at low temperatures.

Materials:

  • Reactants for generating the intermediate

  • Appropriate deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, THF-d₈)

  • NMR spectrometer equipped with a variable temperature probe

  • Pre-cooled NMR tube

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, dissolve the reactant(s) in the deuterated solvent inside a pre-cooled NMR tube.

  • Cooling the Spectrometer: Cool the NMR probe to the desired low temperature (e.g., -78 °C).

  • Initiation of Reaction: If the reaction is initiated by adding a second reagent, inject it into the cooled NMR tube inside the spectrometer.

  • Data Acquisition: Immediately begin acquiring NMR spectra (e.g., ¹H, ¹³C) at regular intervals to monitor the formation and disappearance of signals corresponding to the reactive intermediate.

  • Data Analysis: Analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals belonging to the intermediate, which will provide structural information.

Visualizations

carbocation_stability cluster_stability Increasing Stability Methyl Methyl (CH₃⁺) Primary Primary (RCH₂⁺) Methyl->Primary Alkyl Substitution Secondary Secondary (R₂CH⁺) Primary->Secondary Alkyl Substitution Tertiary Tertiary (R₃C⁺) Secondary->Tertiary Alkyl Substitution Resonance Stabilized Resonance Stabilized (Allyl/Benzyl) Tertiary->Resonance Stabilized Resonance

Caption: Factors influencing carbocation stability.

troubleshooting_workflow Start Unexpected Result Identify_Intermediate Identify Potential Reactive Intermediate Start->Identify_Intermediate Carbocation Carbocation? Identify_Intermediate->Carbocation Carbanion Carbanion? Identify_Intermediate->Carbanion Radical Radical? Identify_Intermediate->Radical Rearrangement Check for Rearrangement Carbocation->Rearrangement Yes Protonation Check for Protonation Source Carbanion->Protonation Yes Side_Reactions Check for Unwanted Side Reactions Radical->Side_Reactions Yes Modify_Route Modify Synthetic Route (e.g., SN2 vs SN1) Rearrangement->Modify_Route Optimize_Conditions Optimize Conditions (Solvent, Base, Temp) Protonation->Optimize_Conditions Use_Trap Use Radical Trap (e.g., TEMPO) Side_Reactions->Use_Trap

Caption: Troubleshooting workflow for reactive intermediates.

References

Technical Support Center: Optimization of Derivatization Methods for Haloacetone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of derivatization methods for haloacetone analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for haloacetone analysis by gas chromatography (GC)?

A1: Derivatization is a crucial step in preparing haloacetones for GC analysis for several reasons:

  • Increased Volatility : Haloacetones can have limited volatility. Derivatization converts them into more volatile compounds, which is essential for separation in a GC system.[1][2]

  • Improved Thermal Stability : The derivatization process can make the analytes more stable at the high temperatures used in the GC inlet and column.[2]

  • Enhanced Detector Response : By introducing specific functional groups (e.g., halogenated moieties), derivatization can significantly improve the sensitivity of detectors like the Electron Capture Detector (ECD), which is highly responsive to electronegative compounds.[1][3]

  • Better Chromatographic Performance : Derivatization can reduce the polarity of the analytes, leading to improved peak shape, better separation from matrix interferences, and reduced tailing.[2]

Q2: What are the most common derivatization reagents for haloacetones and other carbonyl compounds?

A2: Several reagents are commonly used for the derivatization of carbonyl compounds like haloacetones. The choice depends on the specific haloacetone, the analytical detector, and the sample matrix.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) : This is a widely used reagent that reacts with the carbonyl group of haloacetones to form stable oximes. The resulting derivatives are highly sensitive to Electron Capture Detection (ECD) due to the pentafluorobenzyl group.[1]

  • Silylating Reagents (e.g., MTBSTFA, BSTFA) : Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize compounds with active hydrogens.[4][5][6] While more common for hydroxyl and amine groups, their applicability for enolizable ketones like haloacetones can be explored. MTBSTFA derivatives are known to be about 10,000 times more stable against hydrolysis than TMS (trimethylsilyl) derivatives.[1]

  • 2,4-Dinitrophenylhydrazine (B122626) (DNPH) : DNPH is a classic reagent for carbonyl compounds, forming 2,4-dinitrophenylhydrazone derivatives.[7][8][9][10] These derivatives are often analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, but can also be adapted for GC-MS.

Q3: How do I choose between Gas Chromatography-Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing derivatized haloacetones?

A3: Both GC-ECD and GC-MS are powerful techniques for analyzing halogenated compounds.[11]

  • GC-ECD : This is the historical and often preferred method for halogenated compounds due to its exceptional sensitivity and selectivity for electronegative species.[3][12] If you are performing trace analysis and have derivatized your haloacetones with a reagent like PFBHA, GC-ECD can provide extremely low detection limits.[1]

  • GC-MS : This technique offers the significant advantage of providing structural information, leading to more confident compound identification.[13] Modern GC-MS instruments have improved sensitivity.[11] A GC-MS method can result in cleaner baselines and fewer interfering peaks compared to GC-ECD.[13]

Troubleshooting Guide

Issue 1: Low or No Peak Response for Derivatized Haloacetones

Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization Optimize reaction conditions: increase temperature, extend reaction time, or adjust pH. Check the reagent concentration.The derivatization reaction may be slow or require specific conditions to proceed to completion. For example, some reactions require heating to be efficient.[1][14]
Reagent Degradation Use a fresh bottle of derivatizing reagent. Store reagents under the recommended conditions (e.g., protected from moisture and light).Derivatization reagents, especially silylating agents, can be sensitive to moisture. Contaminated or old reagents will have significantly lower reactivity.
Derivative Instability Analyze samples as soon as possible after derivatization. Check for the presence of residual water, which can hydrolyze the derivatives.Some derivatives are susceptible to hydrolysis. MTBSTFA derivatives are generally more stable than other silyl (B83357) derivatives.[1] Sample pH can also affect the stability of certain compounds.[15]
Poor Extraction Efficiency Verify the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the solvent choice is appropriate for the haloacetones and their derivatives.The target analytes must be efficiently transferred from the sample matrix into the final solvent for analysis. Ensure you are using high-purity, pesticide-residue grade solvents.[3]
Instrument Issues Check GC inlet temperature, column integrity, and detector settings. Run a known standard to verify instrument performance.Adsorption of analytes in the GC system can lead to poor peak response.[2] Incorrect instrument parameters can prevent the detection of the target compounds.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step Explanation
Active Sites in GC System Deactivate the GC inlet liner with a silylating agent. Use a fresh, high-quality GC column.Active sites (e.g., exposed silanol (B1196071) groups) in the inlet or column can interact with polar analytes or their derivatives, causing peak tailing.[2]
Co-eluting Interferences Improve sample cleanup procedures. Adjust the GC temperature program to better separate the analyte from matrix components.A compound from the sample matrix eluting at the same time as the target analyte can distort the peak shape.
Column Overload Dilute the sample or reduce the injection volume.Injecting too much analyte onto the column can lead to peak fronting.

Issue 3: Extraneous Peaks in the Chromatogram

Potential Cause Troubleshooting Step Explanation
Contaminated Reagents/Solvents Analyze a "reagent blank" containing only the solvent and derivatizing agent. Use high-purity solvents and fresh reagents.Impurities in the derivatization reagent or solvents are a common source of background peaks.[3] The derivatization reagent itself or its byproducts can sometimes be detected.[5]
Sample Matrix Interferences Implement a more rigorous sample cleanup step (e.g., solid-phase extraction, SPE) before derivatization.Complex matrices can contain many compounds that may be detected or interfere with the analysis.[3]
Carryover from Previous Injection Run a solvent blank after a high-concentration sample. Increase the bake-out time and temperature at the end of the GC run.Residual analytes from a previous injection can elute in subsequent runs, appearing as ghost peaks.

Quantitative Data Summary

Table 1: Comparison of Analytical Method Performance for Halogenated Compounds

ParameterGC-ECD (EPA Method 552.2)GC-MS (Developed Method)Ion Chromatography-MS (EPA 557)
Target Analytes Haloacetic Acids (HAAs)Nine HAAs and dalaponHaloacetic Acids (HAAs)
Derivatization Required (Acidic Methanol)Required (Acidic Methanol)Not Required (Direct Injection)
Method Detection Limit (MDL) Analyte-dependent< 1 µg/L for all analytes[13]Not specified, but generally very low
Spiking Recovery Not specified73% to 165%[13]Not specified
Key Advantages High sensitivity for halogens.[3][12]Cleaner baselines, fewer interferences, confident identification.[13]Eliminates derivatization, reduces sample prep time and errors.[12]
Key Disadvantages Susceptible to interferences, lengthy sample prep.[12]May require fine-tuning for certain brominated compounds.[13]Requires specialized IC-MS instrumentation.[12]

Experimental Protocols

Protocol 1: General Procedure for PFBHA Derivatization of Haloacetones in Water

This protocol is a generalized procedure and should be optimized for specific haloacetones and matrices.

  • Sample Preparation & Extraction:

    • Collect a 50-100 mL water sample in a clean glass vial.

    • If required, add a dechlorinating agent.

    • Adjust the sample pH according to the optimized method (e.g., acidic conditions may improve stability).[15]

    • Spike the sample with internal standards and surrogate analytes.

    • Perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) and shaking vigorously.

    • Allow the layers to separate and carefully collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Derivatization:

    • Transfer a precise aliquot of the extract to a clean reaction vial.

    • Add a solution of PFBHA in a suitable solvent (e.g., toluene (B28343) or hexane).

    • Add a catalyst if required (e.g., pyridine).

    • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours). Note: Optimal temperature and time must be determined experimentally.

    • After cooling to room temperature, the reaction mixture is ready for GC analysis.

  • GC-ECD/MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC.

    • GC Conditions (Example):

      • Column: DB-5ms or similar non-polar column.

      • Injector Temperature: 250°C.

      • Oven Program: 40°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Detector: ECD at 300°C or MS in Selected Ion Monitoring (SIM) mode.

    • Quantify the haloacetone derivatives based on the calibration curve generated from derivatized standards.

Visualizations

G General Workflow for Haloacetone Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (& Dechlorination) Spike 2. Spiking (Internal Standards) Sample->Spike Extract 3. Liquid-Liquid Extraction (LLE) Spike->Extract Concentrate 4. Concentration & Solvent Exchange Extract->Concentrate Deriv 5. Add Reagent (e.g., PFBHA) Concentrate->Deriv React 6. Reaction (Heating) Deriv->React GC 7. GC-ECD/MS Injection React->GC Data 8. Data Acquisition & Quantification GC->Data

Caption: Experimental workflow for haloacetone analysis.

G Troubleshooting Low Peak Intensity Start Low or No Peak Response CheckDeriv Check Derivatization Reaction Start->CheckDeriv CheckPrep Check Sample Preparation Start->CheckPrep CheckInstrument Check GC Instrument Start->CheckInstrument Reagent Use fresh reagent? Store properly? CheckDeriv->Reagent Reagent Quality Conditions Optimize conditions? (Temp, Time, pH) Reagent->Conditions Yes DerivNotOK Re-run with new reagent/conditions Reagent->DerivNotOK No DerivOK Derivatization OK Conditions->DerivOK Yes Conditions->DerivNotOK No DerivNotOK->CheckDeriv Extraction Extraction efficient? Correct solvent? CheckPrep->Extraction Efficiency Stability Derivative stable? Analyze promptly? Extraction->Stability Yes PrepNotOK Re-extract sample Extraction->PrepNotOK No PrepOK Sample Prep OK Stability->PrepOK Yes Stability->PrepNotOK No PrepNotOK->CheckPrep InstrumentOK Problem Resolved CheckInstrument->InstrumentOK

Caption: Troubleshooting logic for low peak intensity.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1,1,3-Tribromo-3-chloroacetone, a halogenated disinfection byproduct (DBP) that can be formed during water treatment processes involving ozonation or chlorination in the presence of bromide.[1] The selection of an appropriate analytical technique is critical for monitoring the levels of this unregulated DBP in drinking water and for ensuring the effectiveness of water treatment strategies.

This document is intended for researchers, scientists, and drug development professionals involved in water quality analysis and the monitoring of disinfection byproducts. It compares two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

ParameterMethod 1: GC-MS with DerivatizationMethod 2: LC-MS/MS (Direct Injection)
Analyte Form Derivatized to a volatile oximeNative form
Sample Preparation Liquid-liquid extraction followed by derivatizationMinimal, often direct injection after filtration
Instrumentation Gas Chromatograph with Mass SpectrometerHigh-Performance Liquid Chromatograph with Tandem Mass Spectrometer
Typical Limit of Detection (LOD) Low ng/L to µg/L rangeSub ng/L to low µg/L range
Throughput Lower, due to extraction and derivatization stepsHigher, due to minimal sample preparation
Selectivity High, based on chromatographic retention time and mass spectrumVery high, based on precursor and product ion transitions
Matrix Effects Can be significant, requires careful optimizationCan be managed with appropriate internal standards and source optimization

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method involves the conversion of the ketone functional group of this compound into a more volatile and thermally stable oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This derivatization enhances its chromatographic properties for GC analysis.

1. Sample Preparation and Extraction:

  • To a 100 mL water sample, add a suitable surrogate standard.

  • Adjust the pH of the sample to a neutral range (6.5-7.5).

  • Perform a liquid-liquid extraction by adding 10 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 5 minutes.

  • Allow the phases to separate and collect the organic (upper) layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. Derivatization:

  • To the 1 mL concentrated extract, add 100 µL of a 20 mg/mL solution of PFBHA in a suitable solvent (e.g., acetone).

  • Add a catalyst, such as pyridine (B92270) (10 µL), to facilitate the reaction.

  • Seal the vial and heat at 60°C for 2 hours to form the oxime derivative.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of reagent water and shake.

  • The MTBE layer containing the derivative is now ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PFBHA-derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound without the need for derivatization, offering a potentially faster and simpler workflow.

1. Sample Preparation:

  • Collect a 10 mL water sample in a vial containing a quenching agent (e.g., ammonium (B1175870) chloride or ascorbic acid) to stop any ongoing disinfection reactions.

  • Add an appropriate internal standard.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for halogenated compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.

Mandatory Visualization

DBP_Formation_Pathway Disinfectants Disinfectants (e.g., Chlorine, Ozone) Reaction Reaction Disinfectants->Reaction NOM Natural Organic Matter (NOM) NOM->Reaction Bromide Bromide (Br⁻) Bromide->Reaction Water Source Water Water->Disinfectants Treatment Water->NOM Water->Bromide DBPs Disinfection Byproducts (DBPs) Reaction->DBPs Target This compound DBPs->Target

Caption: Formation pathway of disinfection byproducts.

Analytical_Workflow_Comparison cluster_0 Method 1: GC-MS with Derivatization cluster_1 Method 2: LC-MS/MS (Direct Injection) Sample1 Water Sample LLE Liquid-Liquid Extraction Sample1->LLE Derivatization PFBHA Derivatization LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data1 Data Analysis GCMS->Data1 Sample2 Water Sample Filtration Filtration Sample2->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data2 Data Analysis LCMSMS->Data2

Caption: Comparison of analytical workflows.

References

A Guide to Inter-laboratory Comparison of Disinfection Byproduct (DBP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of disinfection byproducts (DBPs) in water, supported by experimental data from inter-laboratory studies. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding their performance characteristics.

Introduction to DBP Analysis and Inter-laboratory Comparisons

Disinfection byproducts (DBPs) are chemical compounds formed during water disinfection processes when disinfectants like chlorine react with natural organic matter present in the water.[1][2] Due to potential health risks associated with some DBPs, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) for several DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs).[3][4]

Inter-laboratory comparisons, also known as proficiency testing (PT), are crucial for ensuring the quality and comparability of analytical data generated by different laboratories. These studies involve the analysis of the same samples by multiple laboratories to assess their performance and the reliability of the analytical methods employed.

Comparison of Analytical Methods for DBP Analysis

The most common analytical techniques for the determination of volatile and semi-volatile DBPs are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for detecting halogenated compounds, making it well-suited for the analysis of many DBPs.[1]

Gas Chromatography with Mass Spectrometry (GC-MS) offers excellent selectivity and specificity, providing confirmation of the analyte's identity based on its mass spectrum. This is particularly useful in complex matrices where interferences may be present.[5][6]

The following tables summarize the performance of these methods for the analysis of common DBPs, based on data from inter-laboratory studies and method validation reports.

Performance Data for Trihalomethanes (THMs) Analysis by EPA Method 551.1

EPA Method 551.1 utilizes liquid-liquid extraction followed by GC-ECD for the determination of THMs and other chlorinated DBPs.[7][8]

AnalyteMethod Detection Limit (MDL) (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Chloroform0.02955.1
Bromodichloromethane0.02984.5
Dibromochloromethane0.031013.9
Bromoform0.051024.2

Data compiled from representative performance data.

Performance Data for Haloacetic Acids (HAAs) Analysis by EPA Method 552.3

EPA Method 552.3 involves the extraction and derivatization of HAAs to their methyl esters, followed by analysis using GC-ECD.[9][10]

AnalyteMethod Detection Limit (MDL) (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Monochloroacetic Acid0.2927.8
Dichloroacetic Acid0.1966.5
Trichloroacetic Acid0.1985.9
Monobromoacetic Acid0.1957.1
Dibromoacetic Acid0.2996.2

Data compiled from representative performance data.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results and ensuring consistency across laboratories. Below are summaries of the key steps for EPA Methods 551.1 and 552.3.

Experimental Protocol for THM Analysis (Based on EPA Method 551.1)
  • Sample Collection and Preservation: Collect water samples in amber glass vials with screw caps. Dechlorinate the samples by adding ammonium (B1175870) chloride.

  • Extraction: Add a small volume of a water-immiscible solvent (e.g., pentane (B18724) or methyl-tert-butyl ether) to the water sample in the vial.

  • Shaking: Vigorously shake the vial for a set period to allow the THMs to partition from the aqueous phase to the organic solvent.

  • Phase Separation: Allow the phases to separate.

  • Analysis: Carefully remove an aliquot of the organic solvent layer and inject it into the GC-ECD for analysis.

Experimental Protocol for HAA Analysis (Based on EPA Method 552.3)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve the samples by adding ammonium chloride and refrigerating.

  • Extraction: Acidify the water sample and extract the HAAs with a suitable organic solvent (e.g., methyl-tert-butyl ether).

  • Derivatization: Add acidic methanol (B129727) to the extract and heat to convert the HAAs to their corresponding methyl esters. This step is necessary to make the HAAs volatile enough for GC analysis.

  • Neutralization and Cleanup: Neutralize the extract and perform a liquid-liquid partitioning to remove excess derivatizing agent and other interferences.

  • Analysis: Inject an aliquot of the final extract into the GC-ECD for analysis.

Visualizing the Workflow and Comparison Logic

To better illustrate the processes involved in DBP analysis and inter-laboratory comparisons, the following diagrams are provided.

DBP_Analysis_Workflow cluster_sampling Sample Collection & Preservation cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection Preservation Dechlorination & Refrigeration Sample->Preservation Extraction Liquid-Liquid Extraction Preservation->Extraction Derivatization Derivatization (for HAAs) Extraction->Derivatization GC_ECD GC-ECD Analysis Derivatization->GC_ECD Inject Extract GC_MS GC-MS Analysis Derivatization->GC_MS Inject Extract Quantification Quantification GC_ECD->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for DBP analysis.

Interlab_Comparison cluster_labs Participating Laboratories PT_Provider Proficiency Test (PT) Provider PT_Sample PT Sample Distribution PT_Provider->PT_Sample Performance_Eval Performance Evaluation (e.g., Z-scores) PT_Provider->Performance_Eval Lab_A Laboratory A Data_Submission Data Submission Lab_A->Data_Submission Lab_B Laboratory B Lab_B->Data_Submission Lab_C Laboratory C Lab_C->Data_Submission PT_Sample->Lab_A PT_Sample->Lab_B PT_Sample->Lab_C Data_Submission->PT_Provider Report Final Report Performance_Eval->Report

Figure 2: Logical relationship in an inter-laboratory comparison.

References

Comparative Toxicity of Brominated versus Chlorinated Disinfection Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the toxicity of brominated and chlorinated disinfection byproducts (DBPs), intended for researchers, scientists, and drug development professionals. The formation of DBPs in drinking water and recreational waters is an unavoidable consequence of disinfection processes like chlorination. The presence of bromide in source water can lead to the formation of brominated DBPs, which have been shown to exhibit higher toxicity than their chlorinated counterparts. This document summarizes key experimental data, provides detailed methodologies for relevant toxicological assays, and illustrates the cellular pathways implicated in DBP-induced toxicity.

Executive Summary

A significant body of scientific evidence indicates that brominated disinfection byproducts (Br-DBPs) are generally more cytotoxic, genotoxic, and mutagenic than their chlorinated analogues (Cl-DBPs)[1]. This increased toxicity is a critical consideration for public health, water quality management, and the development of new disinfection strategies. This guide will delve into the quantitative differences in toxicity and the underlying mechanisms.

Data Presentation: Quantitative Comparison of DBP Toxicity

The following tables summarize the comparative toxicity of various classes of brominated and chlorinated DBPs based on in vitro toxicological studies.

Table 1: Comparative Cytotoxicity of Haloacetic Acids (HAAs) in Chinese Hamster Ovary (CHO) Cells

Disinfection ByproductChemical FormulaClassLC50 (µM) in CHO CellsReference
Chloroacetic Acid (CAA)C₂H₃ClO₂Chlorinated HAA810[2]
Bromoacetic Acid (BAA) C₂H₃BrO₂ Brominated HAA Significantly lower than CAA
Dichloroacetic Acid (DCAA)C₂H₂Cl₂O₂Chlorinated HAA>10,000[2]
Dibromoacetic Acid (DBAA) C₂H₂Br₂O₂ Brominated HAA 536 [2]
Trichloroacetic Acid (TCAA)C₂HCl₃O₂Chlorinated HAA>10,000[2]
Tribromoacetic Acid (TBAA) C₂HBr₃O₂ Brominated HAA 396 [2]

Table 2: Comparative Mutagenicity of DBPs in Salmonella typhimurium (Ames Test)

Disinfection ByproductClassMutagenic Potency (revertants/nmol)Key FindingsReference
Chloroacetic Acid (CAA)Chlorinated HAALowBrominated analogues are significantly more mutagenic.
Bromoacetic Acid (BAA) Brominated HAA HighBAA is reported to be 150 times more mutagenic than CAA.
Dichloroacetic Acid (DCAA)Chlorinated HAAModerate
Dibromoacetic Acid (DBAA) Brominated HAA High
Chloroform (Trichloromethane)Chlorinated THMNot mutagenic in standard Ames strains
Bromoform (Tribromomethane) Brominated THM Not mutagenic in standard Ames strains
DichloromethaneChlorinated Halomethane7.9 revertants/mmol (with S9)Brominated forms are generally more mutagenic.[3]
Dibromomethane Brominated Halomethane Mutagenic (with S9) [3]

Table 3: Comparative Genotoxicity of DBPs in the Comet Assay (DNA Damage)

Disinfection ByproductClassRank Order of DNA-Damaging PotencyKey FindingsReference
Trichloromethane (TCM)Chlorinated THM4Brominated THMs show higher genotoxicity.[4]
Bromodichloromethane (BDCM)Mixed THM1[4]
Dibromochloromethane (DBCM)Mixed THM2[4]
Tribromomethane (TBM)Brominated THM3[4]
Dichloroacetic Acid (DCAA)Chlorinated HAA4Brominated HAAs are more genotoxic.[4]
Dibromoacetic Acid (DBAA) Brominated HAA 3 [4]
Bromoacetic Acid (BAA) Brominated HAA 2 [4]
Dichloroacetonitrile (DCAN)Chlorinated HAN~1Brominated HANs exhibit similar or higher genotoxicity.[4]
Dibromoacetonitrile (DBAN) Brominated HAN ~1 [4]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to support experimental design and data interpretation.

In Vitro Cytotoxicity Assay using Chinese Hamster Ovary (CHO) Cells

This protocol outlines a common method for assessing the cytotoxicity of DBPs.

Objective: To determine the concentration of a DBP that causes a 50% reduction in cell viability (LC50).

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test DBP compounds

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain CHO cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the DBP test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the DBPs. Include a vehicle control (medium with the solvent used to dissolve the DBPs, if any) and a positive control.

  • Incubation: Incubate the plates for a specified exposure period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the DBP concentration to determine the LC50 value.

Salmonella Mutagenicity Assay (Ames Test)

This protocol describes a widely used method for assessing the mutagenic potential of chemical compounds.

Objective: To determine if a DBP can induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test DBP compounds

  • S9 fraction (for metabolic activation, optional)

  • Positive and negative controls

Procedure:

  • Bacterial Culture: Inoculate the selected Salmonella strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Assay Preparation: To a sterile tube, add the following in order:

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the test DBP solution at various concentrations (or a control solution)

    • 0.5 mL of S9 mix or phosphate (B84403) buffer (for assays with or without metabolic activation, respectively)

  • Pre-incubation (optional but recommended): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background).

Single Cell Gel Electrophoresis (Comet) Assay

This protocol details a method for detecting DNA damage in individual cells.

Objective: To quantify DNA strand breaks in cells exposed to DBPs.

Materials:

  • Treated cells (from in vitro or in vivo exposure)

  • Low melting point agarose (B213101)

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., ethidium (B1194527) bromide, SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

  • Cell Embedding: Mix a suspension of the treated cells with low melting point agarose and pipette a small volume onto the pre-coated slide. Cover with a coverslip and allow the agarose to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in lysis solution overnight at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).

  • Electrophoresis: Apply an electric field to the slides for a specific duration (e.g., 20-30 minutes). The damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key cellular signaling pathways affected by DBP-induced toxicity and a typical experimental workflow for comparative toxicity assessment.

Signaling Pathways

DBP-induced toxicity is often mediated by the induction of oxidative stress and DNA damage. The following diagrams depict the Nrf2-mediated oxidative stress response and the ATM/ATR-mediated DNA damage response pathways.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBP Brominated DBP ROS ↑ Reactive Oxygen Species (ROS) DBP->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes DBP Brominated/Chlorinated DBP DNA_Damage DNA Damage (e.g., Strand Breaks, Adducts) DBP->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR p53 p53 Activation ATM->p53 ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis DBP_Toxicity_Workflow cluster_assays Toxicological Assays cluster_data Data Analysis and Comparison start DBP Samples (Brominated vs. Chlorinated) cytotoxicity Cytotoxicity Assay (e.g., CHO cells) start->cytotoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) start->mutagenicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) start->genotoxicity lc50 LC50 Determination cytotoxicity->lc50 mut_potency Mutagenic Potency Calculation mutagenicity->mut_potency dna_damage DNA Damage Quantification genotoxicity->dna_damage comparison Comparative Analysis of Toxicity Endpoints lc50->comparison mut_potency->comparison dna_damage->comparison end Toxicity Profile Comparison: Brominated vs. Chlorinated DBPs comparison->end

References

A Comparative Guide to the Genotoxicity of Haloacetones: Evaluating 1,1,3-Tribromo-3-chloroacetone in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of 1,1,3-Tribromo-3-chloroacetone and other haloacetones, a class of disinfection byproducts commonly found in drinking water. Due to a lack of specific experimental data for this compound, this guide leverages structure-activity relationships and available data for analogous haloacetones to provide a comprehensive overview for researchers in toxicology and drug development.

Introduction to Haloacetones and Genotoxicity

Haloacetones (HAs) are a group of compounds formed when disinfectants like chlorine react with natural organic matter in water. Their presence in drinking water is a public health concern due to their potential carcinogenic and genotoxic effects. Genotoxicity, the ability of a chemical to damage genetic material (DNA), is a critical endpoint in toxicological assessment as it can lead to mutations and cancer. The genotoxicity of haloacetones is influenced by the number and type of halogen substituents (iodine, bromine, chlorine) on the acetone (B3395972) molecule. Generally, the genotoxic potential of disinfection byproducts follows the trend: iodinated > brominated > chlorinated compounds[1][2].

Comparative Genotoxicity of Haloacetones

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used primary screening assay for mutagenicity. It utilizes bacteria to test whether a given chemical can cause mutations in the DNA of the test organism[3]. A positive result indicates that the chemical is mutagenic and may, therefore, act as a carcinogen.

CompoundSalmonella Strain(s)Metabolic Activation (S9)ResultReference(s)
Chloroacetonitrile (MCAN)TA100WithoutMutagenic[4]
Dichloroacetonitrile (DCAN)TA100WithoutMutagenic[4]
Trichloroacetonitrile (TCAN)TA100WithoutMutagenic[4]
Bromoacetonitrile (MBAN)TA100WithoutNot Mutagenic[4]
Dibromoacetonitrile (DBAN)TA100WithoutNot Mutagenic[4]
Monochloroacetic AcidTA100Not specifiedNot Mutagenic[5]
Dichloroacetic AcidTA100Not specifiedMutagenic[5]
Trichloroacetic AcidTA100Not specifiedMutagenic[5]
Monobromoacetic AcidTA100Not specifiedMutagenic[5]
Dibromoacetic AcidTA100Not specifiedMutagenic[5]
Tribromoacetic AcidTA100Not specifiedMutagenic[5]

Note: Data for haloacetonitriles and haloacetic acids are included to illustrate the influence of halogenation on mutagenicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.

CompoundCell LineEndpointResultReference(s)
Chloroacetonitrile (MCAN)HeLa S3Increased mean tail momentGenotoxic[4]
Dichloroacetonitrile (DCAN)HeLa S3Increased mean tail momentGenotoxic[4]
Trichloroacetonitrile (TCAN)HeLa S3Increased mean tail momentGenotoxic[4]
Bromoacetonitrile (MBAN)HeLa S3Increased mean tail momentGenotoxic[4]
Dibromoacetonitrile (DBAN)HeLa S3Increased mean tail momentGenotoxic[4]
Tribromoacetaldehyde (TBAL)TK6 cells, human lymphocytesDNA breaksGenotoxic
Chloral Hydrate (CH)TK6 cells, human lymphocytesDNA breaksGenotoxic

Note: Data for haloacetonitriles and haloacetaldehydes are included to provide a comparative context. In the comet assay, brominated acetonitriles were found to be more genotoxic than their chlorinated counterparts, and genotoxicity increased with the number of halogen substitutions[4].

Micronucleus Test

The micronucleus test detects chromosomal damage by observing the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division[6][7].

CompoundCell Line/SystemResultReference(s)
Trichloroacetic AcidPleurodeles waltl larvaeWeakly clastogenic[5]
Tribromoacetaldehyde (TBA)TK6 cells, human lymphocytesNegative
Chloral Hydrate (CH)TK6 cells, human lymphocytesNegative

Note: Limited data is available for haloacetones in the micronucleus test. The provided data for related compounds suggests that the induction of chromosomal damage may be less pronounced than primary DNA strand breaks.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and comparison of data.

Ames Test Protocol (General)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[3].

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacteria S. typhimurium (His- auxotroph) Mix Mix Bacteria, S9 (optional), and Test Compound Bacteria->Mix S9 S9 Liver Extract (for metabolic activation) S9->Mix TestCompound Test Compound TestCompound->Mix Plate Plate on Histidine-deficient Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Analyze for Mutagenicity Count->Analysis

Ames Test Experimental Workflow
Comet Assay Protocol (Alkaline)

The alkaline comet assay is a sensitive technique for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Comet_Assay_Workflow cluster_cell_prep Cell Preparation cluster_slide_prep Slide Preparation cluster_electrophoresis_analysis Electrophoresis & Analysis Cells Harvest and Suspend Cells Treatment Treat with Test Compound Cells->Treatment Agarose Embed Cells in Low-Melting-Point Agarose Treatment->Agarose Lysis Lyse Cells to Remove Membranes and Proteins Agarose->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain DNA with Fluorescent Dye Electrophoresis->Staining Imaging Visualize and Score Comets Staining->Imaging

Alkaline Comet Assay Workflow
Micronucleus Test Protocol (In Vitro)

The in vitro micronucleus test assesses the ability of a compound to cause chromosomal damage, leading to the formation of micronuclei in cultured cells.

Micronucleus_Test_Workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Staining cluster_analysis Analysis Culture Culture Cells Treat Treat with Test Compound and Cytochalasin B Culture->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with DNA-specific Dye Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Statistical Analysis Score->Analyze

In Vitro Micronucleus Test Workflow

Mechanistic Insights and Signaling Pathways

The primary mechanism of genotoxicity for many haloacetones is believed to be the formation of DNA adducts. These compounds are electrophilic and can react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts that can disrupt DNA replication and transcription, ultimately causing mutations. Some haloacetonitriles have been shown to alkylate the guanine (B1146940) moiety in DNA[8].

While specific signaling pathways activated by haloacetone-induced DNA damage have not been extensively elucidated, it is likely that they trigger general DNA damage response (DDR) pathways.

DNA_Damage_Response cluster_induction Damage Induction cluster_response Cellular Response Haloacetone Haloacetone DNA_Adduct DNA Adduct Formation Haloacetone->DNA_Adduct Electrophilic Attack DDR DNA Damage Response (e.g., ATM/ATR pathways) DNA_Adduct->DDR Recognition of Damage CellCycle Cell Cycle Arrest DDR->CellCycle Repair DNA Repair Mechanisms DDR->Repair Apoptosis Apoptosis DDR->Apoptosis

References

A Comparative Analysis of Disinfection Byproducts from Chlorination and Chloramination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and water quality professionals on the formation, analysis, and potential health implications of disinfection byproducts (DBPs) from two primary water disinfection methods.

The disinfection of drinking water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. The two most common chemical disinfectants used for this purpose are chlorine (chlorination) and chloramine (B81541) (chloramination). While both are effective at inactivating pathogenic microorganisms, they also react with natural organic matter (NOM) present in water to form a complex mixture of disinfection byproducts (DBPs). Some of these DBPs are regulated due to potential health concerns, including an increased risk of cancer and adverse reproductive outcomes.[1][2][3] This guide provides a comparative study of DBP formation from chlorination and chloramination, supported by quantitative data, detailed experimental protocols, and an examination of the toxicological pathways of key DBPs.

Quantitative Comparison of Disinfection Byproduct Formation

Chlorination and chloramination result in the formation of different classes and concentrations of DBPs. Generally, chlorination produces higher levels of regulated carbonaceous DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), while chloramination tends to form lower levels of these but can lead to the formation of nitrogenous DBPs (N-DBPs) like N-nitrosodimethylamine (NDMA).[3][4][5]

Several factors influence the formation of DBPs, including the type and concentration of the disinfectant, the characteristics and concentration of NOM, water temperature, pH, and the disinfectant contact time.[6]

Below are tables summarizing the quantitative data on the formation of major DBP classes from chlorination and chloramination.

Table 1: Comparison of Trihalomethane (THM) Formation

Disinfection MethodChloroform (µg/L)Bromodichloromethane (µg/L)Dibromochloromethane (µg/L)Bromoform (µg/L)Total THMs (µg/L)Reference
Chlorination31.996 - 62.563---31.996 - 62.563[7]
Chloramination0.508 - 0.865---0.508 - 0.865[7]
Chlorination----6.7 - 127[2]
Chloramination------

Note: DBP concentrations can vary significantly based on source water quality and treatment conditions. The values presented are indicative ranges from specific studies.

Table 2: Comparison of Haloacetic Acid (HAA) Formation

Disinfection MethodDichloroacetic Acid (DCAA) (µg/L)Trichloroacetic Acid (TCAA) (µg/L)Total HAA5 (µg/L)Reference
Chlorination--~41 (WTW A), ~28 (WTW B)[8]
Chloramination--~14.5 (WTW A), ~13 (WTW B)[8]

Note: HAA5 includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. WTW refers to Water Treatment Works.

Table 3: Comparison of Nitrogenous DBP (N-DBP) Formation

Disinfection MethodDichloroacetonitrile (DCAN) (µg/L)Trichloroacetonitrile (TCAN) (µg/L)Chloropicrin (µg/L)N-nitrosodimethylamine (NDMA) (ng/L)Reference
ChlorinationHigher FormationHigher FormationLower Formation4.68 - 46.9 (finished water)[4][9]
ChloraminationLower FormationLower FormationHigher Formation at pH 74.68 - 46.9 (finished water)[4][9]
Chlorination----[10]
Chloramination----[10]

Note: The formation of N-DBPs is highly dependent on the presence of nitrogen-containing precursors in the source water.

Experimental Protocols for DBP Analysis

Accurate quantification of DBPs is essential for monitoring water quality and conducting research. The following are outlines of standard methods for the analysis of common DBPs.

Protocol 1: Analysis of Volatile Organic Compounds (including THMs) by Purge and Trap GC/MS (Based on US EPA Method 524.2)

This method is used for the identification and simultaneous measurement of purgeable volatile organic compounds, including the four regulated trihalomethanes.[1][11][12]

1. Sample Collection and Preservation:

  • Collect samples in 40-mL glass vials with Teflon-lined septa.

  • Dechlorinate the sample by adding a reducing agent (e.g., ascorbic acid or sodium thiosulfate).

  • Preserve the sample by acidifying with hydrochloric acid to a pH < 2.

  • Store samples at 4°C until analysis.

2. Purge and Trap:

  • An inert gas is bubbled through a 5-mL water sample in a purging chamber.

  • The purged volatile organic compounds are trapped on a sorbent tube containing materials like Tenax®, silica (B1680970) gel, and charcoal.

3. Desorption and GC/MS Analysis:

  • The sorbent trap is heated and backflushed with an inert gas to desorb the trapped compounds onto a gas chromatograph (GC) capillary column.

  • The GC column separates the compounds based on their boiling points and affinity for the column's stationary phase.

  • The separated compounds are then introduced into a mass spectrometer (MS) for detection and quantification. The MS identifies compounds based on their unique mass spectra.

Protocol 2: Analysis of Chlorinated Disinfection Byproducts by Liquid-Liquid Extraction GC-ECD (Based on US EPA Method 551.1)

This method is applicable for the determination of chlorinated disinfection byproducts such as haloacetonitriles, haloketones, and chloropicrin.[13][14][15][16]

1. Sample Collection and Preservation:

  • Collect samples in 60-mL amber glass vials with Teflon-lined septa.

  • Dechlorinate the sample using ammonium (B1175870) chloride.

  • Store samples at 4°C until analysis.

2. Liquid-Liquid Extraction:

  • A 50-mL aliquot of the water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE).

  • The organic layer containing the DBPs is separated from the aqueous layer.

3. GC-ECD Analysis:

  • A small volume (e.g., 2 µL) of the extract is injected into a GC equipped with a fused silica capillary column.

  • An electron capture detector (ECD) is used for the detection of the halogenated compounds. The ECD is highly sensitive to compounds containing halogens.

Protocol 3: Analysis of N-Nitrosodimethylamine (NDMA) by UPLC-MS/MS

This method provides a sensitive and selective approach for the quantification of NDMA at ng/L levels.[9][17][18][19][20]

1. Sample Preparation:

  • Filter the water sample through a 0.22 µm membrane.

  • For trace-level detection, a solid-phase extraction (SPE) step is often employed to concentrate the analytes.

2. UPLC-MS/MS Analysis:

  • The prepared sample is injected into an ultra-high-performance liquid chromatograph (UPLC) for separation.

  • The separated compounds are then introduced into a tandem mass spectrometer (MS/MS).

  • The MS/MS is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the detection of NDMA at very low concentrations.

Visualization of Experimental Workflows and Toxicological Pathways

To better illustrate the processes involved in DBP analysis and their potential biological impacts, the following diagrams have been generated using Graphviz.

DBP_Analysis_Workflow cluster_sampling Sample Collection & Preservation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_detection Detection & Quantification Sample Water Sample Preserve Dechlorination & Acidification/Buffering Sample->Preserve P_T Purge & Trap (Volatiles) Preserve->P_T e.g., THMs LLE Liquid-Liquid Extraction Preserve->LLE e.g., HANs, HKs SPE Solid-Phase Extraction Preserve->SPE e.g., NDMA GC Gas Chromatography (GC) P_T->GC LLE->GC UPLC Ultra-High-Performance Liquid Chromatography (UPLC) SPE->UPLC Detector Detector GC->Detector UPLC->Detector MS Mass Spectrometry (MS) Detector->MS ECD Electron Capture Detector (ECD) Detector->ECD MSMS Tandem Mass Spectrometry (MS/MS) Detector->MSMS

Figure 1: Generalized experimental workflow for the analysis of disinfection byproducts.

Chloroform_Toxicity_Pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_organ_toxicity Organ Toxicity Chloroform Chloroform CYP2E1 Cytochrome P450 2E1 Chloroform->CYP2E1 Phosgene Phosgene (Reactive Intermediate) CYP2E1->Phosgene Oxidative Pathway Dichloromethyl_Radical Dichloromethyl Free Radical (Reductive Pathway) CYP2E1->Dichloromethyl_Radical Anaerobic Conditions Covalent_Binding Covalent Binding to Macromolecules (Proteins, Lipids) Phosgene->Covalent_Binding Lipid_Peroxidation Lipid Peroxidation Dichloromethyl_Radical->Lipid_Peroxidation Cell_Injury Cellular Injury & Necrosis Covalent_Binding->Cell_Injury Lipid_Peroxidation->Cell_Injury Hepatotoxicity Hepatotoxicity (Liver Damage) Cell_Injury->Hepatotoxicity Nephrotoxicity Nephrotoxicity (Kidney Damage) Cell_Injury->Nephrotoxicity

Figure 2: Simplified signaling pathway of chloroform-induced toxicity.

DCAA_Toxicity_Pathway cluster_entry Cellular Entry & Action cluster_metabolic_shift Metabolic Shift cluster_signaling_effects Signaling & Cellular Effects DCAA Dichloroacetic Acid (DCA) PDK_inhibition Inhibition of Pyruvate Dehydrogenase Kinase (PDK) DCAA->PDK_inhibition mTOR_Inhibition Modulation of mTOR Signaling DCAA->mTOR_Inhibition HIF1a_Suppression Suppression of HIF-1α DCAA->HIF1a_Suppression PDH_activation Activation of Pyruvate Dehydrogenase (PDH) PDK_inhibition->PDH_activation Glucose_Oxidation Increased Glucose Oxidation (Shift from Glycolysis to Oxidative Phosphorylation) PDH_activation->Glucose_Oxidation ROS_Production Reactive Oxygen Species (ROS) Production Glucose_Oxidation->ROS_Production Apoptosis Induction of Apoptosis ROS_Production->Apoptosis mTOR_Inhibition->Apoptosis HIF1a_Suppression->Apoptosis

Figure 3: Key signaling pathways affected by dichloroacetic acid (DCA).

NDMA_Toxicity_Pathway cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage cluster_fibrosis_cascade Hepatic Fibrosis Cascade NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 Cytochrome P450 2E1 NDMA->CYP2E1 Reactive_Metabolites Reactive Metabolites (e.g., Methyldiazonium ion) CYP2E1->Reactive_Metabolites DNA_Alkylation DNA Alkylation & Adduct Formation Reactive_Metabolites->DNA_Alkylation Oxidative_Stress Oxidative Stress & ROS Production Reactive_Metabolites->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury & Necrosis DNA_Alkylation->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Inflammatory_Response Inflammatory Response (Cytokine Release) Hepatocyte_Injury->Inflammatory_Response HSC_Activation Hepatic Stellate Cell (HSC) Activation Inflammatory_Response->HSC_Activation ECM_Deposition Extracellular Matrix (ECM) Deposition (Collagen) HSC_Activation->ECM_Deposition Liver_Fibrosis Liver Fibrosis ECM_Deposition->Liver_Fibrosis

Figure 4: Signaling cascade of N-nitrosodimethylamine (NDMA)-induced liver fibrosis.

Discussion and Conclusion

The choice between chlorination and chloramination as a disinfection strategy involves a trade-off between the types of DBPs formed. Chlorination is a more potent disinfectant but tends to produce higher concentrations of regulated THMs and HAAs. Chloramination, while producing lower levels of these regulated DBPs, can lead to the formation of N-DBPs, some of which, like NDMA, are of significant health concern.

The selection of a disinfection method should be based on a thorough evaluation of the source water quality, particularly the nature and concentration of DBP precursors. For water sources with high levels of organic matter, chloramination may be a preferable option to minimize the formation of THMs and HAAs. However, if the source water contains high concentrations of nitrogenous compounds, the potential for NDMA formation during chloramination must be carefully considered and monitored.

Ultimately, the goal of water treatment is to provide water that is both microbiologically safe and chemically safe. This requires a balanced approach to disinfection that minimizes the formation of all classes of DBPs to the greatest extent possible while ensuring effective inactivation of pathogens. Continued research into the formation, toxicity, and analytical methods for a wider range of DBPs is crucial for protecting public health.

References

A Comparative Toxicological Assessment: 1,1,3-Tribromo-3-chloroacetone vs. Trihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the contrasting toxicological profiles of the disinfection byproduct 1,1,3-Tribromo-3-chloroacetone and the common trihalomethanes.

This guide provides a comparative analysis of the available toxicological data for this compound and the well-studied class of disinfection byproducts, trihalomethanes (THMs). It is important to note that direct and extensive toxicological studies on this compound are limited. Therefore, this comparison leverages data from structurally similar halogenated acetones to infer its potential toxicological profile, which should be interpreted with caution.

Executive Summary

Trihalomethanes (THMs), common byproducts of water chlorination, have been the subject of extensive toxicological research, revealing potential carcinogenic and other adverse health effects.[1] In contrast, this compound, a lesser-known halogenated acetone, has a scarcity of available toxicity data. This guide synthesizes the existing information on THMs and uses data from analogous halogenated acetones to provide a comparative overview. The findings suggest that while both classes of compounds raise toxicological concerns, their mechanisms and potency may differ significantly.

Data Presentation: A Comparative Overview

The following table summarizes the key toxicological endpoints for trihalomethanes and provides inferred data for this compound based on studies of structurally related halogenated acetones.

Toxicological EndpointTrihalomethanes (THMs)This compound (inferred from halogenated acetones)
Genotoxicity Evidence of genotoxicity in vitro for some THMs (e.g., bromodichloromethane), but in vivo studies have yielded mixed results.[2][3][4]Halogenated acetones, such as 1,3-dichloroacetone, have shown mutagenic potential in the Ames assay.[2]
Carcinogenicity Chloroform and bromodichloromethane (B127517) are classified as possible human carcinogens (Group 2B by IARC).[1]Topical application of 1,1,3-trichloroacetone (B106291) has been shown to initiate tumors in mouse skin.[2]
Organ-Specific Toxicity Liver and kidney are primary target organs.[5] Chronic exposure can lead to adverse effects on the central nervous system.[5]Halogenated acetones are known irritants to the skin, eyes, and respiratory tract. They can cause cytotoxicity, likely through depletion of glutathione (B108866).
Mechanism of Action Varies among different THMs. Chloroform is primarily cytotoxic, while brominated THMs exhibit both cytotoxic and genotoxic effects.[3][4]Believed to act as soft electrophiles, reacting with nucleophilic cellular components like glutathione. This reactivity is influenced by the type and position of the halogen atoms.

Experimental Protocols

Mouse Skin Tumor Initiation Assay (for Halogenated Acetones)

This protocol is based on a study investigating the carcinogenic activity of various halogenated acetones.[2]

  • Animal Model: SENCAR mice, known for their sensitivity in skin carcinogenesis studies.

  • Test Substance Application: 1,1,3-trichloroacetone (as a surrogate for this compound) was applied topically to the skin of the mice. Doses were applied multiple times over a two-week period.

  • Promotion Phase: Two weeks after the final application of the test substance, a tumor promoter (TPA in acetone) was applied three times a week for 20 weeks to encourage the growth of initiated cells into tumors.

  • Observation and Data Collection: The number of animals with tumors was recorded after 24 weeks.

  • Control Group: A control group received only the vehicle (ethanol) and the tumor promoter.

In Vitro Cytotoxicity Assay (for Halogenated Acetones)

This protocol outlines a general method to assess the direct cytotoxic effects of halogenated acetones on liver cells.

  • Cell Culture: Primary hepatocytes are isolated from rats and cultured.

  • Exposure: The cultured hepatocytes are incubated with varying concentrations of the test compound (e.g., a halogenated acetone).

  • Cytotoxicity Measurement: Cell viability is assessed by measuring the leakage of intracellular enzymes, such as aspartate transaminase (AST), into the culture medium. An increase in enzyme leakage indicates cell membrane damage and cytotoxicity.

  • Glutathione Depletion: Cellular levels of reduced glutathione (GSH) are measured to determine if the compound's cytotoxicity is associated with the depletion of this key antioxidant.

Mandatory Visualization

Toxicity_Pathway cluster_exposure Exposure to Halogenated Ketones cluster_cellular Cellular Interaction cluster_response Toxicological Response Exposure Halogenated Ketone (e.g., this compound) Cellular_Entry Cellular Uptake Exposure->Cellular_Entry Passive Diffusion GSH_Depletion Glutathione (GSH) Depletion Cellular_Entry->GSH_Depletion Electrophilic Attack Macromolecule_Binding Covalent Binding to Macromolecules (Proteins, DNA) Cellular_Entry->Macromolecule_Binding Direct Reaction Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Impaired Defense Cellular_Damage Cellular Damage Macromolecule_Binding->Cellular_Damage Genotoxicity Genotoxicity/ Mutagenicity Macromolecule_Binding->Genotoxicity Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis/ Necrosis Cellular_Damage->Apoptosis

Caption: Postulated mechanism of toxicity for halogenated ketones.

Conclusion

The available evidence, though limited for this compound itself, suggests that halogenated acetones pose a toxicological risk, potentially acting as tumor initiators and cytotoxic agents through mechanisms involving glutathione depletion and electrophilic attack on cellular macromolecules. Trihalomethanes, while more thoroughly studied, exhibit a different toxicological profile with well-documented organ-specific toxicity and carcinogenicity for certain members of the class. Further research is imperative to fully characterize the toxicity of this compound and other emerging disinfection byproducts to accurately assess their risk to human health. Professionals in drug development should be aware of the potential for such compounds to interfere with biological systems, particularly those involving sulfhydryl-containing molecules.

References

Unmasking the Hidden Dangers: A Comparative Guide to the Potency of Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disinfection of drinking water is a cornerstone of public health, yet the chemical reactions involved can produce a complex mixture of disinfection byproducts (DBPs). Many of these compounds are known to be cytotoxic and genotoxic, posing a potential risk to human health. This guide provides a comparative analysis of the relative potency of various DBPs, supported by experimental data, to aid in risk assessment and the development of safer water treatment strategies.

Relative Potency of Disinfection Byproducts: A Quantitative Comparison

The following table summarizes the relative cytotoxicity and genotoxicity of several common and emerging DBPs, based on data from in vitro assays. The potencies are ranked, providing a clear overview of the DBPs of greatest concern. In general, a trend of increasing toxicity is observed from chlorinated to brominated to iodinated DBPs. Furthermore, nitrogen-containing DBPs often exhibit higher genotoxicity.[1][2][3]

Disinfection Byproduct (DBP)Chemical ClassRelative Cytotoxicity RankRelative Genotoxicity Rank
Iodoacetic Acid (IAA)Haloacetic Acids (HAAs)1 (Most Cytotoxic)1 (Most Genotoxic)
Bromoacetic Acid (BA)Haloacetic Acids (HAAs)22
Dibromoacetic Acid (DBA)Haloacetic Acids (HAAs)45
Chloroacetic Acid (CA)Haloacetic Acids (HAAs)64
Dichloroacetic Acid (DCA)Haloacetic Acids (HAAs)88
Trichloroacetic Acid (TCA)Haloacetic Acids (HAAs)9>10 (Weakly Genotoxic)
3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)Halogenated Furanones33
Dibromoacetonitrile (DBAN)Haloacetonitriles (HANs)56
Dichloroacetonitrile (DCAN)Haloacetonitriles (HANs)79
Bromochloroacetonitrile (BCAN)Haloacetonitriles (HANs)Varies7
Trichloroacetonitrile (TCAN)Haloacetonitriles (HANs)VariesVaries

Experimental Protocols

Detailed methodologies for the key assays used to determine the cytotoxicity and genotoxicity of DBPs are provided below.

Chinese Hamster Ovary (CHO) Cell Chronic Cytotoxicity Assay

This assay assesses the ability of a substance to inhibit cell growth over a 72-hour period.[4][5][6]

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • F-12 culture medium supplemented with 5% fetal bovine serum (FBS)

  • 96-well flat-bottomed microplates

  • Test DBP compounds

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (fixative)

  • Crystal violet stain

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CHO cells into 96-well microplates at a density of approximately 3 x 10³ cells per well in 100 µL of F-12 medium + 5% FBS.

  • Compound Exposure: After 24 hours, expose the cells to a range of concentrations of the test DBP. Include a negative control (medium only) and a solvent control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation and Staining: After incubation, aspirate the medium and wash the cells with PBS. Fix the cells with methanol for 10 minutes. Stain the fixed cells with a 0.5% crystal violet solution for 10 minutes.

  • Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium dodecyl sulfate). Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the DBP that causes a 50% reduction in cell density (LC₅₀) compared to the untreated control.

Alkaline Single-Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][3][7][8][9]

Materials:

  • CHO cells or other appropriate cell line

  • Test DBP compounds

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl)

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Expose cells to the test DBP for a defined period.

  • Cell Embedding: Mix the treated cells with LMPA and layer onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

SOS/umu Assay

The SOS/umu assay is a bacterial-based test that measures the induction of the SOS DNA repair system in Salmonella typhimurium as an indicator of genotoxicity.[10][11][12][13]

Materials:

  • Salmonella typhimurium tester strain (e.g., TA1535/pSK1002)

  • TGA medium

  • 96-well microplates

  • Test DBP compounds

  • Positive and negative controls

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate

  • Microplate reader

Procedure:

  • Bacterial Culture: Grow an overnight culture of the S. typhimurium tester strain.

  • Exposure: In a 96-well plate, expose the bacteria to various concentrations of the test DBP for a specified time (e.g., 2 hours). Include positive and negative controls.

  • Induction of β-galactosidase: After the exposure period, add fresh medium and incubate to allow for the expression of the umuC'-'lacZ fusion gene, which is induced by DNA damage.

  • Enzyme Assay: Lyse the cells and add the ONPG substrate. The β-galactosidase enzyme, produced as a result of SOS induction, will cleave ONPG, producing a yellow-colored product (o-nitrophenol).

  • Quantification: Measure the absorbance at 420 nm using a microplate reader. The intensity of the color is proportional to the level of genotoxicity.

Visualizing the Mechanisms of DBP-Induced Toxicity

To better understand the molecular events following exposure to DBPs, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

DBP_Toxicity_Workflow cluster_exposure Cell Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis CellCulture Mammalian Cells (e.g., CHO) DBP_Exposure DBP Treatment CellCulture->DBP_Exposure Cytotoxicity Cytotoxicity Assay (e.g., CHO Chronic Assay) DBP_Exposure->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay) DBP_Exposure->Genotoxicity LC50 LC50 Calculation Cytotoxicity->LC50 DNA_Damage DNA Damage Quantification Genotoxicity->DNA_Damage Potency Relative Potency Ranking LC50->Potency DNA_Damage->Potency Oxidative_Stress_Pathway DBP Disinfection Byproduct ROS Reactive Oxygen Species (ROS) DBP->ROS induces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of CellularDefense Cellular Defense AntioxidantEnzymes->CellularDefense promotes DNA_Damage_Response DBP Genotoxic DBP DNA_Damage DNA Damage (e.g., Strand Breaks) DBP->DNA_Damage causes ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis triggers

References

A Comparative Guide to Modern Haloacetone Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of haloacetones (HAs), a class of disinfection byproducts (DBPs) found in drinking water, is of paramount importance due to their potential health risks.[1] This guide provides a comprehensive comparison of a novel Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) method against established gas chromatography (GC)-based approaches for the analysis of haloacetones and related compounds. The information presented herein is intended to assist researchers and analytical professionals in selecting the most appropriate methodology for their specific needs.

Methodology Comparison

The following table summarizes the key performance indicators of a modern, direct injection LC/MS/MS method and a well-established micro liquid-liquid extraction (MLLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from EPA Method 551.1.[2]

ParameterDirect Injection LC/MS/MSMLLE-GC-MS
Analytes Nine Haloacetic Acids (HAAs), bromate, and chlorate (B79027)Fourteen Haloketones (HKs)
Sample Preparation Direct injection without filtration or preconcentration[3]Micro liquid-liquid extraction (MLLE)[2]
Analysis Time < 12 minutes[3]Not specified, but described as "fast"[2]
Detection Limits (LODs) 0.003 to 0.04 µg/L[3]6 to 60 ng/L (0.006 to 0.06 µg/L)[2]
Recovery 85.2% to 107.7%[3]95% to 99%[2]
Precision (RSD) 0.1% to 5.1% (run-to-run)[3]~6%[2]
**Linearity (R²) **> 0.997[3]Not specified
Instrumentation Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS[3]Programmed temperature vaporiser-gas chromatography-mass spectrometer[2]
Key Advantages Minimal sample preparation, high speed, high sensitivity[3]Miniaturized, low solvent consumption, high recoveries[2]

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for method replication and validation.

1. Direct Injection LC/MS/MS Method

This method facilitates the rapid and sensitive determination of nine haloacetic acids (HAAs), bromate, and chlorate in drinking water without the need for sample preconcentration.[3]

  • Sample Preparation: Water samples are directly injected for analysis without any prior filtration or preparation steps. An internal standard, monochloroacetic acid-2-13C, is added to both samples and standard solutions to a final concentration of 5.0 μg/L.[3]

  • Instrumentation: The analysis is performed using an Agilent 1290 Infinity II LC system coupled to an Agilent 6470A triple quadrupole mass spectrometer.[3]

  • Chromatographic Separation: Separation of the analytes is achieved in under 8 minutes using an Agilent InfinityLab Poroshell 120 HPH-C18 column.[3]

  • Quantification: Calibration curves are constructed using 9 to 13 different concentration levels, ranging from 0.02 to 100 µg/L. A linear fitting is applied, and the coefficient of determination (R²) values are typically higher than 0.997 for all compounds.[3]

2. Micro Liquid-Liquid Extraction (MLLE) with GC-MS Method

This "green" method is a miniaturized adaptation of EPA Method 551.1 for the determination of fourteen haloketones (HKs).[2]

  • Sample Preparation:

    • Water samples are acidified to a pH of approximately 1.5 to ensure the stability of the haloketones for at least one week when stored at 4°C.[2]

    • A micro liquid-liquid extraction is performed with a high aqueous to organic volume ratio (60:1), using only 200 µL of solvent.[2]

  • Instrumentation: The analysis is carried out using a programmed temperature vaporizer-gas chromatography-mass spectrometer.[2]

  • Injection: A large volume of the extract (50 µL) is injected to enhance sensitivity.[2]

  • Method Validation: This method was validated by comparison with EPA Method 551.1 and demonstrated significant advantages, including reduced solvent consumption and faster, more cost-effective operation.[2]

Workflow and Pathway Diagrams

Visual representations of the experimental workflow can aid in the comprehension of the analytical process.

Direct Injection LC/MS/MS Workflow for Haloacetone and Haloacetic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data_processing Data Processing Sample Drinking Water Sample Add_IS Add Internal Standard (monochloroacetic acid-2-13C) Sample->Add_IS LC_System Agilent 1290 Infinity II LC Add_IS->LC_System Direct Injection MS_System Agilent 6470A Triple Quadrupole MS LC_System->MS_System Quant_Software Agilent MassHunter Quantitative Software MS_System->Quant_Software Data Acquisition Results Quantification of Analytes Quant_Software->Results Micro Liquid-Liquid Extraction (MLLE) GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Water Sample Acidify Acidify to pH ~1.5 Sample->Acidify MLLE Micro Liquid-Liquid Extraction (200 µL solvent) Acidify->MLLE PTV_GC_MS PTV-GC-MS System MLLE->PTV_GC_MS Large Volume Injection (50 µL) Data_Analysis Data Analysis PTV_GC_MS->Data_Analysis Data Acquisition Results Quantification of Haloketones Data_Analysis->Results

References

A Comparative Guide to Analytical Techniques for Disinfection Byproduct (DBP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the measurement of disinfection byproducts (DBPs) in water. Understanding the strengths and limitations of each method is crucial for accurate monitoring, regulatory compliance, and ensuring water safety. This document presents a cross-validation of common techniques, supported by experimental data and detailed protocols to aid in methodology selection and implementation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for DBP measurement depends on several factors, including the target analytes, required sensitivity, sample matrix, available resources, and desired sample throughput. The following table summarizes the key performance characteristics of the most widely used methods.

Analytical TechniquePrincipleCommon AnalytesTypical Detection Limits (LODs)Accuracy (% Recovery)Precision (%RSD)Throughput & CostKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Trihalomethanes (THMs), Haloacetonitriles (HANs), other volatile DBPs.[1][2]0.02 - 0.40 µg/L for THMs.[3]88.75 - 119.21% for THMs.[3]0.17 - 15.70% for THMs.[3]Moderate throughput; moderate to high cost."Gold standard" for volatile compounds; high selectivity and sensitivity.[2]Requires volatile or derivatized analytes; potential for matrix interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for high selectivity and sensitivity.Haloacetic acids (HAAs), Bromate, Chlorate, other non-volatile and polar DBPs.[4][5][6]0.003 - 0.04 µg/L for HAAs.[6]85.2 - 107.7% for HAAs.[6]< 15% for HAAs.[6]High throughput; high cost.Suitable for a wide range of polar and non-volatile compounds; minimal sample preparation (direct injection).[4][5][6][7]Potential for matrix effects (ion suppression or enhancement).[5][8][9][10][11][12]
Spectrophotometry (Differential UV Absorbance - DUVA) Measures the difference in UV absorbance of a water sample before and after chlorination to estimate the concentration of certain DBP classes.Surrogates for THMs and HAAs.[13][14]Not directly applicable for individual DBPs; provides an estimation.Uncertainty of 23% for HAAs and 32% for THMs.[13][14]Dependent on the stability of the correlation.High throughput; low cost.Simple, rapid, and low-cost; suitable for real-time monitoring and process control.[13][14]Not a direct measurement of specific DBPs; site-specific calibration is required.[15]
Electrochemical Sensors Utilizes the electrochemical reaction between the target DBP and a modified electrode surface to generate a measurable signal.Emerging for various DBPs including THMs, HAAs, and nitrosamines.[16][17]Varies widely with sensor design; can reach µg/L to ng/L levels.[16]Dependent on sensor design and matrix.Dependent on sensor stability and reproducibility.Potentially very high throughput; low to moderate cost per analysis.Potential for portable, real-time, and in-situ measurements.[16][17]Still under development for many DBPs; potential for interferences and sensor fouling.[16]
Immunoassays (e.g., ELISA) Employs the specific binding of antibodies to target DBPs for detection and quantification.Can be developed for specific DBPs.Dependent on antibody affinity and assay format.Dependent on assay validation.[18]Dependent on assay validation.[18]High throughput; low to moderate cost per sample.High specificity and sensitivity.[18]Cross-reactivity with similar compounds is possible; requires development and validation for each DBP.[18]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reliable and comparable results. Below are summaries of widely accepted methodologies for the analysis of common DBPs.

Trihalomethanes (THMs) Analysis by GC-MS (Based on US EPA Method 524.2)

This method is designed for the determination of volatile organic compounds, including the four regulated THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform), in drinking water.[1]

a. Sample Preparation (Purge and Trap):

  • A 5-mL or 25-mL water sample is placed in a purging vessel.

  • An inert gas (e.g., helium) is bubbled through the sample at a specified flow rate and time (e.g., 40 mL/min for 11 minutes).[1]

  • The purged volatile compounds are trapped on a sorbent tube containing materials like Tenax®, silica (B1680970) gel, and carbon molecular sieve.[1]

  • After purging, the trap is heated and backflushed with the carrier gas to desorb the trapped analytes into the GC-MS system.

b. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for volatile organic compounds (e.g., Rtx-VMS, 30 m, 0.25 mm ID, 1.4 µm film).[1]

    • Carrier Gas: Helium.[1]

    • Inlet Temperature: Typically 150-200°C.[1]

    • Temperature Program: An initial temperature of 35-45°C held for a few minutes, followed by a ramp to a final temperature of 200-220°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-300.[1]

    • Acquisition Mode: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

c. Quality Control:

  • Analysis of method blanks, laboratory control samples, and matrix spikes.

  • Use of internal standards (e.g., fluorobenzene) and surrogates (e.g., 1,2-dichlorobenzene-d4) to monitor method performance.[1]

Haloacetic Acids (HAAs) Analysis by LC-MS/MS (Direct Injection)

This method allows for the direct analysis of HAAs in drinking water without the need for derivatization, offering a simpler and faster alternative to GC-based methods.[4][5][6][7]

a. Sample Preparation:

  • Water samples are collected in bottles containing a quenching agent (e.g., ammonium (B1175870) chloride) to stop further DBP formation.[6]

  • Prior to analysis, an internal standard (e.g., monochloroacetic acid-2-13C) is added to the sample.[6]

  • For direct injection, samples may be filtered through a 0.2 µm filter.[4]

b. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase column suitable for polar compounds (e.g., Agilent InfinityLab Poroshell 120 HPH-C18).[6]

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 10-100 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each HAA.

c. Quality Control:

  • Analysis of method blanks, calibration standards, and quality control samples at various concentrations.[4]

  • Monitoring of internal standard response to assess matrix effects.[6]

DBP Estimation by Differential UV Absorbance (DUVA)

This spectrophotometric method provides a rapid estimation of the formation potential of certain DBP classes.

a. Measurement Procedure:

  • Measure the UV absorbance spectrum (typically between 200-400 nm) of the raw water sample using a UV-Vis spectrophotometer.[13]

  • Chlorinate the water sample under controlled conditions (e.g., specific chlorine dose, contact time, pH, and temperature).

  • After the desired contact time, quench the residual chlorine.

  • Measure the UV absorbance spectrum of the chlorinated water sample.

  • Calculate the differential absorbance at a specific wavelength (commonly 272 nm) by subtracting the absorbance of the chlorinated sample from the absorbance of the raw water sample.[13]

b. Calibration and Data Analysis:

  • Develop a site-specific correlation between the differential UV absorbance at 272 nm (ΔUV272) and the concentrations of THMs and HAAs measured by a reference method (e.g., GC-MS or LC-MS/MS).[15]

  • This correlation can then be used to estimate DBP concentrations from routine DUVA measurements.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the primary analytical techniques discussed.

DBP_Analysis_Workflow cluster_GCMS GC-MS Workflow for Volatile DBPs (e.g., THMs) cluster_LCMS LC-MS/MS Workflow for Non-Volatile DBPs (e.g., HAAs) cluster_DUVA DUVA Workflow for DBP Estimation Sample_Collection_GC Sample Collection (with quenching agent) Purge_Trap Purge and Trap Sample_Collection_GC->Purge_Trap GC_Separation_GC Gas Chromatography Separation Purge_Trap->GC_Separation_GC MS_Detection_GC Mass Spectrometry Detection GC_Separation_GC->MS_Detection_GC Data_Analysis_GC Data Analysis and Quantification MS_Detection_GC->Data_Analysis_GC Sample_Collection_LC Sample Collection (with quenching agent) Direct_Injection Direct Injection (or Filtration) Sample_Collection_LC->Direct_Injection LC_Separation Liquid Chromatography Separation Direct_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis and Quantification MSMS_Detection->Data_Analysis_LC Raw_Water_UV Measure Raw Water UV Absorbance Chlorination Controlled Chlorination Raw_Water_UV->Chlorination Calculate_DUVA Calculate Differential UV Absorbance Raw_Water_UV->Calculate_DUVA Chlorinated_Water_UV Measure Chlorinated Water UV Absorbance Chlorination->Chlorinated_Water_UV Chlorinated_Water_UV->Calculate_DUVA Estimate_DBPs Estimate DBP Levels (via correlation) Calculate_DUVA->Estimate_DBPs

Caption: General experimental workflows for DBP analysis using GC-MS, LC-MS/MS, and DUVA techniques.

The choice of analytical technique for DBP measurement is a critical decision that impacts data quality, laboratory workflow, and overall cost. This guide provides a foundational understanding to assist researchers and professionals in making informed decisions for their specific analytical needs. For regulatory purposes, it is imperative to use methods approved by the relevant governing bodies.

References

The Carcinogenic Potential of Brominated vs. Chlorinated Ketones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, understanding the potential carcinogenicity of reactive chemical species is paramount. Halogenated ketones, a class of compounds characterized by a ketone functional group with one or more halogen substituents, are of particular interest due to their reactivity and potential for interaction with biological macromolecules. This guide provides a comparative analysis of the carcinogenic potential of brominated and chlorinated ketones, drawing upon available experimental data to elucidate structure-activity relationships and potential mechanisms of action.

Executive Summary

While direct comparative carcinogenicity studies on a wide range of brominated and chlorinated ketones are limited, the available evidence from studies on related halogenated compounds suggests that brominated ketones may pose a greater carcinogenic risk than their chlorinated analogues. This is attributed to the bromine atom being a better leaving group than chlorine, which can facilitate the formation of DNA adducts—a key step in chemical carcinogenesis. This guide will delve into the mechanistic underpinnings of this hypothesis, present available toxicological data, and outline the standard experimental protocols for assessing carcinogenicity.

Comparative Toxicology Data

Quantitative data directly comparing the in vivo carcinogenic potential of structurally analogous brominated and chlorinated ketones is scarce in publicly available literature. However, insights can be gleaned from studies on related halogenated compounds, such as halo-acetonitriles, which are byproducts of water disinfection.

Compound ClassEndpointObservationReference
DihaloacetonitrilesSister Chromatid Exchange (SCE) in CHO cellsActivity was enhanced when bromine was substituted for chlorine.[1]
HaloacetonitrilesTumor Initiation in mouse skinDibromoacetonitrile (DBAN), bromochloroacetonitrile (B24974) (BCAN), and chloroacetonitrile (B46850) (CAN) initiated tumors.[1]
Halogenated AlkanesCarcinogenicity in rodents1,2-Dibromoethane was found to be a more potent carcinogen than 1,2-dichloroethane, inducing a higher incidence of tumors at multiple sites.[2]

Note: This table summarizes data from related halogenated compounds due to the limited direct comparative data on brominated and chlorinated ketones.

Mechanistic Insights into Carcinogenicity

The carcinogenic potential of halogenated ketones is largely believed to be linked to their ability to act as alkylating agents, leading to the formation of covalent adducts with cellular macromolecules, including DNA.

Metabolic Activation

Many chemical carcinogens are not directly reactive with DNA but require metabolic activation to form electrophilic intermediates.[3] For α-haloketones, metabolic activation pathways can lead to the formation of reactive species that readily alkylate nucleophilic sites on DNA bases.

G cluster_0 Metabolic Activation cluster_1 DNA Damage and Carcinogenesis Halogenated Ketone Halogenated Ketone Reactive Electrophile Reactive Electrophile Halogenated Ketone->Reactive Electrophile Metabolic Enzymes (e.g., Cytochrome P450) DNA DNA Reactive Electrophile->DNA Alkylation DNA Adducts DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Metabolic activation and DNA damage pathway for halogenated ketones.
Role of the Halogen

The nature of the halogen substituent plays a critical role in the reactivity of α-haloketones. Bromine is a better leaving group than chlorine due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This suggests that brominated ketones are more potent alkylating agents than their chlorinated counterparts. This increased reactivity is hypothesized to lead to a higher rate of DNA adduct formation, and consequently, a greater carcinogenic potential.

G Brominated Ketone Brominated Ketone Higher Reactivity (Alkylation) Higher Reactivity (Alkylation) Brominated Ketone->Higher Reactivity (Alkylation) Better Leaving Group (Br-) Chlorinated Ketone Chlorinated Ketone Lower Reactivity (Alkylation) Lower Reactivity (Alkylation) Chlorinated Ketone->Lower Reactivity (Alkylation) Poorer Leaving Group (Cl-) Increased DNA Adduct Formation Increased DNA Adduct Formation Higher Reactivity (Alkylation)->Increased DNA Adduct Formation Decreased DNA Adduct Formation Decreased DNA Adduct Formation Lower Reactivity (Alkylation)->Decreased DNA Adduct Formation Higher Carcinogenic Potential Higher Carcinogenic Potential Increased DNA Adduct Formation->Higher Carcinogenic Potential Lower Carcinogenic Potential Lower Carcinogenic Potential Decreased DNA Adduct Formation->Lower Carcinogenic Potential

Comparative reactivity and carcinogenic potential of brominated vs. chlorinated ketones.

Experimental Protocols for Carcinogenicity Assessment

The U.S. National Toxicology Program (NTP) provides standardized protocols for conducting carcinogenicity bioassays, which are crucial for evaluating the carcinogenic potential of chemical substances. These studies are typically conducted in rodent models.

NTP 2-Year Bioassay

A common experimental design for assessing carcinogenicity is the 2-year bioassay in rats and mice.

G Start Start Dose Range-Finding Studies (14-day, 13-week) Dose Range-Finding Studies (14-day, 13-week) Start->Dose Range-Finding Studies (14-day, 13-week) 2-Year Bioassay 2-Year Bioassay Dose Range-Finding Studies (14-day, 13-week)->2-Year Bioassay Control Group Control Group 2-Year Bioassay->Control Group Low-Dose Group Low-Dose Group 2-Year Bioassay->Low-Dose Group High-Dose Group High-Dose Group 2-Year Bioassay->High-Dose Group In-life Observations In-life Observations Control Group->In-life Observations Low-Dose Group->In-life Observations High-Dose Group->In-life Observations Necropsy and Histopathology Necropsy and Histopathology In-life Observations->Necropsy and Histopathology Statistical Analysis of Tumor Incidence Statistical Analysis of Tumor Incidence Necropsy and Histopathology->Statistical Analysis of Tumor Incidence Conclusion on Carcinogenicity Conclusion on Carcinogenicity Statistical Analysis of Tumor Incidence->Conclusion on Carcinogenicity

Workflow of a standard NTP 2-year carcinogenicity bioassay.

Key Methodological Steps:

  • Dose Selection: Preliminary short-term toxicity studies (e.g., 14-day and 13-week studies) are conducted to determine the maximum tolerated dose (MTD) and select appropriate doses for the 2-year study.

  • Animal Model: Typically, F344/N rats and B6C3F1 mice of both sexes are used.

  • Administration: The test compound is administered via a relevant route of exposure (e.g., gavage, inhalation, drinking water, or feed) for the majority of the animal's lifespan (typically 2 years).

  • In-life Observations: Animals are monitored regularly for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded.

  • Necropsy and Histopathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are collected, preserved, and examined microscopically by a pathologist to identify and characterize neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to that in the control group to determine if there is a significant increase.

Conclusion and Future Directions

The available, though indirect, evidence suggests that brominated ketones are likely to be more potent carcinogens than their chlorinated counterparts. This is primarily based on the greater reactivity of brominated compounds as alkylating agents. However, there is a clear need for direct comparative studies on structurally analogous brominated and chlorinated ketones to definitively establish this structure-activity relationship.

Future research should focus on:

  • Conducting 2-year carcinogenicity bioassays on paired brominated and chlorinated ketones.

  • Investigating the comparative rates of DNA adduct formation by these compounds in in vitro and in vivo systems.

  • Elucidating the specific metabolic pathways involved in the activation and detoxification of brominated and chlorinated ketones.

Such studies will provide a more robust basis for risk assessment and the development of safer chemical alternatives in various industrial and pharmaceutical applications.

References

1,1,3-Tribromo-3-chloroacetone: A New Disinfection Byproduct of Potential Concern

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1,1,3-Tribromo-3-chloroacetone (TBCA) with other disinfection byproducts (DBPs), supported by available toxicological data and detailed experimental methodologies.

For Researchers, Scientists, and Drug Development Professionals

The disinfection of drinking water is a critical public health measure that significantly reduces the risk of waterborne diseases. However, the reaction of disinfectants with natural organic matter and anthropogenic contaminants in source water leads to the formation of a wide array of disinfection byproducts (DBPs). While many DBPs are regulated, new and emerging DBPs continue to be identified, raising concerns about their potential human health effects. One such emerging DBP is this compound (TBCA), a halogenated ketone formed, particularly in water sources with elevated bromide levels. This guide provides a comprehensive evaluation of TBCA as a new DBP of concern, comparing its toxicological profile with other known DBPs based on available data.

Comparative Toxicological Data

Evaluating the risk posed by a new DBP requires a thorough comparison of its toxicological properties with those of well-characterized and regulated DBPs. The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and developmental toxicity of various DBPs, including what is known about halogenated acetones related to TBCA. Note: Specific quantitative toxicity data for TBCA is limited in publicly available literature; therefore, data for structurally similar compounds are presented for comparative purposes.

Table 1: Comparative Cytotoxicity of Disinfection Byproducts in Chinese Hamster Ovary (CHO) Cells

CompoundChemical ClassIC50 (µM)Reference
Halogenated Acetones & Related Compounds
1,1,3-TrichloroacetoneHalogenated KetoneClastogenic in vitro[1]
ChloroacetoneHalogenated KetoneCaused enzyme leakage[2]
1,3-DichloropropanoneHalogenated KetoneHighly mutagenic[2]
Regulated DBPs
Chloroform (Trichloromethane)Trihalomethane>10,000[3]
Bromoform (Tribromomethane)Trihalomethane~5,000[3]
Dichloroacetic Acid (DCAA)Haloacetic Acid~3,000[3]
Trichloroacetic Acid (TCAA)Haloacetic Acid>10,000[3]
Emerging DBPs
Iodoacetic AcidHaloacetic Acid~10[4]
Dibromoacetonitrile (DBAN)Haloacetonitrile~100[5]

IC50: The concentration of a substance that inhibits 50% of cell growth or viability. A lower IC50 value indicates higher cytotoxicity.

Table 2: Comparative Genotoxicity of Disinfection Byproducts (Ames Test)

CompoundResultMetabolic ActivationReference
Halogenated Acetones & Related Compounds
ChloroacetoneNegative / Positive (fluctuation test)With and without[2]
1,3-DichloropropanoneHighly mutagenicNot specified[2]
Regulated DBPs
ChloroformNegativeWith and without[6]
Dichloroacetic AcidNegativeWith and without[6]
Emerging DBPs
Iodoacetic AcidPositiveNot specified[6]
DibromoacetonitrilePositiveWith and without[7]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Table 3: Comparative Developmental Toxicity of Disinfection Byproducts in Zebrafish (Danio rerio)

CompoundEndpointValue (µM)Reference
General DBPs
Tribromoacetic AcidMalformation rate increase> 20,000 (20 µg/mL)[8]
Dichloroacetic AcidMalformation rate increase> 20,000 (20 µg/mL)[8]
ChloroformReduced tail length> 20,000 (20 µg/mL)[8]
IodoacetamideDevelopmental toxicityLC50 ~10-100[9]

LC50: The lethal concentration that causes death in 50% of the test organisms.

Experimental Protocols

To ensure the reproducibility and validity of toxicological findings, detailed experimental protocols are essential. Below are standardized methodologies for the key assays used to evaluate the toxicity of DBPs.

Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay

The CHO cell cytotoxicity assay is a common in vitro method to assess the toxic potential of a chemical on mammalian cells.[10][11]

  • Cell Culture: CHO cells are maintained in F-12 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Exposure: Cells are seeded in 96-well plates and, after 24 hours, are exposed to a range of concentrations of the test compound (e.g., TBCA) for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the solvent control, and the IC50 value is determined from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a bacterial short-term assay to identify substances that can produce genetic damage that leads to gene mutations.[12][13][14][15]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations are used. These strains require a specific amino acid (e.g., histidine for Salmonella) for growth.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on agar (B569324) plates with a minimal amount of the required amino acid.

  • Scoring: If the test compound is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

Zebrafish Embryo Toxicity Assay

The zebrafish embryo toxicity test is an in vivo assay used to assess the effects of chemical substances on the development of a vertebrate organism.[8][9]

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are exposed to a range of concentrations of the test compound from a few hours post-fertilization (hpf) for a period of 96 to 120 hours.

  • Endpoint Assessment: Embryos are observed daily under a microscope for various endpoints, including mortality, hatching rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, and craniofacial abnormalities).

  • Data Analysis: The lethal concentration 50 (LC50) is calculated based on the mortality data. The effective concentration 50 (EC50) for specific malformations can also be determined.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which a DBP exerts its toxicity is crucial for risk assessment. While specific signaling pathways affected by TBCA have yet to be elucidated, the toxicity of other halogenated compounds often involves the induction of oxidative stress and interaction with cellular macromolecules.

Below are diagrams generated using Graphviz (DOT language) to illustrate a typical experimental workflow for evaluating a new DBP and a hypothetical signaling pathway that could be affected by halogenated ketones.

DBP_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Developmental Toxicity cluster_3 Mechanistic Studies DBP_Identification Identify New DBP (e.g., TBCA) Cytotoxicity_Assay Cytotoxicity Screening (e.g., CHO cells) DBP_Identification->Cytotoxicity_Assay Ames_Test Ames Test (Mutagenicity) Cytotoxicity_Assay->Ames_Test Comet_Assay Comet Assay (DNA Damage) Ames_Test->Comet_Assay Zebrafish_Assay Zebrafish Embryo Toxicity Assay Comet_Assay->Zebrafish_Assay Pathway_Analysis Signaling Pathway Analysis Zebrafish_Assay->Pathway_Analysis

Caption: Experimental workflow for the toxicological evaluation of a new DBP.

Haloacetone_Toxicity_Pathway TBCA This compound (TBCA) Cell_Membrane Cell Membrane TBCA->Cell_Membrane Enters Cell ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for haloacetone-induced toxicity.

Conclusion

The emergence of new disinfection byproducts such as this compound necessitates a thorough toxicological evaluation to understand their potential risks to human health. While direct quantitative toxicity data for TBCA remains scarce, the information available for structurally related halogenated acetones suggests a potential for cytotoxicity and genotoxicity. The brominated and iodinated DBPs are often found to be more toxic than their chlorinated counterparts.[6][16]

Further research is imperative to generate specific data for TBCA to accurately assess its risk profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers and scientists to undertake such evaluations. Understanding the toxicological properties and underlying mechanisms of action of emerging DBPs is essential for the development of effective water treatment strategies and the protection of public health.

References

Unraveling Disinfection Byproduct Formation: A Comparative Analysis Across Water Sources

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of disinfection byproduct (DBP) formation reveals significant variations across different water sources, primarily influenced by the composition of natural organic matter and water quality parameters. This guide provides a comparative analysis, supported by experimental data, to elucidate the factors governing DBP formation and the methodologies for their assessment.

The disinfection of drinking water is a critical public health measure, yet it can lead to the formation of hundreds of disinfection byproducts (DBPs), some of which are associated with adverse health effects.[1][2] The type and concentration of these byproducts are not uniform, varying significantly with the characteristics of the raw water source. The primary precursors to DBP formation are natural organic matter (NOM), which reacts with disinfectants like chlorine.[1] This guide delves into a comparative analysis of DBP formation in two primary water sources: surface water and groundwater.

Comparative Analysis of DBP Formation Potential

Surface water sources, such as rivers and reservoirs, generally exhibit a higher potential for DBP formation compared to groundwater.[3][4] This is attributed to the higher concentration and different character of NOM in surface waters.[3] Surface water NOM is often rich in humic and fulvic substances, which are highly reactive with chlorine to form trihalomethanes (THMs) and haloacetic acids (HAAs), two of the most prevalent classes of regulated DBPs.[3][4] In contrast, groundwater typically has lower levels of NOM. The NOM in groundwater is often composed of smaller, protein-like organic molecules, leading to a lower overall DBP formation potential.[3][4]

A study comparing tap water derived from groundwater and surface water sources found that the DBP concentrations in the surface water-sourced tap water were higher, particularly for HAAs.[3] While trichloromethane (TCM) was the most abundant THM in both water types, its concentration was higher in the surface water. Conversely, other THMs like bromodichloromethane (B127517) (BDCM), dibromochloromethane (DBCM), and bromoform (B151600) (TBM) were slightly higher in the groundwater-sourced tap water, likely due to different precursor and bromide ion concentrations.[3]

Table 1: Comparative DBP Formation in Surface Water vs. Groundwater

ParameterSurface WaterGroundwaterKey Factors
Natural Organic Matter (NOM) Higher concentration (2-10 mg/L), rich in humic and fulvic acids.[1][3]Lower concentration, composed of smaller, protein-like organics.[3]NOM is the primary precursor for DBP formation.[1]
Trihalomethanes (THMs) Higher formation potential, particularly for chloroform.[3][4]Lower overall THM formation potential.[3]Influenced by NOM character, chlorine dose, and contact time.[5]
Haloacetic Acids (HAAs) Significantly higher formation potential.[3][4]Lower formation potential.[3]Favored at lower pH levels (5.0-6.0).[1]
Nitrogenous DBPs (N-DBPs) Higher potential due to algal-derived NOM.[6]Lower potential.Formation of some N-DBPs is favored at higher pH (9.0-10.0).[1]

Key Factors Influencing DBP Formation

Several water quality parameters play a crucial role in the type and concentration of DBPs formed:

  • pH: The pH of the water significantly impacts DBP formation. The formation of some HAAs is favored at lower pH levels (5.0–6.0), while higher pH levels (9.0–10.0) promote the formation of THMs and certain nitrogenous DBPs.[1] Chlorine is also more reactive at lower pH, potentially leading to increased DBP formation.[1]

  • Temperature: Higher water temperatures can accelerate the reaction rates between disinfectants and NOM, generally leading to increased formation of THMs and HAAs.[5][7]

  • Disinfectant Type: The choice of disinfectant has a profound impact on the DBP profile. Free chlorine is a primary producer of THMs and HAAs.[6] Alternative disinfectants like chloramines can lead to the formation of iodinated DBPs and N-nitrosodimethylamine (NDMA).[6] Chlorine dioxide and ozone typically do not form significant levels of halogenated DBPs but can produce other byproducts like chlorite, chlorate (B79027), and bromate.[6][8]

  • Bromide Concentration: The presence of bromide in the source water can lead to the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts.[9]

Experimental Protocols for DBP Analysis

The accurate quantification of DBPs is essential for monitoring and regulatory compliance. Standardized analytical methods, primarily developed by the U.S. Environmental Protection Agency (EPA), are widely used.

1. Sample Collection and Preservation:

  • Samples are collected in amber glass vials to prevent photodegradation.

  • A quenching agent, such as ammonium (B1175870) chloride or sodium thiosulfate, is added to stop the reaction between the disinfectant and any remaining precursors.

2. Extraction and Analysis of THMs (e.g., U.S. EPA Method 551.1):

  • Extraction: A liquid-liquid extraction is performed using a solvent like methyl-tertiary-butyl-ether (MTBE).[5]

  • Analysis: The extract is then analyzed using a Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD).[5]

3. Extraction and Analysis of HAAs (e.g., U.S. EPA Method 552.3):

  • Extraction: HAAs are extracted from the water sample using a solvent like MTBE.[5][10]

  • Derivatization: The extracted acids are then converted to their methyl esters (derivatized) using acidic methanol.[5] This step is necessary to make the HAAs volatile for GC analysis.

  • Analysis: The derivatized extract is analyzed by GC-ECD.[5]

4. Analysis of Inorganic DBPs (e.g., U.S. EPA Method 300.1):

  • Inorganic DBPs such as bromate, chlorite, and chlorate are typically analyzed using ion chromatography.[8]

Visualizing the DBP Formation and Analysis Workflow

The following diagram illustrates the logical workflow from water source to DBP analysis.

DBP_Formation_Workflow cluster_source Water Sources cluster_treatment Water Treatment & Disinfection cluster_formation DBP Formation cluster_analysis DBP Analysis Surface_Water Surface Water (High NOM, Humic/Fulvic) Precursors DBP Precursors (NOM, Bromide) Surface_Water->Precursors Groundwater Groundwater (Low NOM, Protein-like) Groundwater->Precursors Disinfection Disinfection (e.g., Chlorination) DBPs Disinfection Byproducts (THMs, HAAs, N-DBPs) Disinfection->DBPs Reaction influenced by pH, Temp, Disinfectant Type Precursors->Disinfection Sampling Sample Collection & Preservation DBPs->Sampling Extraction Extraction (e.g., LLE) Sampling->Extraction Analysis Instrumental Analysis (GC-ECD, IC) Extraction->Analysis Data Data Interpretation & Comparison Analysis->Data

Workflow of DBP Formation and Analysis.

References

Benchmarking New Analytical Standards for Organophosphate Pesticides in Water

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate detection and quantification of environmental pollutants are paramount for ensuring public health and safety. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of organophosphate pesticides in water. It further outlines a comprehensive protocol for validating a new analytical standard for these compounds, enabling researchers to objectively assess its performance against established methods.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable and accurate results. Below is a summary of performance data for the analysis of Chlorpyrifos, a representative organophosphate pesticide, in water using GC-MS and LC-MS/MS.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.002 - 0.011 mg/kg[1][2]0.15 - 0.6 ng/sample[3]
Limit of Quantification (LOQ) 0.01 - 0.034 mg/kg[1][2]2 ng/sample[3]
Accuracy (Recovery) 88 - 104%[4]78 - 113%[3]
Precision (RSD) < 4.0%[4]1.9 - 3.6%[3]
Linearity (r²) > 0.999[4]≥ 0.996[3]

Note: The reported values are derived from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocol: Validation of a New Analytical Standard for Organophosphate Pesticides in Water

This protocol is based on the principles outlined in EPA Method 8141B for the analysis of organophosphorus compounds.[5][6]

1. Objective: To validate the performance of a new analytical standard for the quantification of organophosphate pesticides in water.

2. Materials and Reagents:

  • New Analytical Standard (with Certificate of Analysis)

  • Certified Reference Material (CRM) of the target organophosphate pesticide(s)[7][8][9]

  • High-purity water (reagent-grade)

  • Solvents (e.g., acetone, hexane, methylene (B1212753) chloride) of appropriate purity for pesticide residue analysis

  • Solid Phase Extraction (SPE) cartridges for sample cleanup

  • Standard laboratory glassware and equipment

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS) or a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[5][6][10][11][12]

  • OR Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS).

4. Experimental Procedure:

4.1. Preparation of Standard Solutions:

  • Prepare a stock solution of the new analytical standard in a suitable solvent.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Prepare a separate stock solution of the CRM to be used for accuracy and recovery studies.

4.2. Method Validation Parameters:

  • Linearity:

    • Inject the calibration standards into the instrument.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the coefficient of determination (r²) which should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Analyze a series of low-concentration standards.

    • Calculate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response.

  • Accuracy (Recovery):

    • Spike a known amount of the CRM into a blank water sample at three different concentration levels (low, medium, and high).

    • Analyze the spiked samples and calculate the percentage recovery of the analyte. Acceptable recovery is typically within 80-120%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked sample at a single concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or with different instruments.

    • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15%.

  • Specificity/Selectivity:

    • Analyze blank water samples to ensure no interfering peaks are present at the retention time of the target analyte.

    • Analyze samples containing potentially interfering compounds to assess the method's ability to differentiate the target analyte.

5. Data Analysis and Reporting:

  • Summarize all validation data in a clear and concise report.

  • Include the results for linearity, LOD, LOQ, accuracy, precision, and specificity.

  • Compare the performance of the new analytical standard to established methods or reference materials.

Visualizing Workflows and Decision Processes

To aid in the understanding of the validation process and the selection of an appropriate analytical standard, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Standard Prepare Standard Solutions Linearity Linearity & Range Prep_Standard->Linearity LOD_LOQ LOD & LOQ Determination Prep_Standard->LOD_LOQ Prep_Sample Prepare Spiked Samples Accuracy Accuracy (Recovery) Prep_Sample->Accuracy Precision Precision (Repeatability) Prep_Sample->Precision Specificity Specificity Prep_Sample->Specificity Data_Analysis Data Analysis Linearity->Data_Analysis LOD_LOQ->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of a new analytical standard.

Caption: Decision-making process for selecting an analytical standard.

References

assessing the efficacy of different water treatment methods on haloacetone removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Water Treatment Methods for Haloacetone Removal

For Researchers, Scientists, and Drug Development Professionals

Introduction: Haloacetones (HAs), also known as haloketones (HKs), are a class of disinfection by-products (DBPs) formed when disinfectants like chlorine react with natural organic matter present in water sources. Common examples include 1,1-dichloroacetone (B129577) (1,1-DCAce) and 1,1,1-trichloropropanone (1,1,1-TCP). Due to their potential carcinogenic and mutagenic properties, the effective removal of these compounds from treated water is a significant concern for public health and is of particular interest in pharmaceutical manufacturing where water purity is paramount.[1]

This guide provides a comparative analysis of three primary water treatment technologies for the removal of halogenated organic compounds: Granular Activated Carbon (GAC) and Biologically Active Carbon (BAC), Reverse Osmosis (RO), and Advanced Oxidation Processes (AOPs).

Note on Available Data: While this guide focuses on haloacetones, a significant portion of the available quantitative research on halogenated DBPs centers on haloacetic acids (HAAs). HAAs are structurally similar and share formation pathways with haloacetones. Therefore, in the absence of specific data for haloacetones, HAA removal efficiencies are presented as a relevant proxy to infer performance. This highlights a critical research gap and an opportunity for further investigation into haloacetone-specific treatment efficacy.

Data Presentation: Comparative Efficacy of Treatment Methods

The following table summarizes the removal efficiencies of different water treatment methods for halogenated DBPs, primarily using data from HAA studies as a proxy.

Treatment MethodMechanismTarget Contaminants (Proxy)Reported Removal EfficiencyKey Influencing Factors
Granular Activated Carbon (GAC) / Biologically Active Carbon (BAC) Adsorption and BiodegradationHaloacetic Acids (HAA5)80% to >90%[2]Empty Bed Contact Time (EBCT), microbial community health, temperature, number of halogen atoms (biodegradation is slower for more halogenated compounds)[2].
Reverse Osmosis (RO) Size Exclusion, Charge RepulsionHaloacetic Acids (HAAs)>75%[3]Operating pressure, pH, membrane age, water matrix, molecular size, and charge of the contaminant[3][4][[“]].
Advanced Oxidation Processes (AOPs) e.g., UV/H₂O₂ Oxidation by Hydroxyl Radicals (•OH)DBP Precursors, AcetoneHigh degradation rates observed; specific % varies widely. Can reduce HAA formation by up to 75%[6].Oxidant dosage, UV intensity, pH, presence of radical scavengers (e.g., natural organic matter, bicarbonate)[6][7].

Experimental Protocols

Detailed methodologies are essential for replicating and comparing studies. Below are generalized protocols for evaluating the efficacy of the discussed water treatment methods on haloacetone removal.

General Sample Preparation and Analysis
  • Sample Matrix: Prepare samples using deionized water spiked with a known concentration of target haloacetones (e.g., 1,1-dichloroacetone, 1,1,1-trichloropropanone). A typical concentration for laboratory studies is in the µg/L range.

  • Quenching Agent: If a residual disinfectant is present, it must be quenched immediately upon sample collection to prevent further DBP formation or degradation. Ascorbic acid is a common quenching agent.

  • Analytical Method: Quantification of haloacetones is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD).

    • Extraction: A liquid-liquid extraction is performed, often using a solvent like methyl tertiary-butyl ether (MTBE)[8].

    • Internal Standard: An internal standard (e.g., 1,2-dibromopropane) is added to the sample prior to extraction to ensure accuracy and precision[8].

    • Instrumentation: A GC-MS system is configured with a suitable capillary column (e.g., Rxi-624Sil MS) for separation. The MS is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection of the target analytes.

Granular Activated Carbon (GAC) Column Study
  • Objective: To determine the breakthrough characteristics and removal efficiency of haloacetones by GAC.

  • Apparatus: A glass or stainless-steel column packed with a known quantity of GAC.

  • Procedure:

    • Select a GAC type (e.g., coconut shell-based) and characterize its properties (surface area, pore size)[9].

    • Pack the column with the GAC and ensure no channeling.

    • Pump the haloacetone-spiked water through the column at a constant flow rate.

    • Define the Empty Bed Contact Time (EBCT), which is the time the water is in contact with the carbon (typically 7.5 to 15 minutes)[10].

    • Collect effluent samples at regular intervals.

    • Analyze influent and effluent samples using the GC-MS method described above to determine the concentration of haloacetones.

    • Plot the ratio of effluent to influent concentration (C/C₀) versus the number of bed volumes treated to generate a breakthrough curve. Removal efficiency is calculated as (1 - C/C₀) * 100%.

Reverse Osmosis (RO) Bench-Scale Evaluation
  • Objective: To measure the rejection (removal) efficiency of haloacetones by an RO membrane.

  • Apparatus: A bench-scale cross-flow RO filtration unit equipped with a Thin Film Composite (TFC) membrane.

  • Procedure:

    • Introduce the haloacetone-spiked feed water into the RO unit.

    • Operate the system at a constant pressure (e.g., 4-8 bar) and temperature[3].

    • Allow the system to stabilize.

    • Collect samples of the feed water, permeate (treated water), and concentrate (rejectate).

    • Analyze the haloacetone concentration in all three samples using the GC-MS method.

    • Calculate the rejection efficiency as R (%) = (1 - C_p / C_f) * 100%, where C_p is the permeate concentration and C_f is the feed concentration.

    • Investigate the effect of varying operational parameters such as pH and pressure on rejection efficiency[3].

Advanced Oxidation Process (AOP) Batch Reactor Study
  • Objective: To determine the degradation kinetics of haloacetones by an AOP like UV/H₂O₂.

  • Apparatus: A temperature-controlled photochemical reactor with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm).

  • Procedure:

    • Fill the reactor with the haloacetone-spiked water.

    • Add a specific dose of hydrogen peroxide (H₂O₂) (e.g., 5-10 mg/L).

    • Turn on the UV lamp to initiate the reaction.

    • Collect samples at set time intervals (e.g., 0, 2, 5, 10, 20 minutes).

    • Immediately quench the reaction in the collected samples, typically with a reducing agent like sodium thiosulfate, to stop the degradation process.

    • Analyze the samples for haloacetone concentration using the GC-MS method.

    • Plot the natural log of the concentration versus time to determine the pseudo-first-order rate constant (k) for the degradation reaction[11].

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting and evaluating a suitable water treatment method for haloacetone removal.

G start Identify Haloacetone Contamination char Characterize Water Matrix (pH, NOM, Temp, etc.) start->char gac_node Granular Activated Carbon (GAC / BAC) char->gac_node ro_node Reverse Osmosis (RO) char->ro_node aop_node Advanced Oxidation Process (AOP) char->aop_node gac_eval Column Study: - Measure Breakthrough - Calculate Removal % gac_node->gac_eval ro_eval Bench-Scale Test: - Measure Rejection - Calculate Removal % ro_node->ro_eval aop_eval Batch Reactor Study: - Determine Kinetics - Calculate Removal % aop_node->aop_eval compare Compare Efficacy, Cost, and By-products gac_eval->compare ro_eval->compare aop_eval->compare select Select Optimal Treatment Method compare->select

References

Emerging Disinfection Byproducts: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The disinfection of water is a critical public health measure, yet it can lead to the formation of a complex mixture of disinfection byproducts (DBPs). While regulated DBPs are routinely monitored, a growing body of research has identified numerous "emerging" or unregulated DBPs that may pose significant health risks.[1][2][3] These emerging DBPs, which include nitrogenous compounds (N-DBPs) and iodinated compounds (I-DBPs), have been shown in some cases to be more cytotoxic and genotoxic than their regulated counterparts.[2] This guide provides a comparative risk assessment of key classes of emerging DBPs, summarizing quantitative toxicity data, detailing experimental protocols, and visualizing key toxicological pathways to support informed research and risk assessment efforts.

Comparative Toxicity of Emerging Disinfection Byproducts

The toxicity of emerging DBPs varies significantly depending on their chemical class and the specific halogen atoms present. A general trend observed across multiple studies is that iodinated DBPs are the most toxic, followed by brominated and then chlorinated DBPs.[4][5] Nitrogen-containing DBPs also tend to exhibit higher toxicity than many carbonaceous DBPs.[6]

Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of various emerging DBPs, primarily from studies using Chinese hamster ovary (CHO) cells. The half-maximal lethal concentration (LC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity.

Disinfection Byproduct ClassCompoundCell LineLC50 (µM)Reference
Haloacetamides Iodoacetamide (IAcAm)CHO16.2[Plewa et al., 2008]
Bromoacetamide (BAcAm)CHO45.3[Plewa et al., 2008]
Chloroacetamide (CAcAm)CHO3,130[Plewa et al., 2008]
Diiodoacetamide (DIAcAm)CHO8.9[Plewa et al., 2008]
Dibromoacetamide (DBAcAm)CHO1,060[Plewa et al., 2008]
Dichloroacetamide (DCAcAm)CHO11,200[Plewa et al., 2008]
Haloacetonitriles Dichloroacetonitrile (DCAN)CHO250[Muellner et al., 2007]
Dibromoacetonitrile (DBAN)CHO7.9[Muellner et al., 2007]
Bromochloroacetonitrile (BCAN)CHO45[Muellner et al., 2007]
Haloacetic Acids Iodoacetic Acid (IAA)CHO2.5[Plewa et al., 2010]
Bromoacetic Acid (BAA)CHO17.6[Wei et al., 2013]
Chloroacetic Acid (CAA)CHO1,200[Plewa et al., 2004]
Genotoxicity

Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint for assessing carcinogenic potential. The following table presents a comparative ranking of the genotoxicity of several emerging DBPs.

Disinfection Byproduct ClassCompoundGenotoxicity Rank OrderReference
Haloacetamides Iodoacetamide (IAcAm)High[Plewa et al., 2008]
Bromoacetamide (BAcAm)High[Plewa et al., 2008]
Chloroacetamide (CAcAm)Low[Plewa et al., 2008]
Diiodoacetamide (DIAcAm)Very High[Plewa et al., 2008]
Haloacetonitriles Dibromoacetonitrile (DBAN)High[Muellner et al., 2007]
Dichloroacetonitrile (DCAN)Moderate[Muellner et al., 2007]
Haloacetic Acids Iodoacetic Acid (IAA)Very High[Plewa et al., 2010]
Bromoacetic Acid (BAA)High[Plewa et al., 2004]
Developmental Toxicity

Developmental toxicity data for emerging DBPs is more limited. However, some studies have identified these compounds as potential developmental toxicants. The following table summarizes available No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from animal studies.

Disinfection Byproduct ClassCompoundSpeciesNOAELLOAELEndpointReference
Haloacetonitriles Dichloroacetonitrile (DCAN)Rat5 mg/kg/day15 mg/kg/dayReduced pup birth weight[Smith et al., 1987][7]
Trichloroacetonitrile (TCAN)Rat15 mg/kg/day25 mg/kg/dayReduced postnatal growth[Smith et al., 1987][7]
Bromochloroacetonitrile (BCAN)Rat15 mg/kg/day25 mg/kg/dayReduced postnatal growth[Smith et al., 1987][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. Below are summarized protocols for key in vitro and in vivo assays used in the risk assessment of emerging DBPs.

Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay

This assay is widely used to determine the concentration of a substance that is lethal to 50% of the cells (LC50) over a 72-hour period.

  • Cell Culture: CHO (AS52, clone 11-4-8) cells are maintained in Ham's F12 medium supplemented with 5% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Exposure: Cells are seeded in 96-well microplates at a density of approximately 1,000 cells per well. After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test DBP. A solvent control (e.g., dimethyl sulfoxide, DMSO) and a negative control (medium only) are run in parallel.

  • Incubation: The plates are incubated for 72 hours.

  • Cell Viability Assessment: Cell viability is determined using a neutral red uptake assay. The medium is replaced with a medium containing neutral red, and after incubation, the cells are washed and the incorporated dye is extracted. The absorbance is measured at 540 nm.

  • Data Analysis: The LC50 value is calculated from the concentration-response curve by determining the concentration of the DBP that causes a 50% reduction in cell viability compared to the negative control.

Single-Cell Gel Electrophoresis (Comet) Assay for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[4][5][8][9][10][11]

  • Cell Treatment: CHO cells are exposed to various concentrations of the DBP for a short period (e.g., 3 hours).

  • Cell Embedding: Approximately 10,000 cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed at a low voltage.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head" (the intact nucleus).[8] Image analysis software is used to calculate parameters such as tail length, percent DNA in the tail, and tail moment.

Zebrafish (Danio rerio) Developmental Toxicity Assay

The zebrafish is a valuable in vivo model for assessing developmental toxicity due to its rapid external development and transparent embryos.[12][13][14][15]

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates within a few hours of fertilization. They are exposed to a range of DBP concentrations dissolved in the embryo medium.

  • Incubation: The plates are incubated at 28.5°C for a period of up to 5 days post-fertilization (dpf).

  • Endpoint Assessment: Embryos are examined daily under a stereomicroscope for a variety of developmental endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

  • Data Analysis: The NOAEL and LOAEL are determined based on the lowest concentration that shows a statistically significant increase in adverse effects compared to the control group. The LC50 can also be determined from mortality data.

Visualization of Toxicological Pathways and Workflows

Understanding the molecular mechanisms underlying DBP toxicity is essential for risk assessment. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_risk Risk Assessment cell_culture Cell Culture (e.g., CHO, HepG2) exposure DBP Exposure (Concentration Gradient) cell_culture->exposure cytotoxicity Cytotoxicity Assay (e.g., Neutral Red) exposure->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) exposure->genotoxicity lc50 LC50 Determination cytotoxicity->lc50 dna_damage DNA Damage Quantification genotoxicity->dna_damage data_integration Data Integration lc50->data_integration dna_damage->data_integration zebrafish Zebrafish Embryos exposure_vivo DBP Exposure zebrafish->exposure_vivo observation Morphological Observation exposure_vivo->observation noael_loael NOAEL/LOAEL Determination observation->noael_loael noael_loael->data_integration comparative_analysis Comparative Analysis data_integration->comparative_analysis risk_characterization Risk Characterization comparative_analysis->risk_characterization

Caption: Experimental workflow for comparative risk assessment of emerging DBPs.

signaling_pathway cluster_cell Cellular Response to Emerging DBPs cluster_stress Oxidative Stress cluster_damage Macromolecular Damage cluster_apoptosis Apoptosis Induction DBP Emerging DBP (e.g., Iodoacetamide, Haloacetonitrile) ROS Increased ROS Production DBP->ROS Protein_damage Protein Alkylation DBP->Protein_damage DNA_damage DNA Damage (Strand Breaks) ROS->DNA_damage Mitochondria Mitochondrial Dysfunction DNA_damage->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathways implicated in the toxicity of emerging DBPs.

Conclusion

The available evidence strongly indicates that several classes of emerging disinfection byproducts, particularly iodinated and nitrogenous DBPs, exhibit significant cytotoxicity and genotoxicity, in some cases exceeding that of regulated DBPs. This guide provides a comparative overview of their toxicological profiles, offering quantitative data and standardized experimental protocols to aid researchers in this critical field. The visualized toxicological pathways highlight common mechanisms of DBP-induced cellular damage, including oxidative stress and the induction of apoptosis. Further research is needed to fully characterize the risks associated with the complex mixtures of DBPs found in disinfected water and to develop strategies to minimize their formation and associated health impacts.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1,3-Tribromo-3-chloroacetone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,1,3-Tribromo-3-chloroacetone, a halogenated ketone. Adherence to these protocols is critical due to the compound's likely hazardous nature, a characteristic inferred from similar halogenated organic substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. Based on data from analogous compounds like chloroacetone (B47974) and other halogenated ketones, this substance should be handled as if it is toxic, a severe irritant, and hazardous to the environment.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Hazard Data Summary

Hazard ClassificationAnticipated RiskGHS Hazard Statement (Code)
Acute Toxicity (Oral) Toxic if swallowedH301
Acute Toxicity (Dermal) Fatal in contact with skinH310
Acute Toxicity (Inhalation) Fatal if inhaledH330
Skin Corrosion/Irritation Causes severe skin burns and eye damageH314
Aquatic Hazard (Acute) Very toxic to aquatic lifeH400
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effectsH410

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Halogenated organic compounds must be disposed of separately from non-halogenated waste.[1][2] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.[3][4]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Do Not: Mix with non-halogenated solvents, acids, bases, or oxidizers.[2]

Step 2: Container Selection and Management

Choose a container that is compatible with this compound and can be securely sealed.

  • Container Type: Use a labeled, sealed, and compatible plastic or glass container.[2][5]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[2][3][6] Ensure the container is stored in a designated and well-ventilated satellite accumulation area, preferably within a fume hood.[3]

Step 3: Labeling

Proper labeling is crucial for the safe handling and disposal by waste management personnel.

  • Action: Clearly label the waste container with "Halogenated Organic Waste" and list all chemical constituents, including "this compound," and their approximate concentrations.[2][3][6]

  • Details: The label should include the generator's information and identify the associated hazards (e.g., Toxic, Corrosive, Environmentally Hazardous).[3]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • PPE: Dispose of contaminated disposable gloves, bench paper, and other solid materials in a labeled, sealed plastic bag or a designated container for solid hazardous waste.[2]

  • Glassware: Decontaminate glassware thoroughly using appropriate methods before washing. If decontamination is not possible, dispose of the glassware as hazardous waste.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: Use an inert absorbent material, such as sand or vermiculite, to contain and soak up the spill.[3] Do not use combustible materials like paper towels for large spills.[2]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[2]

Step 6: Final Disposal

The final disposal of the collected hazardous waste must be handled by authorized personnel.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow start Start: Generation of This compound Waste is_liquid Is the waste liquid? start->is_liquid liquid_container Place in designated 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_container Yes is_solid Is the waste solid (e.g., contaminated PPE, absorbent)? is_liquid->is_solid No label_container Ensure container is properly labeled with all constituents and hazards. liquid_container->label_container solid_container Place in designated 'Halogenated Organic Solid Waste' container. is_solid->solid_container Yes is_solid->label_container No (Consult EHS) solid_container->label_container store_safely Store container in a secure, ventilated area (e.g., fume hood). label_container->store_safely contact_ehs Contact EHS for waste pickup. store_safely->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,1,3-Tribromo-3-chloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,1,3-Tribromo-3-chloroacetone was located. The following guidance is based on the safety data for structurally similar halogenated ketones, such as Chloroacetone, 1,1,3-Trichloroacetone, and 1,3-Dichloroacetone. It is imperative to treat this compound as a highly hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department before handling.

Hazard Profile of Structurally Similar Halogenated Ketones

The following table summarizes the hazards associated with compounds structurally similar to this compound. It is anticipated that this compound will exhibit a similar hazard profile.

Hazard CategoryDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Fatal in contact with skin.[3]
Acute Toxicity (Inhalation) Fatal if inhaled.[2][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3] This material is a vesicant, meaning it can cause blistering.[3]
Eye Damage/Irritation Causes serious eye damage.[3] Even small amounts can cause permanent damage.[3] It is also a lachrymator, a substance that stimulates tear production.[3]
Respiratory Irritation May cause respiratory irritation.[3]
Flammability Flammable liquid and vapor.[3][4] Vapors may form explosive mixtures with air.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to ensure maximum protection.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Double gloving is required.Inner Glove: Nitrile. Outer Glove: Butyl rubber or Viton for extended contact.[5] Norfoil gloves offer excellent chemical resistance.[5]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must be ANSI Z87.1 compliant. A face shield should be worn over the goggles.
Body Protection Flame-resistant (FR) lab coat worn over a chemical-resistant apron.The lab coat should be NFPA 2112 compliant. The apron should be made of a material resistant to halogenated organic compounds. Avoid synthetic clothing like nylon or polyester.[6]
Respiratory Protection A full-face respirator with appropriate cartridges for organic vapors and acid gases.If exposure limits are exceeded or there is a risk of inhalation, a full-face respirator is necessary.[2] A self-contained breathing apparatus (SCBA) may be required for high-risk activities or emergencies.
Foot Protection Closed-toe, chemical-resistant boots.Boots should have a steel toe and shank for added protection.

Operational Plan for Handling this compound

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) are readily accessible and have been recently inspected.

  • Spill Kit: Have a spill kit specifically for hazardous organic chemicals readily available. This should include absorbent materials like sand or vermiculite, and appropriate waste containers.

  • Buddy System: Never work alone when handling this compound. A second person should be aware of the procedure and be available to assist in case of an emergency.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Chemical Transfer: Use only glass or other compatible, non-reactive containers and funnels for transferring the chemical. Grounding and bonding of containers may be necessary to prevent static discharge.[4][7]

  • Keep Containers Closed: Keep the container of this compound tightly closed when not in use.[7]

  • Avoid Inhalation and Contact: Perform all manipulations in a manner that minimizes the generation of aerosols or vapors. Avoid direct contact with the skin, eyes, and clothing.[7]

  • Post-Handling Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

Spill and Emergency Procedures
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills or Spills Outside of a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • In Case of Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]

    • Seek immediate medical attention.[3]

  • In Case of Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention.[3]

  • In Case of Inhalation:

    • Move the individual to fresh air.[2]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[2]

  • In Case of Ingestion:

    • Do NOT induce vomiting.[2][3]

    • Rinse the mouth with water.[2]

    • Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

    • Collect all solid waste, including contaminated gloves, bench paper, and spill cleanup materials, in a separate, labeled, and sealed container for solid hazardous waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and any other components in the waste mixture.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour any amount of this chemical down the drain.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Shower, Eyewash) prep_area->check_emergency prep_spill_kit Prepare Spill Kit check_emergency->prep_spill_kit buddy_system Establish Buddy System prep_spill_kit->buddy_system don_ppe Don Full PPE buddy_system->don_ppe prep_workspace Prepare Workspace don_ppe->prep_workspace transfer_chemical Transfer Chemical prep_workspace->transfer_chemical close_container Keep Container Closed transfer_chemical->close_container spill Spill transfer_chemical->spill exposure Personal Exposure transfer_chemical->exposure decontaminate Decontaminate & Doff PPE close_container->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste evacuate Evacuate & Alert spill->evacuate seek_medical Seek Medical Attention exposure->seek_medical

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.